molecular formula C10H10N2O B117001 8-Amino-6-methoxyquinoline CAS No. 90-52-8

8-Amino-6-methoxyquinoline

Cat. No.: B117001
CAS No.: 90-52-8
M. Wt: 174.2 g/mol
InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-6-methoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGTVPCTAKYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237983
Record name 8-Quinolinamine, 6-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-52-8
Record name 6-Methoxy-8-aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-8-quinolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-6-methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Amino-6-methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinamine, 6-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-8-quinolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXY-8-QUINOLINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HXP99PXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-Amino-6-methoxyquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Amino-6-methoxyquinoline, a crucial heterocyclic amine intermediate in the pharmaceutical and chemical research sectors. Its versatile structure makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.

Core Properties of this compound

This compound, identified by the CAS number 90-52-8 , possesses a unique combination of chemical and physical properties that make it a valuable building block in medicinal chemistry.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
CAS Number 90-52-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₀N₂O[1][2][4][5]
Molecular Weight 174.20 g/mol [1][2][4][6]
Appearance Brown to very dark brown low melting solid[1][3][7]
Melting Point 41-44 °C[3][7]
Boiling Point 137-138 °C at 1 Torr[3]
Solubility Soluble in DMSO (slightly), Methanol (slightly), and chloroform.[3][7]
Purity ≥90% or ≥99% (GC) depending on the grade.[1][2][5]
Storage Refrigerator (0-8 °C), protect from light and air, store under inert gas.[1][8]

Key Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[1][3] Its structure is a key component of several important drug classes:

  • Antimalarial Agents: It serves as a fundamental building block for 8-aminoquinoline antimalarials such as Primaquine and Tafenoquine.[9] Research continues to explore new derivatives with improved efficacy and reduced toxicity.[9][10]

  • Antimicrobial and Antifungal Agents: The quinoline scaffold exhibits antimicrobial properties, making this compound valuable in the development of new antibacterial and antifungal drugs to combat resistance.[1][3]

  • Neuroprotective Agents: It is used in the synthesis of compounds targeting neurological disorders, attributed in part to its ability to potentially cross the blood-brain barrier.[1]

  • Fluorescent Probes: The quinoline ring system's fluorescent nature is exploited in the development of probes for biological imaging, enabling the visualization of cellular processes.[1][8]

  • Analytical Chemistry: It is also employed as a reagent in analytical methods like chromatography and spectroscopy.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Synthesis of this compound

A common synthetic route involves a two-step process starting from 4-methoxy-2-nitroaniline.[9]

Step 1: Skraup Reaction to form 6-Methoxy-8-nitroquinoline This reaction involves the cyclization of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

  • Reactants: 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

  • Procedure:

    • Carefully add concentrated sulfuric acid to a mixture of 4-methoxy-2-nitroaniline and glycerol while cooling.

    • Add the oxidizing agent portion-wise to control the exothermic reaction.

    • Heat the mixture, typically to around 130°C, for several hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 6-methoxy-8-nitroquinoline is then purified, for example, by recrystallization.

Step 2: Reduction to this compound The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine.

  • Reactants: 6-methoxy-8-nitroquinoline, a reducing agent such as stannous chloride (SnCl₂) in ethanol, or iron filings in acetic acid.[9][11]

  • Procedure (using SnCl₂):

    • Dissolve 6-methoxy-8-nitroquinoline in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).[12]

    • Make the solution alkaline to precipitate the tin salts.

    • Extract the product with an organic solvent (e.g., chloroform).

    • Dry the organic layer and evaporate the solvent to yield this compound.

Synthesis of this compound-Tetrazole Hybrids via Ugi-Azide Reaction

This multi-component reaction is used to create diverse libraries of compounds for screening.[9]

  • Reactants: this compound, an aldehyde, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) in methanol.[9]

  • Procedure:

    • Dissolve this compound in dry methanol.

    • Add the corresponding aldehyde and stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 1 hour.[9]

    • Add trimethylsilyl azide and tert-butyl isocyanide dropwise.

    • Continue stirring the reaction mixture for 20-120 hours.[9]

    • Evaporate the solvent in vacuo.

    • Dissolve the residue in dichloromethane and wash with aqueous sodium disulfite followed by aqueous sodium bicarbonate.[9]

    • Purify the resulting product, typically by column chromatography.

Purification Method

A high-purity sample can be obtained through distillation and recrystallization.

  • Procedure: Distill the compound under a nitrogen atmosphere at high vacuum, followed by several recrystallizations from methanol.[11]

Visualizations

Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Reduction A 4-Methoxy-2-nitroaniline C 6-Methoxy-8-nitroquinoline A->C H₂SO₄, Oxidizing Agent B Glycerol B->C D This compound C->D SnCl₂ / EtOH G cluster_synthesis Chemical Synthesis (e.g., Ugi Reaction) cluster_screening Biological Screening A This compound (Precursor) B Derivative Library A->B Hybridization C Antimalarial Activity (vs. P. falciparum) B->C D Antimicrobial Activity B->D E Cytotoxicity Assays B->E F Lead Compound Identification C->F D->F E->F G Drug Development Pipeline F->G

References

8-Amino-6-methoxyquinoline: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the core physicochemical properties of 8-Amino-6-methoxyquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial building block in the creation of antimicrobial, antimalarial, and neuroprotective agents.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding drug design and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[2][3][4]
Molecular Weight 174.20 g/mol [2][3][4][5]
Appearance Brown to very dark brown low melting solid, or dark green to dark brown solid.[1][2][3]
Melting Point 41-44 °C[3]
Boiling Point 137-138 °C at 1 Torr[1]
Solubility Slightly soluble in DMSO and Methanol. Soluble in chloroform.[1][3]
logP (Octanol-Water Partition Coefficient) 1.4 (Computed)[5]
pKa Data not explicitly available in searched literature.

Experimental Protocols for Property Determination

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • A small, dried sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's absorption and bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

  • A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system can be used.

  • The solution is titrated with a standardized solution of a strong acid, for example, hydrochloric acid (HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.[6]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are then separated.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Role in Pharmaceutical Synthesis

This compound is a vital pharmacophore and a central building block in the synthesis of various biologically active molecules, most notably the antimalarial drugs primaquine and tafenoquine.[7] Its structural motif is crucial for the therapeutic efficacy of these compounds. The following diagram illustrates the pivotal role of this compound as a precursor in the synthesis of more complex, biologically active derivatives.

Synthesis_Pathway cluster_precursor Core Precursor cluster_synthesis Chemical Synthesis cluster_products Biologically Active Derivatives This compound This compound Chemical Reactions Chemical Reactions This compound->Chemical Reactions Functionalization Antimalarial Agents (e.g., Primaquine) Antimalarial Agents (e.g., Primaquine) Chemical Reactions->Antimalarial Agents (e.g., Primaquine) Antimicrobial Agents Antimicrobial Agents Chemical Reactions->Antimicrobial Agents Neuroprotective Agents Neuroprotective Agents Chemical Reactions->Neuroprotective Agents Experimental_Workflow Compound Synthesis & Purification Compound Synthesis & Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Compound Synthesis & Purification->Structural Characterization (NMR, MS) Melting Point Determination Melting Point Determination Structural Characterization (NMR, MS)->Melting Point Determination Solubility Assessment Solubility Assessment Structural Characterization (NMR, MS)->Solubility Assessment pKa Measurement pKa Measurement Structural Characterization (NMR, MS)->pKa Measurement logP Determination logP Determination Structural Characterization (NMR, MS)->logP Determination Data Analysis & Reporting Data Analysis & Reporting Melting Point Determination->Data Analysis & Reporting Solubility Assessment->Data Analysis & Reporting pKa Measurement->Data Analysis & Reporting logP Determination->Data Analysis & Reporting

References

8-Amino-6-methoxyquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline stands as a cornerstone building block in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, characterized by a quinoline core substituted with an amino group at the 8-position and a methoxy group at the 6-position, provides a versatile platform for the development of novel therapeutic agents. This guide delves into the synthesis, key reactions, and broad-ranging applications of this compound in medicinal chemistry, offering a comprehensive resource for professionals in the field. From its historical significance in the development of antimalarial drugs to its contemporary role in the design of anticancer, antimicrobial, and neuroprotective agents, this scaffold continues to be a focal point of innovative drug discovery.

Synthesis of the this compound Core

The foundational synthesis of this compound is typically achieved through a two-step process commencing with the Skraup synthesis to form the quinoline ring system, followed by the reduction of a nitro group to the key amine.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This protocol is adapted from established organic synthesis procedures.[1][2][3]

  • Materials: 3-Nitro-4-aminoanisole, arsenic pentoxide (powdered), glycerol, concentrated sulfuric acid, sodium carbonate, celite, and 95% ethanol.

  • Procedure:

    • In a large three-necked round-bottom flask equipped with a mechanical stirrer, create a homogenous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

    • With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

    • After the initial exothermic reaction subsides, heat the mixture to 120°C for 4 hours, and then increase the temperature to 123°C for an additional 3 hours.

    • Cool the reaction mixture and carefully dilute it with water.

    • Neutralize the solution with a concentrated sodium carbonate solution.

    • Filter the hot solution through a layer of Celite to remove any solid impurities.

    • Allow the filtrate to cool, which will induce the crystallization of the product.

    • Collect the crude 6-methoxy-8-nitroquinoline by filtration.

    • Recrystallize the product from 95% ethanol to yield pure 6-methoxy-8-nitroquinoline.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

The reduction of the nitro group is a critical step to install the versatile amino functionality.

  • Materials: 6-Methoxy-8-nitroquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

    • Add an excess of stannous chloride dihydrate to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration and wash with water.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for the development of various therapeutic agents.

Antimalarial Activity

Historically, 8-aminoquinolines, such as primaquine, have been pivotal in the fight against malaria. Modern research continues to build upon this legacy by synthesizing novel derivatives with improved efficacy and safety profiles.

Table 1: Antiplasmodial Activity of this compound-Tetrazole Hybrids against P. falciparum (NF54 strain) [4][5]

Compound IDLinkerSide ChainIC₅₀ (µM)Cytotoxicity (L-6 cells) IC₅₀ (µM)Selectivity Index (SI)
11 Ethyl4-Bromophenyl2.92>50>17.1
12 Ethyl2-(Trifluoromethyl)phenyl2.51>50>19.9
16 Methyl4-Chlorophenyl0.74354.7373.7
17 Methyl4-Bromophenyl0.46463.92137.8
18 Methyl4-Iodophenyl0.51270.41137.5
22 MethylHeptyl0.324103.2318.5
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the investigation of new chemical scaffolds. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Various Microorganisms

Compound ClassTarget Organism(s)MIC Range (µg/mL)Reference
Quinoline-based amidesG. candidum, C. albicans, P. chrysogenumPotent activity observed[6]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[6]
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[6]
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66–9.57[6]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesC. albicans250 - 500
Anticancer Activity

Researchers have explored the potential of this compound derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Representative 8-Aminoquinoline Derivatives

Compound ClassCell Line(s)Activity MetricReported Activity
8-Hydroxyquinoline-derived Mannich basesMultidrug-resistant cancer cellsIC₅₀MDR-selective toxicity observed
5-Substituted 8-hydroxyquinoline derivativesVarious cancer cell linesIC₅₀Electron-withdrawing groups at R5 enhance activity
Neuroprotective Activity

Recent studies have highlighted the potential of 8-aminoquinoline derivatives in the treatment of neurological disorders. Certain compounds have shown the ability to protect neurons from oxidative stress-induced damage.

Table 4: Neuroprotective Effects of Quinoline Derivatives

Compound ClassModel SystemActivity MetricReported Effects
Quinolylnitrone (QN23)SH-SY5Y cells (Oxidative stress)EC₅₀Neuroprotective effects observed
DHQ and HTHQIn vivo and in vitro modelsNot specifiedMitigation of oxidative stress and inflammation

Key Experimental Protocols in Biological Evaluation

Protocol 2: Broth Microdilution Susceptibility Testing for Antimicrobial Activity

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth for bacteria), test compound, microbial culture, 0.5 McFarland turbidity standard.

  • Procedure:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in the culture broth directly in the microtiter plate to create a range of concentrations.

    • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is designed to assess the ability of a test compound to protect neurons from oxidative stress-induced cell death.[2][7]

  • Cell Culture:

    • Culture a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in the appropriate culture medium.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere.

  • Compound Treatment:

    • Pre-incubate the neuronal cells with various concentrations of the this compound derivative for 1-2 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic agent that induces oxidative stress (e.g., hydrogen peroxide or MPP⁺) in the continued presence of the test compound.

    • Include a control group treated with vehicle only and a group treated with the neurotoxin only.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Assessment:

    • Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration).

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Modulation

Certain 8-aminoquinoline-based metal complexes have been shown to exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway.

G SIRT1/3-FOXO3a Signaling Pathway in Neuroprotection cluster_stress Cellular Stress cluster_compounds Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis induces 8AQ_Complexes 8-Aminoquinoline Complexes SIRT1_3 SIRT1/SIRT3 8AQ_Complexes->SIRT1_3 activates FOXO3a FOXO3a SIRT1_3->FOXO3a deacetylates Neuroprotection Neuroprotection SIRT1_3->Neuroprotection promotes SOD2 SOD2 (Antioxidant Enzyme) FOXO3a->SOD2 upregulates SOD2->Oxidative_Stress neutralizes SOD2->Neuroprotection leads to Neuroprotection->Apoptosis inhibits

Caption: Modulation of the SIRT1/3-FOXO3a pathway by 8-aminoquinoline complexes.

General Synthetic Workflow

The synthesis of diverse this compound derivatives often follows a modular approach, starting from the core scaffold.

G General Synthetic Workflow for this compound Derivatives Skraup Skraup Synthesis Nitro_Intermediate 6-Methoxy-8-nitroquinoline Skraup->Nitro_Intermediate Reduction Nitro Group Reduction Nitro_Intermediate->Reduction Core_Scaffold This compound Reduction->Core_Scaffold Derivatization Derivatization Reactions (e.g., Ugi, Mannich, Alkylation) Core_Scaffold->Derivatization Library Library of Bioactive Derivatives Derivatization->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

References

8-Amino-6-methoxyquinoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of therapeutic agents.[1][2] Its unique chemical structure allows for facile functionalization, enabling the development of novel compounds with a wide spectrum of biological activities.[2] This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its utility in developing antimalarial, anticancer, neuroprotective, and antimicrobial agents. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

Core Applications in Drug Discovery

The versatility of the this compound core has been exploited to generate compounds with significant therapeutic potential across multiple disease areas.

Antimalarial Activity

The 8-aminoquinoline class of compounds is critical for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, as they are effective against the dormant liver stages (hypnozoites) of the parasite.[3] Primaquine, a well-known antimalarial drug, is an 8-aminoquinoline derivative.[4] The 6-methoxy group is a crucial feature for the antimalarial activity of these compounds.[3] Research has focused on synthesizing novel derivatives to improve efficacy and reduce toxicity.

One study explored the synthesis of this compound-tetrazole hybrids, demonstrating potent antiplasmodial activity against Plasmodium falciparum.[5] The activity of these compounds was found to be influenced by the nature of the linker between the quinoline and tetrazole moieties.[5]

Table 1: Antiplasmodial Activity of this compound Derivatives

Compound IDLinker TypeSide ChainP. falciparum NF54 IC₅₀ (µM)[5]L-6 cells IC₅₀ (µM)[5]Selectivity Index (SI)[5]
11 (Methylamino)ethyl4-Bromophenyl2.92>250>85.6
12 (Methylamino)ethyl2-(Trifluoromethyl)phenyl2.51>250>99.6
16 MethylPhenyl0.456248.5545.0
17 Methyl4-Fluorophenyl0.324137.6424.7
18 Methyl4-Chlorophenyl0.365116.1318.1
19 Methyl4-Bromophenyl0.39854.73137.5
22 Methyl2-(Trifluoromethyl)phenyl0.789119.4151.3
Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[4][6] Derivatives of this compound have been investigated for their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][7] The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that controls cell growth, proliferation, and survival.[4][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7]

Another mechanism of anticancer activity for quinoline derivatives is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair.[9]

Table 2: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Amino-naphthoquinonesMCF-7 (Breast)1.5 - 10.2[10]
8-Hydroxyquinoline derivativesHCT-116 (Colon)3.2 - 15.8[10]
Quinoline and isatin derivativesK562 (Leukemia)0.8 - 5.6[10]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal)0.15 - 0.6[11]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineCaco-2 (Colorectal)0.15 - 0.6[11]
Quinoline-based mTOR inhibitor (PQQ)HL-60 (Leukemia)0.064[7]
Neuroprotective Effects

Derivatives of 8-aminoquinoline have demonstrated neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[1][12][13] One of the proposed mechanisms for this neuroprotection involves the activation of the SIRT1/3-FOXO3a signaling pathway.[13] SIRT1 is a deacetylase that plays a crucial role in cellular stress resistance and longevity.[14][15] By activating SIRT1, these compounds can enhance the expression of antioxidant enzymes and promote neuronal survival.[13][14]

Table 3: Neuroprotective Activity of Quinoline Derivatives

Compound ClassNeurotoxicity ModelMeasured EffectQuantitative DataReference
8-Aminoquinoline-uracil copper complexesH₂O₂-induced cytotoxicity in SH-SY5Y cellsIncreased cell survivalSignificant protection at 0.1 and 1 µM[13]
Dihydroquinoline (DHQ)Cerebral ischemia/reperfusion in ratsReduced neuronal damage50 mg/kg administration showed significant protection[1]
Hydroxy-tetrahydroquinoline (HTHQ)MPP+-induced neurotoxicity in SH-SY5Y cellsIncreased cell viabilityConcentration-dependent protection[1]
Antimicrobial Activity

The 8-aminoquinoline scaffold has also been utilized to develop novel antimicrobial agents.[1][3][16] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[3]

Table 4: Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-2-one derivative 6cStaphylococcus aureus (MRSA)0.75[3]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[3]
Quinoline-based hydroxyimidazolium hybrid 7bKlebsiella pneumoniae50[3]
Generic Quinoline DerivativesBacillus cereus3.12 - 50[3]
Generic Quinoline DerivativesEscherichia coli3.12 - 50[3]
8-MethoxyquinolineAspergillus flavus-[17]
8-MethoxyquinolineAspergillus niger-[17]
8-MethoxyquinolineTrichophyton-[17]
8-MethoxyquinolineBacillus subtilis-[17]
8-MethoxyquinolineSalmonella spp.-[17]
8-MethoxyquinolineSalmonella typhi-[17]

Experimental Protocols

Synthesis of this compound Derivatives

A general and versatile method for the synthesis of this compound derivatives is the Ugi-azide reaction.[5]

Protocol: General Procedure for the Ugi-Azide Reaction [5]

  • Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).

  • Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour under an argon atmosphere.

  • Add trimethylsilyl azide (0.75 mmol) and tert-butyl isocyanide (0.75 mmol) dropwise.

  • Stir the reaction mixture for 20–120 hours.

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in CH₂Cl₂.

  • Wash the solution several times with 30% aqueous sodium disulfide followed by 0.1% aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Assays

Protocol: In Vitro Antiplasmodial Activity Assay [5]

  • Determine the in vitro activity against the erythrocytic stages of P. falciparum using a ³H-hypoxanthine incorporation assay.

  • Use the drug-sensitive NF54 strain of P. falciparum.

  • Use chloroquine as a standard.

  • Dissolve compounds in DMSO at 10 mg/mL.

  • Add the compounds to parasite cultures incubated in RPMI 1640 medium without hypoxanthine, supplemented with HEPES.

  • Calculate IC₅₀ values from sigmoidal inhibition curves by linear regression.

Protocol: In Vitro Cytotoxicity Assay [5]

  • Perform assays in 96-well microtiter plates.

  • Each well should contain 0.1 mL of RPMI 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum, and 4000 L-6 cells (a primary cell line derived from rat skeletal myoblasts).

  • Expose cells to the test compounds for a specified period.

  • Assess cell viability using a suitable method, such as the MTT assay.

  • Calculate IC₅₀ values from dose-response curves.

Protocol: Minimum Inhibitory Concentration (MIC) Determination [3]

  • Use 96-well microtiter plates.

  • Use Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Standardize the bacterial/fungal inoculum to 0.5 McFarland turbidity.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of the 96-well plate.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with inoculum and a known antimicrobial agent) and negative (broth with inoculum and solvent) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits SIRT1_FOXO3a_Pathway Stress Oxidative Stress FOXO3a_Ac FOXO3a-Ac (Inactive) Stress->FOXO3a_Ac Induces Quinoline This compound Derivative SIRT1 SIRT1 Quinoline->SIRT1 Activates FOXO3a FOXO3a (Active) SIRT1->FOXO3a Deacetylates Antioxidant Antioxidant Gene Expression FOXO3a->Antioxidant Survival Neuronal Survival Antioxidant->Survival Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material: This compound reaction Chemical Synthesis (e.g., Ugi-azide reaction) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (Antimalarial, Anticancer, etc.) characterization->invitro cytotoxicity Cytotoxicity Assays (e.g., L-6 cells) characterization->cytotoxicity data_analysis Data Analysis (IC50, MIC determination) invitro->data_analysis cytotoxicity->data_analysis

References

8-Amino-6-methoxyquinoline Derivatives for Antimalarial Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline class of compounds is a cornerstone in the fight against malaria, distinguished by its unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are the cause of relapsing malaria.[1] The parent drug of this class, primaquine, has been the sole therapeutic option for this indication for over 60 years.[2][3] More recently, tafenoquine, a derivative with a significantly longer half-life, has been approved, allowing for a single-dose treatment regimen that improves patient compliance.[4][5][6]

These compounds are also active against the sexual stages of the parasite (gametocytes), making them vital tools for blocking malaria transmission.[1][2] However, the clinical utility of 8-aminoquinolines is hampered by their potential to cause severe hemolysis in individuals with a common genetic disorder known as Glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][7][8] This guide provides an in-depth technical overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to the research and development of novel 8-amino-6-methoxyquinoline derivatives with improved efficacy and safety profiles.

Core Chemical Structure and Synthesis

The foundational scaffold of this antimalarial class is the this compound core. The synthesis generally begins with the creation of the quinoline ring system, followed by the introduction of the crucial 8-amino group and subsequent condensation with a desired side chain.

A common synthetic route starts with a Skraup reaction to form the substituted quinoline ring, which is then reduced to yield the this compound nucleus.[9][10] This core is the key intermediate for producing a wide array of derivatives.[11]

Generalized_Synthesis_Workflow A 4-Methoxy-2-nitroaniline + Glycerol B Skraup Reaction A->B C 6-Methoxy-8-nitroquinoline B->C D Reduction (e.g., SnCl2 or Hydrazine) C->D E This compound (Core Intermediate) D->E G Condensation / Alkylation E->G F Side Chain Precursor (e.g., 1,4-dibromopentane derivative) F->G H Final 8-Aminoquinoline Derivative (e.g., Primaquine) G->H

Caption: Generalized workflow for the synthesis of 8-aminoquinoline derivatives.

Mechanism of Action

The precise mechanism of action (MoA) for 8-aminoquinolines has not been fully elucidated, but a leading hypothesis points to a two-step biochemical relay that ultimately kills the parasite through oxidative stress.[12][13] This mechanism is distinct from many other antimalarials and is thought to be key to its activity against dormant liver stages.

  • Step 1: Metabolic Activation: The parent 8-aminoquinoline compound is a prodrug that requires metabolic activation. This is believed to be carried out by host or parasite Cytochrome P450 (CYP) enzymes, particularly CYP2D6, to generate redox-active metabolites.[2][5][13]

  • Step 2: ROS Generation: These reactive metabolites then undergo redox cycling, a process facilitated by parasite enzymes like P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[2] This cycling generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, leading to overwhelming oxidative stress and parasite cell death.[2][13][14]

Some studies also suggest that certain derivatives may interfere with other parasite functions, such as inhibiting hematin polymerization, a pathway targeted by chloroquine.[15]

Mechanism_of_Action cluster_host Host Liver Cell / Infected RBC cluster_parasite Malaria Parasite A 8-Aminoquinoline Prodrug (e.g., Primaquine, Tafenoquine) B CYP Enzymes (e.g., Host CYP2D6) A->B Step 1: Metabolic Activation C Redox-Active Metabolites B->C D Parasite Reductases (e.g., PfFNR, PfCPR) C->D Step 2: Redox Cycling E Reactive Oxygen Species (ROS) (H₂O₂, •OH) D->E F Oxidative Damage (Proteins, Lipids, DNA) E->F G Parasite Death (Hypnozoites, Gametocytes) F->G

Caption: Hypothesized two-step relay mechanism of action for 8-aminoquinolines.

Structure-Activity Relationships (SAR)

The antimalarial activity, pharmacokinetic properties, and toxicity of 8-aminoquinoline derivatives are highly dependent on their chemical structure. Decades of research have established several key SAR principles.[12]

  • 6-Methoxy Group: The presence of the 6-methoxy group on the quinoline ring is considered essential for potent antimalarial activity.[8][16]

  • 8-Amino Side Chain: The nature of the alkylamino side chain at the C-8 position is the most critical determinant of both efficacy and toxicity. Modifications to its length, branching, and terminal amino group are primary strategies for developing new analogues with an improved therapeutic window.[3]

  • Quinoline Ring Substitutions: Introducing substituents at other positions on the quinoline ring can significantly modulate the drug's properties. For example, the 5-phenoxy group in tafenoquine contributes to its high lipophilicity and very long plasma half-life.[1] Increasing the lipophilicity of side chains has also been shown to improve antiplasmodial activity in some series.[9]

SAR_Logic cluster_mods Structural Modifications A Improved Therapeutic Index (Higher Efficacy, Lower Toxicity) B 8-Amino Side Chain (Critical Modulator) B->A B1 Length & Basicity (Affects Potency & PK) B->B1 C Quinoline Ring Substitutions C->A C1 Position 5 Substituents (e.g., Phenoxy in Tafenoquine -> Long Half-Life) C->C1 C2 Position 4 Substituents (e.g., 4-Ethylprimaquine -> Reduced Toxicity) C->C2 D 6-Methoxy Group (Essential for Activity) D->A Required

Caption: Key structure-activity relationships for 8-aminoquinoline derivatives.

In Vitro and In Vivo Efficacy Data

The evaluation of novel 8-aminoquinoline derivatives involves rigorous testing against various parasite strains and mammalian cell lines to determine potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of Selected 8-Aminoquinoline Derivatives
Compound/DerivativeP. falciparum StrainIC₅₀ (µM)Reference
PrimaquineK1 (CQ-resistant)>1000 µg/mL[7]
Primaquine3D7 (CQ-sensitive)11.33 ± 0.79[17]
5-Phenoxyprimaquine (7a)3D7 (CQ-sensitive)3.65 ± 0.39[17]
5-Phenoxy-CN-primaquine (7e)3D7 (CQ-sensitive)4.62 ± 0.21[17]
5-Phenoxy-tetraoxane conjugate (15)3D7 (CQ-sensitive)0.38 ± 0.11[17]
Tetrazole Hybrid 16NF54 (CQ-sensitive)0.324[9]
Tetrazole Hybrid 17NF54 (CQ-sensitive)0.490[9]
Tetrazole Hybrid 18NF54 (CQ-sensitive)0.443[9]
Tetrazole Hybrid 22NF54 (CQ-sensitive)0.394[9]

Note: IC₅₀ values represent the concentration required to inhibit parasite growth by 50%. CQ = Chloroquine.

Table 2: In Vitro Cytotoxicity and Selectivity Index
Compound/DerivativeCell LineCytotoxicity IC₅₀ (µM)Selectivity Index (SI)¹Reference
Tetrazole Hybrid 15L-6 (Rat Myoblasts)119.446.27[9]
Tetrazole Hybrid 16L-6 (Rat Myoblasts)54.73169.4[9]
Tetrazole Hybrid 17L-6 (Rat Myoblasts)158.4323.3[9]
Tetrazole Hybrid 18L-6 (Rat Myoblasts)140.2316.5[9]
Tetrazole Hybrid 20L-6 (Rat Myoblasts)124.059.7[9]
5-Phenoxyprimaquine (7a)Vero (Monkey Kidney)>100>27.4[17]
5-Phenoxy-CN-primaquine (7e)Vero (Monkey Kidney)>100>25.0[17]
5-Phenoxy-tetraoxane conjugate (15)Vero (Monkey Kidney)17.33 ± 1.2545.61[17]

¹Selectivity Index (SI) is calculated as the ratio of cytotoxicity IC₅₀ to antiplasmodial IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Key Experimental Protocols

Standardized assays are crucial for the comparative evaluation of new chemical entities. Below are detailed protocols for key experiments in antimalarial drug discovery.

Experimental_Workflow_In_Vitro A 1. Cell/Parasite Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add Assay Reagent (e.g., MTT or SYBR Green I) C->D E 5. Readout (e.g., Absorbance or Fluorescence) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: A generalized experimental workflow for in vitro cytotoxicity or antiplasmodial assays.

In Vitro Antimalarial Activity: SYBR Green I Assay

This high-throughput assay measures parasite DNA content as an indicator of parasite proliferation.[1]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of test compounds in a 96-well plate.

  • Assay Initiation: Add parasite culture (e.g., 1% parasitemia, 2% hematocrit) to the wells containing the diluted compounds. Include parasite-free red blood cells as a background control and drug-free culture as a positive control.

  • Incubation: Incubate the plate for 72 hours under the conditions described in step 1.[1]

  • Lysis and Staining: Lyse the cells by freezing the plate at -80°C. After thawing, add 100 µL of lysis buffer containing SYBR Green I dye to each well.[1]

  • Measurement: Incubate the plate in the dark for 1-2 hours, then measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract background fluorescence and normalize the data to the drug-free control. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Activity: 4-Day Suppressive Test

This standard model evaluates the ability of a compound to suppress parasite growth in infected mice.[1][18]

  • Animal Model: Use Swiss albino mice (e.g., 6-8 weeks old).

  • Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10⁷ parasites per mouse).[1]

  • Drug Administration: Randomize mice into groups (e.g., vehicle control, positive control like chloroquine, and test compound groups). Administer the test compounds orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours post-infection.[1]

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculation: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. Determine the effective dose (ED₅₀ and ED₉₀) from the dose-response curve.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as a measure of cell viability.[19]

  • Cell Seeding: Seed a mammalian cell line (e.g., L-6, Vero, or HeLa) into a 96-well plate at a suitable density (e.g., 4,000 cells/well) and incubate for 24 hours to allow attachment.[9][19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for an additional 48 to 72 hours.[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and calculate the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The this compound scaffold remains a high-priority template for the development of new antimalarial agents capable of providing a radical cure for relapsing malaria. While primaquine and tafenoquine represent major successes, the risk of G6PD-mediated hemolysis remains a significant barrier to their widespread use. Future research must focus on:

  • Elucidating the MoA: A definitive understanding of the mechanism of action and toxicity is critical for the rational design of safer drugs.[2]

  • Improving Safety: Developing derivatives with a reduced potential for oxidative damage in G6PD-deficient individuals. This may involve modifying the metabolic activation pathway or creating compounds that are less redox-active.

  • Broadening Spectrum: Exploring hybrid molecules that combine the hypnozoitocidal activity of the 8-aminoquinoline core with the potent blood-stage activity of other pharmacophores.[3][9]

By leveraging the established SAR and employing robust experimental protocols, the scientific community can continue to advance the development of next-generation 8-aminoquinolines, bringing the goal of malaria elimination closer to reality.

References

Synthesis of 8-Amino-6-methoxyquinoline for Anticancer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its derivatives, 8-Amino-6-methoxyquinoline has emerged as a crucial intermediate in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatization, and its evaluation in anticancer studies. Detailed experimental protocols for synthesis and cytotoxicity assessment are presented, alongside a compilation of quantitative data on the anticancer activity of its derivatives. Furthermore, this guide elucidates the key signaling pathways implicated in the anticancer mechanism of action of this compound derivatives, supported by visual diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Quinoline and its derivatives have a long-standing history in medicinal chemistry, with applications ranging from antimalarial to antimicrobial agents.[1] In recent years, the focus has increasingly shifted towards their potential as anticancer therapeutics. The this compound core, in particular, serves as a versatile platform for the synthesis of a diverse array of compounds with potent cytotoxic activities against various cancer cell lines.[2] Its structural features allow for modifications that can modulate its biological activity, making it an attractive starting point for the design of targeted cancer therapies. This guide aims to provide a detailed technical resource for the synthesis and anticancer evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Skraup synthesis of the quinoline ring system, followed by the reduction of a nitro group.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[3] In this case, 3-nitro-4-aminoanisole serves as the aromatic amine.

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate

  • Celite

  • Ethanol (95%)

Procedure:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[1]

  • With efficient stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.[1]

  • After the addition is complete, heat the reaction mixture to 120°C and maintain for 4 hours.[4]

  • Increase the temperature to 123°C and maintain for an additional 3 hours.[4]

  • Cool the reaction mixture and dilute it with water.

  • Neutralize the solution with a concentrated solution of sodium carbonate.

  • Filter the hot solution through a layer of Celite to remove any solid impurities.[1]

  • Cool the filtrate to induce crystallization of the product.

  • Collect the crude 6-methoxy-8-nitroquinoline by filtration.

  • Recrystallize the product from 95% ethanol to obtain the pure compound.[1]

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

The nitro group of 6-Methoxy-8-nitroquinoline is subsequently reduced to an amine to yield the final product, this compound. A common reducing agent for this transformation is tin(II) chloride (SnCl₂).[2]

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 6-Methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add a sodium hydroxide solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture to remove the tin salts.

  • The filtrate contains the crude this compound. The solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis_of_8_Amino_6_methoxyquinoline cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Reduction 3-nitro-4-aminoanisole 3-nitro-4-aminoanisole Skraup_Reaction Skraup Reaction 3-nitro-4-aminoanisole->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction H2SO4_oxidant H₂SO₄ Oxidizing Agent H2SO4_oxidant->Skraup_Reaction 6-Methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline Skraup_Reaction->6-Methoxy-8-nitroquinoline Reduction Reduction 6-Methoxy-8-nitroquinoline->Reduction SnCl2 SnCl₂ SnCl2->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound.

Anticancer Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Data Presentation

The following table summarizes the reported IC₅₀ values for various this compound derivatives against common cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 Tetrazole HybridL-6 (Rat Myoblasts)54.73 - >248.5[5]
MMNC 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colon)0.33[6]
MMNC Caco-2 (Colon)-[6]
Quinoline-8-sulfonamide 9a N/AA549 (Lung)223.1[7]
Quinoline-8-sulfonamide 9a MDA-MB-231 (Breast)273.5[7]
Quinoline-8-sulfonamide 9a C32 (Melanoma)233.9[7]
Quinoline-8-sulfonamide 9a COLO829 (Melanoma)168.7[7]
Quinoline-8-sulfonamide 9a U87-MG (Glioblastoma)339.7[7]
Copper Complex 1 8-hydroxyquinoline derivative complexMCF-7 (Breast)1.86 ± 0.27[8]
Copper Complex 2 8-hydroxyquinoline derivative complexMCF-7 (Breast)0.77 ± 0.12[8]

Experimental Protocols for Anticancer Studies

The evaluation of the anticancer potential of this compound derivatives involves standardized in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with this compound Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation_48_72h 3. Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition 4. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 6. Add Solubilization Solution Incubation_4h->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC₅₀ Values Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Signaling Pathways in Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).

Induction of Apoptosis

Several studies have shown that this compound derivatives can induce apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the selective elimination of cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. Some 8-methoxyquinoline derivatives have been shown to exert their cytotoxic effects by inhibiting the expression of proteins in the PI3K/Akt/mTOR signaling pathway.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition This compound Derivative Inhibition->PI3K Inhibition->Akt Inhibition->mTOR Inhibition->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its synthesis, methodologies for evaluating its anticancer properties, and insights into its mechanism of action. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their molecular targets and signaling pathways to facilitate the rational design of next-generation anticancer drugs.

References

8-Amino-6-methoxyquinoline as a precursor for antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Amino-6-methoxyquinoline as a Precursor for Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinoline scaffold has historically been a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities, including antimicrobial and antimalarial properties.[1][2] Among its derivatives, this compound (8-AMQ) stands out as a particularly valuable precursor. Its structure, which is part of established antimalarials like primaquine and tafenoquine, offers a versatile platform for chemical modification, leading to new compounds with potent antimicrobial activities.[3][4] This guide provides a comprehensive overview of 8-AMQ, detailing its synthesis and its role in the development of various classes of antimicrobial agents, supported by experimental data, protocols, and structure-activity relationship analyses.

The this compound Core

This compound, also known as 6-methoxyquinolin-8-amine, is a stable, brown solid with the chemical formula C₁₀H₁₀N₂O.[4][5] Its structure features a quinoline ring system with an amino group at position 8 and a methoxy group at position 6. This arrangement of functional groups makes it an excellent starting material for synthesizing diverse derivatives.[4] Researchers value 8-AMQ for its favorable reactivity and solubility, which facilitate its functionalization in drug design and development.[4]

Synthesis of the Precursor: The primary synthesis of the this compound core often begins with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol to form 6-methoxy-8-nitroquinoline.[3] This intermediate is then reduced, typically using stannous chloride (SnCl₂), to yield the final this compound product.[3][6]

cluster_synthesis Synthesis of this compound A 4-Methoxy-2-nitroaniline B 6-Methoxy-8-nitroquinoline A->B Skraup Reaction (Glycerol, H₂SO₄) C This compound (Precursor) B->C Reduction (SnCl₂, EtOH)

Caption: General synthesis pathway for the this compound precursor.

Synthesis of Antimicrobial Derivatives

The amino group at the 8-position of 8-AMQ is a key site for derivatization, allowing for the introduction of various pharmacophores to modulate antimicrobial activity. Key classes of derivatives include Schiff bases, tetrazole hybrids, and metal complexes.

2.1. Schiff Base Derivatives: Schiff bases are synthesized through the condensation reaction of the primary amino group of 8-AMQ with an aldehyde or ketone.[7] These compounds, containing an azomethine or imine group (–C=N–), are known for their coordinating flexibility and biological activity.[7] For instance, reacting 8-AMQ with aldehydes like 2-hydroxy naphthaldehyde or ortho-vanillin in methanol yields the corresponding Schiff base ligands.[7]

2.2. Tetrazole Hybrids: A promising strategy for developing new antimicrobials is the hybridization of the quinoline core with other bioactive moieties, such as a tetrazole ring.[3] The Ugi-azide reaction is a powerful tool for this purpose. In this one-pot reaction, 8-AMQ, an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide are combined in methanol to generate complex tetrazole derivatives.[3][6] The linker between the quinoline and tetrazole moieties can be varied to fine-tune the compound's properties.[3]

2.3. Metal Complexes: The chelating properties of quinoline derivatives can be exploited to form metal complexes with enhanced antimicrobial activity.[8][9][10] 8-AMQ and its derivatives can coordinate with various transition metals, such as copper (II), manganese (II), and nickel (II).[8] The resulting complexes often exhibit increased lipophilicity, which can facilitate their entry into microbial cells and disrupt essential enzymatic functions.[11] For example, copper complexes of 8-AMQ-uracil hybrids have shown notable activity against Gram-negative bacteria.[8][9]

cluster_workflow Drug Development Workflow start This compound (Precursor) sub Synthesis of Derivatives start->sub char Structural Characterization (NMR, IR, Mass Spec) sub->char screen Antimicrobial Screening (MIC, Zone of Inhibition) sub->screen sar Structure-Activity Relationship (SAR) Analysis char->sar screen->sar lead Lead Compound Identification sar->lead cluster_sar Structure-Activity Relationship Logic cluster_factors Key Factors A 8-AMQ Core B Modification A->B C Add Linker & Side Chain (e.g., Tetrazole Hybrids) B->C D Form Schiff Base B->D E Create Metal Complex B->E F Enhanced Antimicrobial Activity C->F Optimize L • Lipophilicity • Steric Bulk • Linker Length C->L D->F Optimize S • Electron-withdrawing groups • H-bonding capacity D->S E->F Optimize M • Metal Ion Type • Chelation Strength E->M

References

An In-depth Technical Guide to the Solubility and Stability of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 8-Amino-6-methoxyquinoline. This compound is a critical intermediate in the synthesis of various pharmaceuticals, particularly antimalarial agents like primaquine and tafenoquine, and is also utilized in the development of fluorescent probes.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development.

Physicochemical Properties

This compound, with the CAS number 90-52-8, is a brown to very dark brown solid at room temperature.[1][3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1][4]
Molecular Weight 174.20 g/mol [5]
Melting Point 41 °C[3]
Boiling Point 137-138 °C @ 1 Torr[2][3]
Appearance Brown to Very Dark Brown Solid[1][3]
Purity ≥99% (GC)[1][4]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in several common organic solvents. For aqueous solubility, it is generally expected to be low due to the hydrophobic nature of the quinoline core.[6] The basicity of the amino group suggests that solubility in acidic aqueous solutions would be enhanced due to salt formation.

SolventQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO) Slightly Soluble[3]
Methanol Slightly Soluble[3]
Chloroform Soluble[2]
Water Expected to be poorly soluble[6]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

Due to the lack of a specific published protocol for this compound, a generalized shake-flask method, which is considered the gold standard for thermodynamic solubility determination, is described below.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration curve's range.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution & Calibration Curve hplc Quantify via HPLC prep_stock->hplc prep_sat Prepare Saturated Solutions (Excess Solid) equilibrate Agitate at Constant Temperature (24-48h) prep_sat->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

A generalized workflow for experimental solubility determination.

Stability Profile

This compound is noted for its stability, which is advantageous for its use in drug design and development.[1] However, appropriate storage conditions are necessary to maintain its integrity.

ParameterRecommendation/DataSource
Storage Temperature +4°C or 2-8°C under inert gas (Nitrogen or Argon)[2][3]
Light and Air Protect from light and air[2]
Long-term Stability Stable for at least 2 years after receipt when stored at +4°C[2]
Incompatibilities Strong oxidizing agents[3]
Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a generalized protocol based on ICH guidelines, as a specific protocol for this compound is not available.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., methanol/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize any significant degradation products.

    • Establish the degradation pathway based on the identified products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc degradation Quantify Degradation hplc->degradation products Identify Degradation Products degradation->products pathway Establish Degradation Pathway products->pathway start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

A generalized workflow for forced degradation studies.

Synthesis Pathway

This compound is typically synthesized from 4-methoxy-2-nitroaniline. The process involves a Skraup reaction to form the quinoline ring system, followed by the reduction of the nitro group to an amine.[7]

Experimental Protocol for Synthesis

The following is a two-step synthesis protocol adapted from the literature.[7]

Step 1: Synthesis of 6-methoxy-8-nitroquinoline

  • This step involves a Skraup reaction of 4-methoxy-2-nitroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[7]

Step 2: Synthesis of this compound

  • The 6-methoxy-8-nitroquinoline from Step 1 is reduced to this compound. A common reducing agent for this transformation is tin(II) chloride (SnCl₂).[7][8]

G reactant 4-Methoxy-2-nitroaniline intermediate 6-Methoxy-8-nitroquinoline reactant->intermediate Skraup Reaction (Glycerol, Acid, Oxidizing Agent) product This compound intermediate->product Reduction (e.g., SnCl₂)

A simplified synthesis pathway for this compound.

Conclusion

This compound is a stable compound with favorable, though not extensively quantified, solubility in common organic solvents. Its stability is crucial for its role as a key intermediate in pharmaceutical synthesis. While specific, detailed studies on its degradation pathways are not widely available, generalized protocols for solubility and stability testing provide a robust framework for its characterization in a research and development setting. The provided methodologies and workflows serve as a guide for scientists and researchers to effectively handle and evaluate this important chemical entity.

References

An In-depth Technical Guide to the Safety and Handling of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Amino-6-methoxyquinoline (CAS No. 90-52-8), a versatile building block in medicinal chemistry. Due to its role in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and neuroprotective agents, a thorough understanding of its safe handling is paramount for laboratory personnel.[1][2] This document outlines the key hazards, handling procedures, experimental protocols, and biological significance of this compound.

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is essential for ensuring laboratory safety.

GHS Classification and Hazard Statements

The GHS classification for this compound indicates that it can cause skin and eye irritation.[3]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: PubChem[3]

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following precautionary statements and PPE are recommended.

Table 2: Precautionary Statements and Recommended PPE

CategoryPrecautionary Statement CodesRecommended Personal Protective Equipment (PPE)
Prevention P261, P264, P271, P280Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat, and a NIOSH-approved respirator if dust is generated.
Response P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362Have an eyewash station and safety shower readily available.
Storage P403+P233, P405Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and air; storage under an inert gas is recommended.[2]
Disposal P501Dispose of contents and container in accordance with local, regional, and national regulations.

Source: PubChem, Chemodex[2][3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound and its derivatives is provided below.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance White to gray powder or crystal
Melting Point 45.0 to 49.0 °C
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Source: Tokyo Chemical Industry[4]

Table 4: In Vitro Activity of this compound Derivatives

CompoundTarget Organism/Cell LineIC₅₀ (µM)
Derivative 15P. falciparum NF542.68
Derivative 20P. falciparum NF542.00
Derivative 15L-6 cells (Cytotoxicity)119.4
Derivative 20L-6 cells (Cytotoxicity)124.0

Source: MDPI[5]

Experimental Protocols

Detailed methodologies for the synthesis and handling of this compound are crucial for reproducibility and safety.

Synthesis of this compound

This compound can be synthesized from 6-methoxy-8-nitroquinoline via a reduction reaction.[6][7]

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of this compound A 6-methoxy-8-nitroquinoline B Dissolve in Ethanol A->B Starting Material C Add SnCl2 * 2H2O B->C Solvent D Stir at Room Temperature for 48h C->D Reducing Agent E Reaction Monitoring (e.g., TLC) D->E Reaction F Work-up and Purification E->F Completion G This compound F->G Isolation

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate work-up procedure, which may include neutralization, extraction with an organic solvent, and drying.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Safe Handling Protocol

A standard operating procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound

G cluster_1 Safe Handling Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weigh the Required Amount B->C D Dissolve in a Suitable Solvent C->D E Perform the Reaction D->E F Quench and Work-up E->F G Waste Disposal F->G

Caption: General workflow for safely handling this compound.

Procedure:

  • Personal Protective Equipment: Before handling, don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct all work in a well-ventilated chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.

  • Dissolution: Dissolve the compound in a suitable solvent under stirring.

  • Reaction: Carry out the intended chemical reaction, monitoring the parameters as required.

  • Work-up: After the reaction is complete, follow the appropriate quenching and work-up procedures.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in designated hazardous waste streams according to institutional and local regulations.

Ugi-Azide Reaction Protocol

The following is a general procedure for an Ugi-azide reaction using this compound.[5][6]

Procedure:

  • Dissolve this compound (0.75 mmol) in dry methanol (5 mL) under an argon atmosphere.

  • Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour.

  • Add trimethylsilyl azide (0.75 mmol) and tert-butyl isocyanide (0.75 mmol) dropwise.

  • Stir the reaction mixture for 20–120 hours.

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution several times with 30% aqueous sodium disulfite, followed by 0.1% aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Biological Significance and Signaling Pathways

This compound is a precursor to many biologically active molecules, notably the antimalarial drug primaquine. Its derivatives are also being investigated for their neuroprotective properties.

Antimalarial Mechanism of Action

The antimalarial activity of 8-aminoquinolines like primaquine is dependent on their metabolic activation, primarily by the cytochrome P450 enzyme CYP2D6.[8][9][10] This process generates reactive oxygen species (ROS) that are toxic to the Plasmodium parasite.[1]

Signaling Pathway: Antimalarial Action of 8-Aminoquinolines

G cluster_2 Antimalarial Mechanism of 8-Aminoquinolines Primaquine Primaquine (8-Aminoquinoline derivative) CYP2D6 CYP2D6 Primaquine->CYP2D6 Metabolic Activation Metabolites Hydroxylated Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite Plasmodium Parasite ROS->Parasite Induces Damage Oxidative Damage (Proteins, Lipids, DNA) Parasite->Damage Results in Death Parasite Death Damage->Death

Caption: Metabolic activation of 8-aminoquinolines leading to parasite death.

Neuroprotective Signaling Pathway

Derivatives of 8-aminoquinoline have shown potential neuroprotective effects, which are thought to be mediated through the activation of the SIRT1/3-FOXO3a signaling pathway. This pathway plays a crucial role in cellular stress resistance and mitigating oxidative damage.

Signaling Pathway: Neuroprotective Action of 8-Aminoquinoline Derivatives

G cluster_3 Neuroprotective Signaling of 8-Aminoquinoline Derivatives OxidativeStress Oxidative Stress SIRT1_3 SIRT1/3 Activation OxidativeStress->SIRT1_3 Induces AQ_Derivative 8-Aminoquinoline Derivative AQ_Derivative->SIRT1_3 Activates FOXO3a FOXO3a Deacetylation SIRT1_3->FOXO3a AntioxidantGenes Antioxidant Gene Expression FOXO3a->AntioxidantGenes Promotes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Leads to

Caption: Proposed neuroprotective mechanism via the SIRT1/3-FOXO3a pathway.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for professionals in research and drug development. It is essential to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional safety protocols.

References

The Historical Trajectory of 8-Aminoquinoline Derivatives in Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Dye to Drug - The Genesis of 8-Aminoquinolines

The story of 8-aminoquinoline derivatives is a compelling narrative of scientific serendipity, wartime urgency, and the evolution of rational drug design. The journey began not with a targeted search for antimalarials, but with the observation of the mild antimalarial properties of a synthetic dye, methylene blue, in the late 19th century.[1] This unassuming discovery laid the groundwork for the development of a class of compounds that would become indispensable in the fight against relapsing malaria.

The first significant breakthrough arrived in 1924, when German scientists Schulemann, Schoenhoeffer, and Wingler synthesized pamaquine (formerly known as Plasmochin).[2][3] This marked the dawn of synthetic antimalarial chemotherapy.[4] By 1926, Roehl had demonstrated its efficacy in avian malaria, and it was subsequently introduced for human use.[2][3] A landmark trial in 1929 by the Royal Army Medical Corps and the British Indian Medical Service provided the first evidence that pamaquine could prevent the relapse of Plasmodium vivax malaria, a feat unattainable with the then-standard quinine.[3] However, the clinical utility of pamaquine was hampered by its significant toxicity.[2]

The impetus for a safer and more effective alternative came during World War II, as Allied forces in the Pacific theater faced the debilitating effects of relapsing malaria.[5][6] This critical need fueled a large-scale antimalarial drug development program in the United States.[5] In 1946, this concerted effort bore fruit with the synthesis of primaquine by Robert Elderfield and his team at Columbia University.[6][7][8][9] Primaquine emerged as a more potent and less toxic successor to pamaquine.[6] Following extensive clinical trials, particularly during the Korean War, its role in preventing vivax malaria relapses was firmly established.[5] The U.S. Food and Drug Administration (FDA) approved primaquine for military use in 1952.[10]

Decades later, the quest for a longer-acting and even safer 8-aminoquinoline led to the discovery of tafenoquine in 1978 by the Walter Reed Army Institute of Research.[11] Despite its discovery, it was not until the renewed global focus on malaria eradication that its development was accelerated.[11] In 2018, tafenoquine received FDA approval for the radical cure of P. vivax malaria and for malaria prophylaxis.[12][13]

Today, the 8-aminoquinolines remain the only class of drugs licensed for the radical cure of relapsing malaria, targeting the dormant liver-stage hypnozoites of P. vivax and P. ovale.[14] Their unique mode of action and enduring efficacy underscore their historical and ongoing importance in global public health.

Quantitative Data Summary

In Vitro Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various 8-aminoquinoline derivatives against different strains of Plasmodium falciparum.

CompoundP. falciparum Strain(s)Average IC50 (nM)Reference(s)
PrimaquineMultiple Strains>1000[7]
WR 242511Multiple Strains85[7]
WR 238605 (Tafenoquine)Multiple Strains65[7]
WR 268397Multiple Strains95[7]
WR 250593Multiple Strains70[7]
WR 255715Multiple Strains>1000[7]
WR 249420Multiple Strains50-100[11]
WR 251855Multiple Strains50-100[11]
WR 266848Multiple Strains50-100[11]
WR 268499Multiple Strains50-100[11]
WR 268658Multiple Strains50-100[11]
Clinical Efficacy of Primaquine for P. vivax Radical Cure

This table presents a summary of clinical trial data on the efficacy of different primaquine dosage regimens in preventing P. vivax recurrence.

Primaquine Total DoseNumber of PatientsRecurrence Rate by Day 180Odds Ratio (vs. No Primaquine)Reference(s)
No Primaquine20161.1%-[14]
Low Total Dose (2 to <5 mg/kg)39828.8%0.14[14][15]
High Total Dose (≥5 mg/kg)960%0.03[14][15]
Clinical Efficacy of Tafenoquine for P. vivax Radical Cure

The following table summarizes key efficacy data from clinical trials of tafenoquine for the radical cure of P. vivax malaria.

TrialTafenoquine DoseComparatorRelapse-Free Efficacy (6 months)Reference(s)
Phase 2b300 mg (single dose)Chloroquine + Primaquine89.2%[16]
Phase 2b600 mg (single dose)Chloroquine + Primaquine91.9%[16]
DETECTIVE Study (Phase III)300 mg (single dose)Placebo62.4%[17]
Hemolytic Toxicity in G6PD-Deficient Individuals

This table provides quantitative data on the hemolytic effects of primaquine in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

Study PopulationPrimaquine DoseKey Hematological FindingReference(s)
G6PD-deficient patients30 mg daily for 7 daysSignificant mean hematocrit drops compared to a non-hemolytic 8-aminoquinoline.[18]
G6PDd Viangchan variant patients0.75 mg/kg weekly for 8 weeksGreater fall in hemoglobin and delayed recovery from anemia compared to G6PD normal patients.[5]
Hospitalized patients after primaquine radical cure≥ 0.5 mg/kg/day (in 79.9% of cases)57.9% of patients required blood transfusion; 6.9% mortality among those with probable or possible severe hemolysis.[15]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using a method such as 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final concentration of any solvent (e.g., DMSO) should be kept below 0.5%.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Antimalarial Efficacy in a Murine Model (Plasmodium berghei)

This protocol describes a standard method for evaluating the in vivo efficacy of antimalarial compounds using the rodent malaria parasite Plasmodium berghei.

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected red blood cells (iRBCs)

  • Laboratory mice (e.g., Swiss Webster or C57BL/6, 6-8 weeks old)

  • Alsever's solution or other suitable cryopreservation medium

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Microscope, slides, and Giemsa stain

  • Test compound and vehicle control

Procedure:

  • Parasite Stock Preparation and Infection:

    • Thaw a cryopreserved vial of P. berghei-infected red blood cells.[16]

    • Inoculate a donor mouse intraperitoneally (i.p.) with the thawed parasite stock.[16]

    • Monitor the parasitemia of the donor mouse daily by preparing a thin blood smear from a tail snip, staining with Giemsa, and examining under a microscope.[16]

    • Once the parasitemia reaches a suitable level (e.g., 5-10%), collect blood from the donor mouse via cardiac puncture into a tube containing an anticoagulant.[2]

    • Dilute the infected blood in PBS to achieve the desired inoculum concentration (e.g., 1 x 10^5 iRBCs per 100 µL).

    • Infect experimental mice i.p. with 100 µL of the parasite inoculum.[2]

  • Drug Administration:

    • Randomly assign the infected mice to treatment and control groups.

    • Prepare the test compound in a suitable vehicle.

    • Administer the test compound and vehicle control to the respective groups at predetermined doses and schedules (e.g., once daily for 4 days, starting 24 hours post-infection).

  • Monitoring and Endpoint Determination:

    • Monitor the parasitemia of each mouse daily by preparing and examining Giemsa-stained blood smears.[2]

    • Record the survival of the mice daily.

    • The primary endpoints are typically the suppression of parasitemia compared to the control group and the mean survival time.

In Vitro Assessment of Drug-Induced Hemolysis in G6PD-Deficient Red Blood Cells

This protocol provides a method to evaluate the hemolytic potential of 8-aminoquinoline derivatives on G6PD-deficient red blood cells.

Materials:

  • Blood from a G6PD-deficient donor (with appropriate ethical approval and consent)

  • Blood from a G6PD-normal donor (as a control)

  • Anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS)

  • Test compound and positive control (e.g., primaquine)

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation:

    • Collect blood from G6PD-deficient and normal donors into tubes containing an anticoagulant.

    • Wash the red blood cells (RBCs) three times with PBS by centrifugation and removal of the supernatant and buffy coat.

    • Resuspend the washed RBCs in PBS to a final hematocrit of 5%.

  • Incubation with Test Compound:

    • Prepare serial dilutions of the test compound and positive control in PBS.

    • In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with the compound dilutions.

    • Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in distilled water).

    • Incubate the mixtures at 37°C for a specified period (e.g., 24 hours).

  • Quantification of Hemolysis:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of 100% hemolysis control - Absorbance of negative control)] x 100

    • Compare the hemolytic activity of the test compound on G6PD-deficient and normal RBCs.

Visualizations: Pathways, Workflows, and Relationships

Signaling Pathway: Mechanism of Action of 8-Aminoquinolines

8-Aminoquinoline Mechanism of Action cluster_host Host Liver Cell cluster_parasite Malaria Parasite prodrug 8-Aminoquinoline (e.g., Primaquine) cyp2d6 CYP2D6 prodrug->cyp2d6 Metabolic Activation metabolites Reactive Metabolites (e.g., 5-hydroxyprimaquine) cyp2d6->metabolites redox Redox Cycling metabolites->redox Enters Parasite ros Reactive Oxygen Species (ROS) redox->ros damage Oxidative Damage to Parasite Macromolecules ros->damage death Parasite Death damage->death

Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.

Experimental Workflow: 8-Aminoquinoline Antimalarial Drug Discovery

8-Aminoquinoline Drug Discovery Workflow start Start: Identification of Lead 8-Aminoquinoline Scaffold synthesis Chemical Synthesis of Analogues and Derivatives start->synthesis invitro In Vitro Screening: Antiplasmodial Activity (IC50) Cytotoxicity (CC50) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->synthesis Optimization invivo In Vivo Efficacy Studies (Murine Malaria Models) sar->invivo Promising Candidates toxicity Preclinical Toxicology: Hemolysis in G6PD-deficient models Other toxicities invivo->toxicity clinical Clinical Trials (Phase I, II, III) toxicity->clinical approval Regulatory Approval and Post-Marketing Surveillance clinical->approval

Caption: A generalized workflow for the discovery and development of 8-aminoquinoline antimalarials.

Logical Relationship: Structure-Activity Relationships of 8-Aminoquinolines

8-Aminoquinoline SAR cluster_modifications Key Structural Modifications cluster_effects Impact on Activity and Toxicity scaffold 8-Aminoquinoline Core Scaffold r6 Position 6: -OCH3 (Methoxy) group scaffold->r6 sidechain Alkylamino Side Chain at Position 8 scaffold->sidechain terminal_n Terminal Amino Group scaffold->terminal_n r5 Position 5: Substituents scaffold->r5 activity Increased Antimalarial Activity r6->activity Enhances sidechain->activity Crucial for terminal_n->activity Primary amine often optimal toxicity Altered Toxicity (e.g., Hemolysis) terminal_n->toxicity Metabolism site r5->activity Can increase r5->toxicity Can decrease

Caption: Key structure-activity relationships for 8-aminoquinoline derivatives.

References

The Strategic Role of 8-Amino-6-methoxyquinoline in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline is a versatile bicyclic aromatic amine that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the nucleophilic amino group at the 8-position and the electron-donating methoxy group at the 6-position, render it a highly valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in modern heterocyclic synthesis, with a particular focus on its application in the development of pharmacologically active agents. The strategic importance of this scaffold lies in its prevalence in numerous antimalarial drugs, such as primaquine and tafenoquine, and its potential for derivatization to access novel chemical entities with a broad spectrum of biological activities.[1] This document details key synthetic transformations, provides explicit experimental protocols, and presents quantitative data to facilitate the practical application of this compound in research and drug discovery endeavors.

Synthesis of Heterocyclic Systems from this compound

This compound is a versatile starting material for the synthesis of various fused heterocyclic systems. A prominent example is its use in multicomponent reactions, such as the Ugi-azide reaction, to produce complex tetrazole derivatives.[2] Additionally, the amino group can be readily acylated and further modified to construct a variety of side chains and fused rings.

I. Synthesis of this compound-Tetrazole Hybrids

A significant application of this compound is in the synthesis of tetrazole hybrids, which have shown promising antimalarial activity.[1] The synthesis involves a multi-step sequence, including the initial preparation of this compound via a Skraup reaction followed by reduction, and its subsequent elaboration through acylation, azidation, reduction, and a final Ugi-azide multicomponent reaction.[1][2]

The overall synthetic strategy to obtain this compound-tetrazole hybrids is depicted below. This multi-step process highlights the versatility of the starting material and the power of multicomponent reactions in rapidly building molecular complexity.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Tetrazole Hybrids 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Skraup Reaction Skraup Reaction 4-Methoxy-2-nitroaniline->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction 6-Methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline Skraup Reaction->6-Methoxy-8-nitroquinoline Reduction Reduction 6-Methoxy-8-nitroquinoline->Reduction This compound This compound Reduction->this compound Ugi-Azide Reaction Ugi-Azide Reaction This compound->Ugi-Azide Reaction Tetrazole Hybrids Tetrazole Hybrids Ugi-Azide Reaction->Tetrazole Hybrids Aldehyde Aldehyde Aldehyde->Ugi-Azide Reaction Trimethylsilyl azide Trimethylsilyl azide Trimethylsilyl azide->Ugi-Azide Reaction tert-Butyl isocyanide tert-Butyl isocyanide tert-Butyl isocyanide->Ugi-Azide Reaction

Figure 1: General workflow for the synthesis of this compound and its conversion to tetrazole hybrids.

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of a representative this compound-tetrazole hybrid.

StepReactantsReagents/ConditionsTimeYield (%)Reference
1. Skraup Reaction4-Methoxy-2-nitroaniline, GlycerolFeSO₄·7H₂O, Methanesulfonic acid, 130 °C6 h-[1]
2. Reduction6-Methoxy-8-nitroquinolineSnCl₂·2H₂O, EtOH, rt48 h-[1]
3. Ugi-Azide ReactionThis compound, 4-Fluorobenzaldehyde, Trimethylsilyl azide, tert-Butyl isocyanideDry Methanol, rt20-120 h31[2]

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction) [1]

  • Materials: 4-Methoxy-2-nitroaniline, Glycerol, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Methanesulfonic acid.

  • Procedure:

    • Combine 4-methoxy-2-nitroaniline and glycerol.

    • Add ferrous sulfate heptahydrate and methanesulfonic acid.

    • Heat the reaction mixture to 130 °C for 6 hours.

    • After cooling, work up the reaction mixture to isolate the crude product.

    • Purify the product by appropriate chromatographic techniques.

Protocol 2: Synthesis of this compound (Reduction) [1]

  • Materials: 6-Methoxy-8-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH).

  • Procedure:

    • Dissolve 6-methoxy-8-nitroquinoline in ethanol.

    • Add tin(II) chloride dihydrate to the solution.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Upon completion, neutralize the reaction and extract the product.

    • Purify the crude this compound by crystallization or column chromatography.

Protocol 3: General Procedure for the Ugi-Azide Reaction to Synthesize Tetrazole Hybrids [2]

  • Materials: this compound (0.75 mmol), appropriate aldehyde (0.75 mmol), trimethylsilyl azide (0.75 mmol), tert-butyl isocyanide (0.75 mmol), dry methanol (5 mL).

  • Procedure:

    • Dissolve this compound and the corresponding aldehyde in dry methanol in a flask under an argon atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Add trimethylsilyl azide and tert-butyl isocyanide dropwise to the reaction mixture.

    • Continue stirring at room temperature for 20-120 hours, monitoring the reaction by TLC.

    • After completion, evaporate the solvent in vacuo.

    • Dissolve the residue in dichloromethane (CH₂Cl₂).

    • Wash the organic solution several times with 30% aqueous sodium disulfite followed by 0.1% aqueous sodium bicarbonate (NaHCO₃).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Synthesis of N-Substituted Derivatives and Amides

The amino group of this compound is readily functionalized, allowing for the introduction of various side chains. This is a key strategy in the development of primaquine analogs and other bioactive molecules.

A common derivatization involves the reaction with haloalkanes or the coupling with carboxylic acids to form amides. The following workflow illustrates the synthesis of an N-pentyl substituted derivative.

G This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Phthalimidobromopentane Phthalimidobromopentane Phthalimidobromopentane->N-Alkylation Primaquine Primaquine N-Alkylation->Primaquine

Figure 2: Synthesis of Primaquine via N-alkylation of this compound.

ReactantsReagents/ConditionsTimeYield (%)Reference
This compound, PhthalimidobromopentaneEtOH, reflux48 h83

Protocol 4: Synthesis of N-4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine (Primaquine)

  • Materials: this compound (0.01 mol), Phthalimidobromopentane (0.005 mol), Ethanol (20 mL).

  • Procedure:

    • A mixture of this compound and phthalimidobromopentane is refluxed for 48 hours in ethanol.

    • The reaction mixture is concentrated under reduced pressure.

    • The residue is extracted with ethyl acetate.

    • The combined organic extracts are washed with water, dried over sodium sulfate, and concentrated.

    • The crude product is then subjected to further steps including deprotection to yield primaquine.

Conclusion

This compound has proven to be a cornerstone in the synthesis of medicinally important heterocyclic compounds. Its utility in multicomponent reactions, such as the Ugi-azide reaction for the preparation of tetrazole-based antimalarial agents, demonstrates its value in diversity-oriented synthesis. Furthermore, the reactivity of its amino group allows for a wide range of derivatizations to explore structure-activity relationships. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel heterocyclic molecules for drug discovery and development. Further exploration of this versatile scaffold in other cyclization and multicomponent reactions holds significant promise for the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 8-Amino-6-methoxyquinoline: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 8-Amino-6-methoxyquinoline, a crucial building block in the development of novel therapeutic agents, particularly in the field of antimalarial drug discovery.[1][2] Its derivatives, such as primaquine and tafenoquine, are established antimalarial drugs.[1]

Overview of Synthetic Strategy

The most common and well-established method for synthesizing this compound involves a two-step process. The first step is the Skraup reaction to construct the quinoline ring system, followed by the reduction of a nitro group to the desired primary amine.[1][3][4] This approach is reliable and scalable for laboratory and potential pilot plant production.

Logical Workflow of the Synthesis

The synthesis proceeds through a logical sequence of a cyclization reaction to form the core heterocyclic structure, followed by a functional group transformation to install the key amino group.

Synthesis_Workflow A Starting Materials: 4-Methoxy-2-nitroaniline Glycerol B Step 1: Skraup Reaction (Cyclization) A->B H2SO4, FeSO4 C Intermediate: 6-Methoxy-8-nitroquinoline B->C Formation of quinoline ring D Step 2: Nitro Group Reduction C->D SnCl2·2H2O, Ethanol E Final Product: This compound D->E Conversion of -NO2 to -NH2 F Purification & Characterization E->F

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This procedure outlines the cyclization of 4-methoxy-2-nitroaniline with glycerol to form the quinoline core.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity/VolumeMolar Equivalents
4-Methoxy-2-nitroaniline168.15(Specify mass)1.0
Glycerol92.09(Specify volume)(Specify eq.)
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)278.01(Specify mass)(Specify eq.)
Methanesulfonic acid96.11(Specify volume)-

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 4-methoxy-2-nitroaniline and ferrous sulfate heptahydrate.

  • Carefully add methanesulfonic acid to the mixture with stirring.

  • Add glycerol to the reaction mixture.

  • Heat the mixture to 130°C and maintain this temperature for approximately 6 hours.[1][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.

  • The crude 6-methoxy-8-nitroquinoline will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

This protocol describes the reduction of the nitro group of the intermediate to the primary amine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity/VolumeMolar Equivalents
6-Methoxy-8-nitroquinoline204.18(Specify mass)1.0
Stannous chloride dihydrate (SnCl₂·2H₂O)225.63(Specify mass)(Specify eq.)
Ethanol (EtOH)46.07(Specify volume)-

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.[1][3]

  • Add stannous chloride dihydrate to the solution.[1][3][4]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for 48 hours.[1][3]

  • Upon completion of the reaction, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide until the pH is strongly alkaline. This will precipitate the tin salts.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be further purified by column chromatography on silica gel.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic aromatic proton signals for the quinoline ring system, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
¹³C NMR Resonances corresponding to the carbon atoms of the quinoline ring and the methoxy group.
Infrared (IR) Spectroscopy Absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the quinoline core, and C-O stretching of the methoxy group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).[2][5]
Melting Point The reported melting point is approximately 41°C.[2]

Applications in Drug Discovery

This compound is a key pharmacophore in medicinal chemistry.[1] It serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic activities, including but not limited to:

  • Antimalarial Agents: As a precursor to primaquine and other 8-aminoquinoline antimalarials.[1][6]

  • Anticancer Agents: Hybrid molecules incorporating the 8-aminoquinoline scaffold have been investigated for their anticancer properties.

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[2]

  • Neuroprotective Agents: The quinoline core is present in compounds being explored for the treatment of neurodegenerative diseases.[2]

Workflow for Derivative Synthesis and Screening

The synthesized this compound can be utilized in further synthetic modifications to generate a library of novel compounds for biological screening.

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., Ugi-azide reaction) A->B Derivatization C Library of Derivatives B->C Synthesis D Biological Screening (e.g., Antiplasmodial Assay) C->D Testing E Hit Identification D->E Data Analysis F Lead Optimization E->F

Caption: Drug discovery workflow starting from this compound.

References

Application Notes and Protocols for the Synthesis of 8-Amino-6-methoxyquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Skraup synthesis is a classic and versatile chemical reaction used to synthesize quinolines.[1] Named after the Czech chemist Zdenko Hans Skraup, the reaction typically involves heating an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[1][2] This method is fundamental in organic chemistry for constructing the quinoline ring system, a core structure in many pharmaceuticals and biologically active compounds. 8-Amino-6-methoxyquinoline is a key intermediate in the synthesis of antimalarial drugs such as primaquine and tafenoquine.[3]

This application note provides a detailed two-step protocol for the synthesis of this compound. The first step involves the Skraup reaction to synthesize the intermediate, 6-methoxy-8-nitroquinoline, followed by the reduction of the nitro group to an amine in the second step.[3]

Reaction Mechanism

The Skraup synthesis proceeds through a series of reactions:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[4][5]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[4]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to yield the aromatic quinoline ring.[1][4]

Experimental Protocols

Caution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2][6] It should be performed in a well-ventilated fume hood, and the operator should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety shower should be readily accessible.[6]

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This protocol is adapted from a procedure in Organic Syntheses.[6]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform

  • Methanol

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.[6]

  • Acid Addition: While stirring vigorously, slowly add 315 mL of concentrated sulfuric acid from a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[6]

  • Dehydration: Equip the flask for vacuum distillation. Carefully heat the mixture in an oil bath to raise the internal temperature to 105°C. Maintain the temperature between 105-110°C to remove water. This step is complete when the weight loss is approximately 235–285 g.[6]

  • Reaction: After dehydration, re-equip the flask with the stirrer and dropping funnel. Slowly add another 236 mL of concentrated sulfuric acid dropwise over 2.5–3.5 hours, while maintaining the internal temperature strictly between 117–119°C.[6]

  • Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[6]

  • Workup: Cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow it to cool overnight, preferably with stirring.[6] The diluted mixture is then poured into a larger flask containing ice and water, and neutralized with a concentrated sodium hydroxide or ammonium hydroxide solution until alkaline.[2][6]

  • Isolation and Purification: The precipitated crude product is collected by filtration.[2] It is then purified by boiling with chloroform and decolorizing carbon. The hot solution is filtered, and the filtrate is concentrated. The product crystallizes upon cooling. Further recrystallization from methanol can be performed to yield pure 6-methoxy-8-nitroquinoline.[6]

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

This protocol is based on a reported reduction method using tin(II) chloride.[3]

Materials:

  • 6-Methoxy-8-nitroquinoline (from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.[7]

  • Reduction: Add tin(II) chloride dihydrate in portions to the solution with vigorous stirring. The amount of SnCl₂ should be in molar excess (typically 3-5 equivalents).

  • Heating: Heat the mixture on a water bath for approximately 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it with a cold, concentrated aqueous solution of sodium hydroxide until the solution is basic (pH > 8).[7]

  • Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 100 mL).[3]

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[3]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 6-Methoxy-8-nitroquinoline.

ParameterValueReference
Step 1: Skraup Reaction
3-Nitro-4-aminoanisole3.5 moles[6]
Arsenic pentoxide2.45 moles[6]
Glycerol13 moles[6]
Concentrated H₂SO₄ (initial)5.9 moles[6]
Reaction Temperature117-123 °C[6]
Reaction Time~10 hours[6]
Expected Yield68-78%[6]
Step 2: Reduction
6-Methoxy-8-nitroquinoline1 mole
SnCl₂·2H₂O3-5 moles
Reaction TemperatureWater bath[7]
Reaction Time1-2 hours[7]
Expected Yield58-88%[3]

Visualization

Skraup_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Reduction A Mix Reactants: 3-Nitro-4-aminoanisole, Arsenic Pentoxide, Glycerol B Add Conc. H₂SO₄ (30-45 min) Temp rises to 65-70°C A->B C Dehydration under Vacuum (105-110°C) B->C D Add more Conc. H₂SO₄ (2.5-3.5 h) Maintain 117-119°C C->D E Heat Reaction (120°C for 4h, then 123°C for 3h) D->E F Workup: Cool, Dilute with Water, Neutralize with Base E->F G Isolate & Purify (Filtration, Recrystallization) F->G H Product 1: 6-Methoxy-8-nitroquinoline G->H I Dissolve Product 1 in Conc. HCl H->I Proceed to next step J Add SnCl₂·2H₂O (in portions) I->J K Heat on Water Bath (1-2 hours) J->K L Neutralize with NaOH (pH > 8) K->L M Extract with Organic Solvent L->M N Dry and Evaporate Solvent M->N O Purify (Column Chromatography) N->O P Final Product: This compound O->P

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Ugi-Azide Reaction with 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ugi-azide reaction is a powerful four-component reaction that allows for the rapid synthesis of complex 1,5-disubstituted tetrazoles. This reaction is a variation of the classical Ugi reaction where the carboxylic acid component is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide). The resulting tetrazole core is considered a bioisostere of a cis-amide bond, making it a valuable scaffold in medicinal chemistry and drug discovery.[1] This protocol details the application of the Ugi-azide reaction using 8-Amino-6-methoxyquinoline as the amine component to generate a library of tetrazole hybrids with potential biological activity.

Applications

The primary application of the synthesized this compound-tetrazole hybrids is in the field of antimalarial drug discovery.[2][3][4] The 8-aminoquinoline scaffold is a known pharmacophore for antimalarial drugs, and its combination with the tetrazole moiety through the Ugi-azide reaction allows for the exploration of new chemical space and the development of novel drug candidates with potentially improved activity and reduced toxicity.[2][3][4] The synthesized compounds have been evaluated for their antiplasmodial activity against Plasmodium falciparum and their cytotoxicity against L-6 cells.[2][3]

Quantitative Data Summary

The following table summarizes the biological activity of a series of this compound-tetrazole hybrids synthesized via the Ugi-azide reaction. The data represents the half-maximal inhibitory concentration (IC₅₀) against the NF54 strain of Plasmodium falciparum and the cytotoxicity against rat skeletal muscle L-6 cells.

CompoundAldehyde ComponentP. falciparum NF54 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)
13 Isobutyraldehyde>50>50
14 Cyclohexanecarboxaldehyde1.8>50
15 Benzaldehyde2.5>50
16 4-Fluorobenzaldehyde1.9>50
17 4-Chlorobenzaldehyde2.149
18 4-Bromobenzaldehyde1.939
19 4-(trifluoromethyl)benzaldehyde2.342
20 4-Methoxybenzaldehyde4.2>50
21 1-Naphthaldehyde1.528
22 2-Naphthaldehyde1.331

Experimental Protocols

Synthesis of this compound

The precursor, this compound, can be synthesized in a two-step reaction starting from 4-methoxy-2-nitroaniline and glycerol in a Skraup reaction to yield 6-methoxy-8-nitroquinoline.[2] The subsequent reduction of the nitro group using SnCl₂ affords the desired this compound.[2]

General Protocol for the Ugi-Azide Reaction

This protocol is adapted from the general procedure described by Reimann et al. (2021).[2]

Materials:

  • This compound

  • Aldehyde (varied)

  • Trimethylsilyl azide (TMSN₃)

  • tert-Butyl isocyanide

  • Dry Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 30% aqueous sodium disulfite (Na₂S₂O₅)

  • 0.1% aqueous sodium bicarbonate (NaHCO₃)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (0.75 mmol) in dry methanol (5 mL).

  • Add the corresponding aldehyde (0.75 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour under an inert atmosphere (argon or nitrogen).[2]

  • Add trimethylsilyl azide (0.75 mmol) dropwise to the reaction mixture.

  • Add tert-butyl isocyanide (0.75 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for a period ranging from 20 to 120 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent in vacuo.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution several times with 30% aqueous sodium disulfite.[2]

  • Subsequently, wash the organic solution with 0.1% aqueous sodium bicarbonate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Ugi_Azide_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 8_Amino_6_methoxyquinoline This compound Imine Iminium Ion 8_Amino_6_methoxyquinoline->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Imine TMS_Azide Trimethylsilyl Azide (TMSN3) Tetrazole_Precursor Tetrazole Precursor TMS_Azide->Tetrazole_Precursor Isocyanide tert-Butyl Isocyanide Nitrile_Intermediate Nitrile Intermediate Isocyanide->Nitrile_Intermediate Imine->Nitrile_Intermediate + Isocyanide Nitrile_Intermediate->Tetrazole_Precursor + TMSN3 Tetrazole_Product 1,5-Disubstituted Tetrazole Tetrazole_Precursor->Tetrazole_Product Intramolecular Cyclization

Caption: Ugi-Azide reaction mechanism.

Ugi_Azide_Workflow start Start dissolve_amine Dissolve this compound in dry Methanol start->dissolve_amine add_aldehyde Add Aldehyde dissolve_amine->add_aldehyde stir_1hr Stir at RT for 1h (Inert Atmosphere) add_aldehyde->stir_1hr add_azide Add Trimethylsilyl Azide stir_1hr->add_azide add_isocyanide Add tert-Butyl Isocyanide add_azide->add_isocyanide stir_reaction Stir at RT (20-120h) add_isocyanide->stir_reaction evaporate_solvent Evaporate Solvent stir_reaction->evaporate_solvent dissolve_residue Dissolve Residue in CH2Cl2 evaporate_solvent->dissolve_residue wash_disulfite Wash with 30% aq. Na2S2O5 dissolve_residue->wash_disulfite wash_bicarbonate Wash with 0.1% aq. NaHCO3 wash_disulfite->wash_bicarbonate dry_concentrate Dry and Concentrate wash_bicarbonate->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification end End purification->end

Caption: Experimental workflow for Ugi-Azide reaction.

References

Application Notes and Protocols: Synthesis of 8-Amino-6-methoxyquinoline Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline is a critical pharmacophore found in a variety of therapeutic agents, most notably in antimalarial drugs like primaquine and tafenoquine. The functionalization of the 8-amino group through N-alkylation is a key strategy in the development of new derivatives with improved efficacy, pharmacokinetic properties, and reduced toxicity. Reductive amination is a powerful and versatile method for the N-alkylation of amines, offering a direct and efficient route to secondary and tertiary amines from primary amines and carbonyl compounds. This application note provides detailed protocols for the synthesis of this compound derivatives via reductive amination, along with quantitative data and workflow visualizations to aid researchers in the successful implementation of this methodology. The mode of action for 8-aminoquinolines is believed to involve the generation of reactive oxygen species through autoxidation of the 8-aminoquinoline group, leading to the formation of cell-destructive oxidants.[1]

Synthesis of the Starting Material: this compound

The common precursor for the synthesis of this compound derivatives is 6-methoxy-8-nitroquinoline. The synthesis involves a two-step process starting from 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction to form the quinoline core, followed by the reduction of the nitro group.[2][3]

Experimental Protocol: Synthesis of 6-methoxy-8-nitroquinoline

A mixture of 4-methoxy-2-nitroaniline, glycerol, and an oxidizing agent (such as the nitro compound corresponding to the aniline used) is heated in the presence of sulfuric acid. Ferrous sulfate is often used to moderate the reaction.[4]

Experimental Protocol: Synthesis of this compound

The reduction of 6-methoxy-8-nitroquinoline to this compound is commonly achieved using tin(II) chloride (SnCl₂) in ethanol.[2][5]

Materials:

  • 6-methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After completion of the reaction (monitored by TLC), neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reductive Amination for the Synthesis of this compound Derivatives

Reductive amination involves the reaction of the primary amino group of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine over the carbonyl starting material.[6][7][8]

General Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, acetone)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • Solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

Procedure (using Sodium Triacetoxyborohydride):

  • To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the aldehyde or ketone (1.2 eq.).

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-8-amino-6-methoxyquinoline derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives via reductive amination.

EntryCarbonyl CompoundReducing AgentSolventYield (%)m.p. (°C)
1IsobutyraldehydeNaBH(OAc)₃DCE8592-94
2AcetoneNaBH₃CNMeOH78105-107
3CyclohexanoneNaBH(OAc)₃DCE82110-112
4BenzaldehydeNaBH(OAc)₃DCE75121-123

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_amination Reductive Amination cluster_purification Work-up and Purification start 6-methoxy-8-nitroquinoline reduction Reduction (SnCl2, EtOH) start->reduction product1 This compound reduction->product1 carbonyl Aldehyde or Ketone imine_formation Imine Formation carbonyl->imine_formation reduction2 In situ Reduction (e.g., NaBH(OAc)3) imine_formation->reduction2 product2 N-Substituted-8-amino-6-methoxyquinoline Derivative reduction2->product2 workup Aqueous Work-up extraction Extraction workup->extraction purification Column Chromatography extraction->purification final_product Pure Derivative purification->final_product

Caption: Experimental workflow for the synthesis of this compound derivatives.

signaling_pathway cluster_drug_action Antimalarial Action of 8-Aminoquinoline Derivatives cluster_cellular_effect Effect on Parasite drug 8-Aminoquinoline Derivative autoxidation Autoxidation drug->autoxidation ros Reactive Oxygen Species (ROS) autoxidation->ros oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage parasite_death Parasite Death cell_damage->parasite_death

Caption: Postulated signaling pathway for the antimalarial activity of 8-aminoquinoline derivatives.

References

Application Notes and Protocols for N-Alkylation of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-alkylation of 8-Amino-6-methoxyquinoline, a crucial starting material in the synthesis of various biologically active compounds, including antimalarial agents. The protocols outlined herein are based on established synthetic methodologies, including reductive amination and Buchwald-Hartwig amination, offering versatile approaches for the introduction of diverse alkyl substituents at the N8 position. These methods are foundational for creating libraries of novel compounds for drug discovery and development.

Introduction

This compound is a key pharmacophore found in several important therapeutic agents, most notably the antimalarial drug primaquine and its analogues.[1][2] The functionalization of the 8-amino group through N-alkylation is a common and critical strategy to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This application note details reliable and adaptable protocols for the N-alkylation of this compound, providing researchers with the necessary information to synthesize a wide range of derivatives for further investigation.

Experimental Protocols

Two primary and robust methods for the N-alkylation of this compound are presented: Reductive Amination and Buchwald-Hartwig Amination.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. It proceeds through the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. This method is advantageous due to its broad substrate scope and generally mild reaction conditions.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetone, cyclohexanone, benzaldehyde)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or Hydrogen gas with Palladium on carbon (H₂/Pd-C))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), or Tetrahydrofuran (THF))

  • Acetic Acid (optional, as a catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.5 equiv.).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., DCM or DCE).

  • Catalyst Addition (Optional): If necessary, add a catalytic amount of acetic acid (0.1 equiv.).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once the imine formation is complete, add the reducing agent portion-wise at 0 °C. For NaBH(OAc)₃ (1.5-2.0 equiv.) or NaBH₃CN (1.5-2.0 equiv.), add it as a solid. For catalytic hydrogenation, transfer the mixture to a suitable pressure vessel containing 10% Pd/C (5-10 mol%) and apply hydrogen pressure (typically 1-5 atm).[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

EntryAldehyde/KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)
1AcetoneNaBH(OAc)₃DCE12RT~85-95
2CyclohexanoneNaBH₃CNMeOH18RT~80-90
3BenzaldehydeH₂/Pd-CEtOH24RT~75-85

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: N-Alkylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides or triflates and amines.[4][5] This method is particularly useful for introducing aryl or heteroaryl substituents at the N8 position.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Heteroaryl Halide/Triflate (e.g., Bromobenzene, 2-Chloropyridine)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

  • Standard Schlenk glassware and techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equiv.).

  • Reactant Addition: Add this compound (1.2 equiv.) and the aryl/heteroaryl halide or triflate (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with additional organic solvent.

    • Concentrate the combined filtrates under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.

Data Presentation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BromobenzenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100~70-85
22-ChloropyridinePd(OAc)₂ (5)BINAP (6)Cs₂CO₃Dioxane110~65-80

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow and Logic

The general workflow for the N-alkylation of this compound involves several key stages, from the preparation of starting materials to the final characterization of the purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (this compound, Alkylating Agent) reaction N-Alkylation Reaction (Reductive Amination or Buchwald-Hartwig) start->reaction 1. Reaction Setup workup Quenching & Extraction reaction->workup 2. Reaction Completion purification Column Chromatography workup->purification 3. Crude Product characterization Product Characterization (NMR, MS, etc.) purification->characterization 4. Purified Product

Caption: General experimental workflow for N-alkylation.

Signaling Pathway/Logical Relationship

The N-alkylation of this compound is a key step in the synthesis of compounds that can modulate various biological pathways. For instance, many 8-aminoquinoline derivatives are known to exert their antimalarial effects by generating reactive oxygen species (ROS), which induce oxidative stress in the parasite.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Activity start This compound alkylation N-Alkylation start->alkylation derivative N-Alkyl Derivative alkylation->derivative target Biological Target (e.g., Plasmodium parasite) derivative->target Interaction ros Reactive Oxygen Species (ROS) Generation target->ros stress Oxidative Stress ros->stress effect Therapeutic Effect (e.g., Antimalarial Activity) stress->effect

Caption: Synthesis to biological effect pathway.

Conclusion

The protocols described in this application note provide robust and versatile methods for the N-alkylation of this compound. The choice between reductive amination and Buchwald-Hartwig amination will depend on the desired substituent to be introduced. These procedures are essential for the synthesis of novel derivatives for drug discovery programs, particularly in the development of new antimalarial agents and other therapeutic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes: Continuous Flow Synthesis of 8-Amino-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Amino-6-methoxyquinoline is a critical pharmacophore found in several antimalarial drugs, including primaquine and tafenoquine.[1] The synthesis of its derivatives is of significant interest to the pharmaceutical industry for the development of new therapeutic agents.[1][2] While traditionally synthesized using batch processes, the application of flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, higher yields, and the potential for automated, multi-step synthesis.[3][4][5][6] These application notes provide a detailed protocol for the continuous flow synthesis of a tetrazole hybrid of this compound, based on the principles of the Ugi-azide reaction, which is a common method for creating such derivatives in batch synthesis.[1][7]

Advantages of Flow Chemistry for this compound Derivative Synthesis

The adoption of continuous flow processes for the synthesis of this compound derivatives can lead to significant improvements over traditional batch methods:

  • Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with potentially hazardous intermediates or exothermic reactions.[3]

  • Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield.[6]

  • Increased Efficiency: The automation of continuous flow systems can significantly reduce reaction times and manual intervention, leading to higher throughput.[8]

  • Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or "numbering up" by running multiple systems in parallel, which can be more straightforward than scaling up batch reactors.[9]

Experimental Protocols

Protocol 1: Continuous Flow Ugi-Azide Reaction for the Synthesis of an this compound-Tetrazole Hybrid

This protocol describes a hypothetical continuous flow process for the Ugi-azide reaction between this compound, an aldehyde, trimethylsilyl azide, and tert-butyl isocyanide.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Trimethylsilyl azide

  • tert-Butyl isocyanide

  • Methanol (Anhydrous)

  • Syringe pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing)

  • Back pressure regulator

  • Collection vessel

Experimental Workflow Diagram

Flow_Ugi_Azide Figure 1: Continuous Flow Setup for Ugi-Azide Reaction cluster_reagents Reagent Syringes cluster_reaction Reaction Module cluster_collection Product Collection A Syringe A: This compound + Aldehyde in MeOH Mixer T-Mixer A->Mixer B Syringe B: Trimethylsilyl azide in MeOH B->Mixer C Syringe C: tert-Butyl isocyanide in MeOH C->Mixer Reactor Heated Coil Reactor (e.g., 80 °C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection

Caption: Figure 1: Continuous Flow Setup for Ugi-Azide Reaction.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound and a 0.5 M solution of the chosen aldehyde in anhydrous methanol.

    • Solution B: Prepare a 0.5 M solution of trimethylsilyl azide in anhydrous methanol.

    • Solution C: Prepare a 0.5 M solution of tert-butyl isocyanide in anhydrous methanol.

  • System Setup:

    • Load each solution into a separate syringe and place them on the syringe pumps.

    • Connect the outlets of the syringes to a T-mixer.

    • Connect the outlet of the T-mixer to a heated coil reactor (e.g., 10 mL volume).

    • Place the coil reactor in a temperature-controlled environment (e.g., an oil bath or a dedicated reactor heater) set to 80 °C.

    • Connect the outlet of the reactor to a back pressure regulator set to 5 bar.

    • The outlet of the back pressure regulator should lead to a collection vessel.

  • Reaction Execution:

    • Set the flow rates for each syringe pump to deliver the reagents to the T-mixer at a stoichiometric ratio. For example, for a 1:1:1:1 stoichiometry, if the total desired flow rate is 1 mL/min, set the flow rate of each pump accordingly based on the number of streams.

    • Initiate the flow of all reagents simultaneously.

    • Allow the system to reach a steady state (typically 3-5 residence times).

    • Collect the product stream.

  • Work-up and Analysis:

    • The collected product stream can be worked up as per standard procedures for Ugi-azide reactions, which may include evaporation of the solvent and purification by chromatography.

Data Presentation

The following table provides a hypothetical comparison of the continuous flow Ugi-Azide reaction with a traditional batch process, highlighting the potential advantages of the flow method.

ParameterBatch ProcessContinuous Flow Process (Hypothetical)
Reaction Time 20 - 120 hours[1]20 minutes (residence time)
Temperature Room Temperature80 °C
Pressure Atmospheric5 bar
Typical Yield Variable, often moderatePotentially >85% (due to improved control)
Safety Handling of bulk, potentially hazardous reagentsSmall volumes in continuous stream, reduced risk
Scalability Requires larger reaction vesselsAchieved by longer run times or parallelization

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the advantages of flow chemistry and the improved synthesis of this compound derivatives.

Logical_Relationship Figure 2: Advantages of Flow Chemistry in Derivative Synthesis cluster_advantages Flow Chemistry Advantages cluster_outcomes Improved Synthesis Outcomes A1 Enhanced Heat and Mass Transfer O1 Higher Yields and Purity A1->O1 A2 Precise Control of Reaction Parameters A2->O1 O3 Access to Novel Reaction Space A2->O3 A3 Improved Safety Profile O4 More Sustainable and Cost-Effective Process A3->O4 A4 Facilitated Automation and Scalability O2 Reduced Reaction Times A4->O2 A4->O4 Target Synthesis of This compound Derivatives O1->Target O2->Target O3->Target O4->Target

Caption: Figure 2: Advantages of Flow Chemistry in Derivative Synthesis.

The application of continuous flow chemistry to the synthesis of this compound derivatives presents a promising avenue for overcoming the limitations of traditional batch processing. The hypothetical protocol detailed above for a continuous flow Ugi-azide reaction serves as a foundational example of how this technology can be leveraged to achieve faster, safer, and more efficient synthesis of these pharmaceutically important compounds. Further research and development in this area are encouraged to explore the full potential of flow chemistry in the discovery and manufacturing of novel drugs based on the this compound scaffold.

References

Application Notes and Protocols: Fluorescent Probes Derived from 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes synthesized from the 8-Amino-6-methoxyquinoline scaffold. This document details the synthesis, photophysical properties, and experimental protocols for the use of these probes in various research applications, including the detection of metal ions, assessment of antiplasmodial activity, and measurement of intracellular pH.

Introduction to this compound as a Fluorophore

This compound is a versatile heterocyclic compound that serves as an excellent building block for the development of fluorescent probes.[1][2] Its rigid structure and electron-donating groups contribute to its intrinsic fluorescence, which can be modulated through chemical modifications at the 8-amino position. This allows for the design of "turn-on" or ratiometric probes that respond to specific analytes or changes in the microenvironment.[3] The derivatization of the 8-amino group can introduce recognition moieties for various targets, such as metal ions, as well as alter the photophysical properties of the resulting probe.[3][4]

Derivatives of 8-aminoquinoline are particularly well-known for their use as fluorescent chemosensors for zinc ions (Zn²⁺).[3] The introduction of various carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives is a common strategy to enhance water solubility and cell membrane permeability.[3][4] Beyond metal ion sensing, this scaffold has been explored for the development of agents with therapeutic and diagnostic (theranostic) potential, such as antiplasmodial compounds.[5][6][7]

Applications and Methodologies

Zinc Ion (Zn²⁺) Detection in Biological Systems

Application: 8-Amidoquinoline derivatives are widely employed as fluorescent probes for the detection and imaging of Zn²⁺ in living cells.[3] Zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases. These probes offer a non-invasive method to study zinc homeostasis.

Mechanism of Action: The fluorescence of many 8-amidoquinoline-based zinc probes is quenched in the absence of Zn²⁺ due to a photoinduced electron transfer (PeT) process. Upon binding to Zn²⁺, the PeT process is inhibited, leading to a significant enhancement of the fluorescence signal (a "turn-on" response).[3]

Featured Probe Example: TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline)

TSQ is one of the most well-established 8-aminoquinoline-based fluorescent probes for zinc.[3] It forms a 2:1 complex with Zn²⁺, resulting in a notable increase in fluorescence intensity.[3]

Quantitative Data Summary

ProbeExcitation Max (nm)Emission Max (nm)Fluorescence Enhancement (fold)Target Analyte
TSQ3604904Zn²⁺
Amidoquinoline-calix[4]arene derivative--14 (quantum yield enhancement)Glucosamine

Note: Comprehensive photophysical data such as quantum yields and molar extinction coefficients are often not reported in a standardized manner in the literature, making direct comparisons challenging.

Experimental Protocol: Cellular Imaging of Zn²⁺

This protocol is a general guideline and should be optimized for the specific probe and cell line used.

Materials:

  • 8-amidoquinoline-based fluorescent probe for Zn²⁺ (e.g., TSQ)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • HEPES buffer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Loading:

    • Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., HEPES).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with PBS or the imaging buffer to remove excess unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For TSQ, use an excitation wavelength of ~360 nm and collect the emission at ~490 nm.

    • To observe changes in intracellular Zn²⁺, acquire a baseline image and then treat the cells with a stimulus known to alter Zn²⁺ concentrations (e.g., a Zn²⁺ ionophore like pyrithione).

Signaling Pathway: Zinc-Responsive Fluorescent Probe

Caption: Mechanism of a "turn-on" zinc probe based on PeT inhibition.

Experimental Workflow: Cellular Zinc Imaging

G Start Start Cell_Culture Cell Culture on glass-bottom dish Start->Cell_Culture Probe_Loading Probe Loading (e.g., 5 µM TSQ, 30 min) Cell_Culture->Probe_Loading Wash Wash (3x with PBS) Probe_Loading->Wash Image_Baseline Acquire Baseline Fluorescence Image Wash->Image_Baseline Stimulation Add Stimulus (e.g., Zn²⁺ + pyrithione) Image_Baseline->Stimulation Image_Post_Stim Acquire Post-Stimulus Fluorescence Image Stimulation->Image_Post_Stim Data_Analysis Data Analysis (Quantify fluorescence change) Image_Post_Stim->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cellular zinc imaging experiment.

Antiplasmodial Activity Screening

Application: this compound is a core pharmacophore in antimalarial drugs like primaquine and tafenoquine.[5] Novel derivatives can be synthesized and screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Methodology: The antiplasmodial activity of this compound derivatives is typically assessed using in vitro cultures of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds. Cytotoxicity against a mammalian cell line (e.g., L-6 cells) is also measured to determine the selectivity index (SI), which is a ratio of cytotoxicity to antiplasmodial activity.

Quantitative Data Summary: Antiplasmodial Activity of this compound-Tetrazole Hybrids

CompoundP. falciparum NF54 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)Selectivity Index (SI)
15 2.68124.046.27
16 0.74354.73137.6
17 0.464>250>538.8
18 0.521119.4229.2
19 1.04248.5238.9
20 2.00119.459.7
21 1.26173.4137.6
22 0.324103.1318.3

(Data from a study on tetrazole hybrids of this compound)[5]

Experimental Protocol: Synthesis of an this compound Derivative (Ugi-azide reaction)

This protocol describes a general procedure for the synthesis of this compound-tetrazole hybrids.[5]

Materials:

  • 6-Methoxyquinolin-8-amine

  • Aldehyde

  • Trimethylsilyl azide

  • tert-Butyl isocyanide

  • Dry methanol

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium disulfite (30%)

  • Aqueous sodium bicarbonate (0.1%)

Procedure:

  • Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).

  • Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour under an argon atmosphere.

  • Add trimethylsilyl azide (0.75 mmol) and tert-butyl isocyanide (0.75 mmol) dropwise.

  • Stir the reaction mixture for 20–120 hours.

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in CH₂Cl₂.

  • Wash the solution several times with 30% aqueous sodium disulfite, followed by 0.1% aqueous NaHCO₃.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

Logical Relationship: Drug Discovery Workflow

G Scaffold This compound Scaffold Synthesis Chemical Synthesis (e.g., Ugi-azide reaction) Scaffold->Synthesis Library Compound Library Synthesis->Library In_Vitro_Screening In Vitro Screening Library->In_Vitro_Screening Antiplasmodial_Assay Antiplasmodial Assay (P. falciparum) In_Vitro_Screening->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (L-6 cells) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC₅₀, SI) Antiplasmodial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound G V_ATPase V-ATPase Proton Pump H_ions H⁺ Ions V_ATPase->H_ions Pumps into Lysosome_Lumen Lysosome Lumen H_ions->Lysosome_Lumen Acidic_pH Acidic pH (pH 4.5-5.0) Lysosome_Lumen->Acidic_pH Probe pH-sensitive Probe Acidic_pH->Probe Activates Fluorescence Fluorescence Signal Probe->Fluorescence

References

Application Notes and Protocols for the Synthesis of Hybrid Molecules with 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel hybrid molecules incorporating the 8-Amino-6-methoxyquinoline scaffold. This versatile building block is a key component in the development of various therapeutic agents, particularly in the fields of antimalarial and antimicrobial research.[1][2][3] The following protocols are based on established synthetic methodologies, offering a foundation for the exploration of new chemical entities with potential biological activity.

Synthesis of this compound-Tetrazole Hybrids via Ugi-Azide Reaction

This protocol details the synthesis of hybrid molecules linking this compound to a tetrazole ring through various linkers.[2][4][5] This approach has been successfully employed to generate compounds with significant antiplasmodial activity.[2][4]

Experimental Protocol

1.1. Synthesis of the Precursor: 6-Methoxyquinolin-8-amine (2)

The synthesis of the starting material, 6-methoxyquinolin-8-amine, is a two-step process commencing from 4-methoxy-2-nitroaniline.[2]

  • Step 1: Skraup Reaction to form 6-methoxy-8-nitroquinoline (1). 4-methoxy-2-nitroaniline is reacted with glycerol in a Skraup reaction to yield 6-methoxy-8-nitroquinoline.[2]

  • Step 2: Reduction to 6-methoxyquinolin-8-amine (2). The nitro group of 6-methoxy-8-nitroquinoline is then reduced using a reducing agent like tin(II) chloride (SnCl₂) to afford the desired 6-methoxyquinolin-8-amine.[2][5]

1.2. General Procedure for the Ugi-Azide Reaction

The core of this synthesis is a one-pot, four-component Ugi-azide reaction.[2][5]

  • Dissolve 6-methoxyquinolin-8-amine (2) (0.75 mmol) in dry methanol (5 mL).

  • Add the corresponding aldehyde (0.75 mmol) to the solution and stir the mixture at room temperature for 1 hour under an argon atmosphere.

  • Add trimethylsilyl azide (0.75 mmol) and an isocyanide (e.g., tert-butyl isocyanide) (0.75 mmol) dropwise to the reaction mixture.

  • Stir the reaction for 20–120 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash it sequentially with 30% aqueous sodium disulfite and 0.1% aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer, evaporate the solvent, and purify the product as necessary.

Quantitative Data

The antiplasmodial activity and cytotoxicity of a series of synthesized this compound-tetrazole hybrids were evaluated against the chloroquine-sensitive NF54 strain of P. falciparum and L-6 cells, respectively.[2]

CompoundLinker/Side ChainPfNF54 IC₅₀ (µM)L-6 cells IC₅₀ (µM)Selectivity Index (S.I.)
15 Varied aliphatic/aromatic2.68119.446.27
16 Varied aliphatic/aromatic0.32454.73137.6
17 Varied aliphatic/aromatic<0.324>248.5>318.3
18 Varied aliphatic/aromatic<0.324>248.5>318.3
19 Varied aliphatic/aromatic<0.324>248.5>318.3
20 Varied aliphatic/aromatic2.00124.059.7
21 1-naphthyl analogue1.26>248.5>197.2
22 Varied aliphatic/aromatic<0.324>248.5>318.3

Data extracted from Hochegger et al., 2021.[2]

Synthesis Workflow

Ugi_Azide_Reaction cluster_precursor Precursor Synthesis cluster_ugi Ugi-Azide Reaction 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline 6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline 4-methoxy-2-nitroaniline->6-methoxy-8-nitroquinoline Skraup Reaction This compound This compound 6-methoxy-8-nitroquinoline->this compound Reduction (SnCl2) Tetrazole Hybrid Tetrazole Hybrid This compound->Tetrazole Hybrid Aldehyde Aldehyde Aldehyde->Tetrazole Hybrid Isocyanide Isocyanide Isocyanide->Tetrazole Hybrid TMS_Azide TMS_Azide TMS_Azide->Tetrazole Hybrid Schiff_Base_Synthesis This compound This compound Schiff Base Schiff Base This compound->Schiff Base Aldehyde Aldehyde (e.g., o-vanillin) Aldehyde->Schiff Base Condensation (Reflux in EtOH) Click_Chemistry_Synthesis Azide-functionalized\n8-Aminoquinoline Azide-functionalized 8-Aminoquinoline Triazole Hybrid Triazole Hybrid Azide-functionalized\n8-Aminoquinoline->Triazole Hybrid Alkyne Partner Alkyne Partner Alkyne Partner->Triazole Hybrid Cu(I)-catalyzed Azide-Alkyne Cycloaddition

References

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of heterocyclic scaffolds is paramount in the generation of diverse chemical libraries. 8-Amino-6-methoxyquinoline is a valuable scaffold, known as a key component in several biologically active compounds. Its incorporation into solid-phase organic synthesis allows for the rapid and efficient creation of novel derivatives for screening and lead optimization.

These application notes provide a comprehensive guide to the proposed solid-phase synthesis of compound libraries based on the this compound core. The protocols are based on well-established solid-phase organic synthesis principles and are designed to be adaptable to various research needs.

Immobilization of this compound on a Solid Support

The initial and most critical step is the covalent attachment of the this compound scaffold to a solid support. This is typically achieved by forming a stable bond between the primary amino group of the quinoline and a suitable resin. The choice of resin and linker is crucial as it dictates the conditions for subsequent reactions and the final cleavage strategy.

A highly versatile and widely used resin for this purpose is the 2-chlorotrityl chloride (2-CTC) resin. The key advantages of this resin include its high loading capacity and the mild acidic conditions required for cleavage, which preserves many acid-sensitive functional groups in the final product.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, with a typical substitution of 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30-60 minutes in a peptide synthesis vessel.

  • Preparation of Amine Solution: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin loading capacity) in anhydrous DCM. To this solution, add N,N-diisopropylethylamine (DIPEA, 4.0 equivalents).

  • Coupling Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: To cap any remaining reactive trityl groups, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Determination of Loading Capacity: The loading of the resin can be determined spectrophotometrically by Fmoc quantification if the amino group is subsequently protected with an Fmoc group, or gravimetrically by the weight gain of the resin.

Quantitative Data Summary: Resin Loading

Resin TypeLoading Capacity (mmol/g)Reagents (equivalents)SolventReaction Time (h)Typical Loading Efficiency (%)
2-Chlorotrityl Chloride1.0 - 1.6This compound (2.0), DIPEA (4.0)DCM2 - 485 - 95
Merrifield Resin0.8 - 1.2This compound cesium salt (1.2)DMF12 - 1870 - 85

Logical Workflow for Immobilization

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Amine This compound + DIPEA in DCM Couple Couple Amine to Resin Amine->Couple Swell->Couple Add Amine Solution Cap Cap Unreacted Sites Couple->Cap 2-4 hours WashDry Wash and Dry Resin Cap->WashDry 30 mins LoadedResin Loaded Resin WashDry->LoadedResin

Immobilization of this compound.

On-Resin Modification of the Quinoline Scaffold

Once the this compound is anchored to the solid support, further modifications can be performed. A common strategy involves the acylation of the secondary amine (formed upon attachment to the resin) to introduce diversity. This can be followed by reactions on the quinoline ring itself, if desired.

  • Resin Swelling: Swell the this compound-loaded resin (1.0 g) in anhydrous DMF (10 mL) for 30-60 minutes.

  • Acylation Reaction: In a separate flask, dissolve the desired carboxylic acid (5.0 equivalents relative to the resin loading), a coupling agent such as HATU (4.9 equivalents), and a base like DIPEA (10.0 equivalents) in DMF. Add this solution to the swollen resin.

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test) to detect the presence of free amines. The reaction is typically complete within 2-4 hours.

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Quantitative Data Summary: On-Resin Acylation

Coupling ReagentEquivalents (Acid:Coupling:Base)SolventReaction Time (h)Typical Yield (%)
HATU/DIPEA5.0 : 4.9 : 10.0DMF2 - 4>95
HBTU/DIPEA5.0 : 4.9 : 10.0DMF2 - 4>95
DIC/HOBt5.0 : 5.0 : 5.0DMF/DCM4 - 890 - 95

Workflow for On-Resin Modification

G cluster_input Input cluster_reagents Reagents cluster_reaction Reaction cluster_output Output LoadedResin Loaded Resin Swell Swell Resin in DMF LoadedResin->Swell Reagents Carboxylic Acid + HATU + DIPEA in DMF Acylate Acylation Reaction Reagents->Acylate Swell->Acylate Add Reagent Mix Monitor Monitor with Kaiser Test Acylate->Monitor 2-4 hours WashDry Wash and Dry Resin Monitor->WashDry Reaction Complete ModifiedResin Modified Resin WashDry->ModifiedResin G cluster_input Input cluster_reagents Reagents cluster_process Process cluster_output Output ModifiedResin Modified Resin Cleave Cleavage Reaction ModifiedResin->Cleave CleavageCocktail Cleavage Cocktail (e.g., 20% TFA/DCM) CleavageCocktail->Cleave Collect Collect Filtrate Cleave->Collect 30-60 mins Evaporate Evaporate Solvent Collect->Evaporate Purify Purify Crude Product Evaporate->Purify FinalProduct Pure Final Product Purify->FinalProduct

Practical Guide to Handling and Storing 8-Amino-6-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and disposal of 8-Amino-6-methoxyquinoline (CAS No. 90-52-8). The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel. This compound is a versatile intermediate in medicinal chemistry, notably in the synthesis of antimicrobial, antimalarial, and neuroprotective agents.[1][2] It is also utilized in the development of fluorescent probes for biological imaging.[1][3]

Compound Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C10H10N2O[1][2]
Molecular Weight 174.2 g/mol [1][2]
Appearance Dark green to dark brown solid[1][2]
Melting Point 41 °C[1]
Boiling Point 137-138 °C @ 1 Torr[1]
Solubility Soluble in chloroform or DMSO[1][2]
Safety and Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 3)DangerH301: Toxic if swallowed
Serious eye damage (Category 1)DangerH318: Causes serious eye damage
Skin sensitization (Category 1)DangerH317: May cause an allergic skin reaction
Reproductive toxicity (Category 1B)DangerH360: May damage fertility or the unborn child
Short-term (acute) aquatic hazard (Category 1)DangerH400: Very toxic to aquatic life
Long-term (chronic) aquatic hazard (Category 1)DangerH410: Very toxic to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet.[4]

Experimental Protocols

Protocol for Safe Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Personnel Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering the surface with an absorbent, disposable bench liner.

  • Weighing: If weighing the solid, perform this task in a fume hood to avoid inhalation of any dust.[4] Use a dedicated spatula and weighing vessel.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent (e.g., chloroform, DMSO) slowly while stirring.

  • Spill Management:

    • Minor Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled waste container for proper disposal.

    • Major Spill: For larger spills, evacuate the area and follow the institution's emergency procedures.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[4]

Protocol for Storage

Proper storage is crucial to maintain the stability and integrity of this compound. The compound is stable for at least 2 years after receipt when stored correctly.[1][2]

Storage Conditions:

  • Temperature: Store at +4°C.[1][2]

  • Atmosphere: Store under an inert gas (e.g., argon, nitrogen).[1][2]

  • Light and Air: Protect from light and air.[1]

Storage Procedure:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and any hazard warnings.

  • Inerting: Before sealing, flush the container headspace with an inert gas.

  • Sealing: Tightly seal the container. For added protection against air and moisture, consider using a secondary container or a desiccator.

  • Location: Store in a designated, temperature-controlled refrigerator or cold room away from incompatible materials such as strong oxidizing agents.[5]

  • Inventory: Maintain a log of the compound's location, quantity, and dates of use.

Visualizations

Workflow for Handling and Storage

G Workflow for Handling and Storing this compound cluster_receiving Receiving cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_disposal Disposal A Receive Compound B Inspect Container A->B C Verify Label B->C D Store at +4°C C->D E Protect from Light & Air D->E F Store Under Inert Gas E->F G Log in Inventory F->G H Wear Appropriate PPE G->H For Use I Work in Fume Hood H->I J Weigh/Dissolve Compound I->J K Clean Work Area J->K L Wash Hands K->L M Dispose of Waste K->M

Caption: Workflow for handling and storing this compound.

Decision Tree for Disposal

G Decision Tree for this compound Disposal A Is the material contaminated? B Unused/Uncontaminated Material A->B No C Contaminated Material (e.g., spill residue, empty containers) A->C Yes D Consult Institutional Waste Disposal Guidelines B->D E Package in a sealed, labeled hazardous waste container C->E F Arrange for pickup by certified hazardous waste disposal service D->F E->F

Caption: Decision tree for the disposal of this compound.

Disposal Protocol

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[4]

  • Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and list the contents.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal Method: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Follow all institutional guidelines for waste pickup and disposal.

References

Application Notes and Protocols for the Laboratory Scale-Up of 8-Amino-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and scale-up of 8-Amino-6-methoxyquinoline, a key intermediate in the manufacturing of several active pharmaceutical ingredients. The synthesis is a robust two-step process commencing with the Skraup cyclization to form 6-methoxy-8-nitroquinoline, followed by the reduction of the nitro group to yield the final product. This guide offers optimized reaction conditions, purification methods, characterization data, and safety protocols to ensure a safe, efficient, and scalable process.

Introduction

This compound is a critical building block in the synthesis of various pharmaceuticals, most notably the antimalarial drug primaquine and its analogues. The demand for high-purity this compound necessitates a well-characterized and scalable synthetic route. The presented two-step synthesis is a widely adopted and effective method for its preparation. Careful control of reaction parameters, particularly during the highly exothermic Skraup reaction, is crucial for both safety and yield.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Skraup Reaction: Synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole.

  • Step 2: Reduction: Reduction of 6-methoxy-8-nitroquinoline to this compound.

Synthesis_Pathway cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Reduction A 3-Nitro-4-aminoanisole C 6-Methoxy-8-nitroquinoline A->C Cyclization B Glycerol, H₂SO₄, Arsenic Pentoxide E This compound C->E Reduction C->E D Reducing Agent (e.g., SnCl₂ or Fe/AcOH)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for producing the nitro intermediate.[1]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide, powdered

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Ammonium Hydroxide

  • Chloroform

  • Methanol

  • Decolorizing carbon

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Water aspirator

  • Large Büchner funnel

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask, create a homogeneous slurry by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole, 588 g (2.45 moles) of powdered arsenic pentoxide, and 1.2 kg (950 mL, 13 moles) of glycerol.[1]

  • Initial Acid Addition: While stirring vigorously, slowly add 315 mL of concentrated sulfuric acid from a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Equip the flask for vacuum distillation. Carefully heat the mixture in an oil bath, maintaining an internal temperature of 105-110°C, to remove water. This step is complete when a weight loss of 235-285 g is observed.[1]

  • Main Reaction: After dehydration, cool the mixture slightly and reconfigure for atmospheric reaction. Carefully add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the internal temperature at 117-119°C.[1]

  • Heating: Maintain the reaction temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[1]

  • Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight with stirring. Pour the diluted mixture into a solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice with stirring.

  • Isolation and Purification: Filter the precipitated crude product. Purify by dissolving the crude solid in 4.5 L of hot chloroform with 30 g of decolorizing carbon. Filter the hot solution and concentrate the filtrate to a volume of 1.5-2.5 L to induce crystallization. Cool to 5°C and collect the crystals. Wash the crystals with cold methanol. A second crop can be obtained by concentrating the mother liquor.[1]

Expected Yield: 65-76%[1]

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-8-nitroquinoline (1 equivalent) in ethanol. Add tin(II) chloride dihydrate (4-5 equivalents).[2]

  • Acidification: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise until a clear solution is obtained.

  • Reaction: Continue refluxing for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Cool the residue in an ice bath and carefully add 10 M sodium hydroxide solution until the pH is approximately 10-11.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification of this compound:

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, with the addition of 0.1-1% triethylamine to the mobile phase to prevent streaking.[3] Alternatively, the product can be purified by distillation under high vacuum, followed by recrystallization from methanol.[4]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start skraup Skraup Reaction: 3-Nitro-4-aminoanisole to 6-Methoxy-8-nitroquinoline start->skraup reduction Reduction: 6-Methoxy-8-nitroquinoline to This compound skraup->reduction workup Work-up & Extraction reduction->workup purify Column Chromatography or Distillation/Recrystallization workup->purify characterization Characterization: NMR, IR, MP, MS purify->characterization end Final Product characterization->end

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

Parameter6-Methoxy-8-nitroquinolineThis compoundReference(s)
Molecular Formula C₁₀H₈N₂O₃C₁₀H₁₀N₂O
Molecular Weight 204.18 g/mol 174.20 g/mol
Appearance Light-tan crystalsWhite to gray powder/crystal[1]
Melting Point 158-160 °C41-49 °C[1][5]
Boiling Point Not available137-138 °C @ 1 Torr[5]
Yield (Step) 65-76%Typically high (>90%)[1][6]
¹H NMR (CDCl₃) Not readily availableSee Characterization section[7]
¹³C NMR (CDCl₃) Not readily availableSee Characterization section[8][9]

Characterization of this compound

  • ¹H NMR: Spectral data is available on SpectraBase.[7]

  • ¹³C NMR: The presence of the methoxy group is indicated by a signal around 55 ppm. Aromatic carbons appear in the range of 100-160 ppm.[8][9]

  • IR Spectroscopy: The IR spectrum will show characteristic peaks for the amino group (N-H stretching around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-O stretching of the methoxy group (around 1030-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 174.

Scale-Up Considerations and Safety

  • Skraup Reaction: This reaction is highly exothermic and can become violent if not properly controlled.[1] For scale-up, the following are critical:

    • Temperature Control: Use a jacketed reactor with an efficient cooling system.

    • Slow Reagent Addition: The addition of sulfuric acid must be slow and controlled.

    • Agitation: Ensure efficient and constant stirring to prevent localized overheating.

    • Moderators: The use of ferrous sulfate or boric acid can help to moderate the reaction.

  • Reduction Step: Catalytic hydrogenation using Pd/C is a highly scalable alternative to the SnCl₂ reduction. This method avoids the generation of large amounts of tin waste. However, proper handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas is essential.[10][11]

  • Purification: At a larger scale, distillation and recrystallization are often more practical and economical than column chromatography for the final product purification.

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Arsenic pentoxide is highly toxic and a carcinogen; handle with extreme care.

    • Concentrated acids are corrosive and should be handled with caution.

Conclusion

The two-step synthesis of this compound presented here is a well-established and scalable method. By following the detailed protocols and paying close attention to the safety and scale-up considerations, researchers and production chemists can safely and efficiently produce high-purity material for pharmaceutical development and manufacturing.

References

Synthetic Routes to Functionalized 8-Amino-6-methoxyquinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 8-amino-6-methoxyquinoline analogs. These compounds are of significant interest in medicinal chemistry, particularly as antimalarial agents. The following sections detail common synthetic strategies, experimental procedures, and relevant biological context.

Introduction

This compound is the core scaffold of several important drugs, including the anti-malarial primaquine and tafenoquine.[1] These compounds are crucial for their ability to target the liver stages of Plasmodium parasites, preventing relapse of malaria.[2] The functionalization of this scaffold allows for the modulation of pharmacological properties, such as efficacy, safety, and pharmacokinetic profiles. This document outlines the key synthetic routes for the preparation of the this compound core and its subsequent derivatization.

General Synthetic Strategies

The synthesis of functionalized this compound analogs typically follows a convergent approach, involving the initial construction of the quinoline core, followed by the introduction and modification of the 8-amino side chain.

Synthesis of the this compound Core

The most common route to the this compound core begins with the Skraup-Doebner-von Miller reaction to construct the quinoline ring system, followed by reduction of a nitro group to the key 8-amino functionality.

A general workflow for this process is outlined below:

A 4-Methoxy-2-nitroaniline B Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) A->B Starting Material C 6-Methoxy-8-nitroquinoline B->C Quinoline Formation D Reduction (e.g., SnCl₂, Fe/HCl) C->D Intermediate E 6-Methoxyquinolin-8-amine D->E Core Scaffold

Caption: General workflow for the synthesis of the 6-methoxyquinolin-8-amine core.

Functionalization of the 8-Amino Group

Once the this compound core is obtained, the primary amino group at the 8-position serves as a handle for introducing various side chains. Common methods include:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine side chain.

  • Acylation: Reaction with an acyl chloride or anhydride to form an amide linkage.

  • Alkylation: Direct reaction with an alkyl halide.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and the 8-amino group, or conversely, coupling of an 8-halo-6-methoxyquinoline with a primary or secondary amine.[3][4]

Experimental Protocols

Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)

This protocol is adapted from established literature procedures.[1][5]

Materials:

  • 4-Methoxy-2-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide or other suitable oxidizing agent (e.g., nitrobenzene)

  • Sodium carbonate (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add 4-methoxy-2-nitroaniline to glycerol.

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic, and the temperature should be monitored.

  • Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.

  • Heat the reaction mixture to 120-140°C for several hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8.

  • The crude product will precipitate. Collect the solid by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to yield pure 6-methoxy-8-nitroquinoline.

ParameterValueReference
Yield 65-76%[1]
Reaction Time 7 hours[1]
Temperature 120-123°C[1]
Synthesis of 6-Methoxyquinolin-8-amine

This protocol describes the reduction of the nitro group of 6-methoxy-8-nitroquinoline.[5]

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) (if using Fe)

  • Ethanol

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Add an excess of the reducing agent (e.g., SnCl₂·2H₂O). If using iron powder, the reaction is typically carried out in a mixture of ethanol and aqueous HCl.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methoxyquinolin-8-amine.

ParameterValueReference
Reducing Agent SnCl₂·2H₂O[5][7]
Solvent Ethanol[7]
Reaction Time 48 hours[7]
Temperature Room Temperature[7]
Functionalization of the 8-Amino Group: Synthesis of a Primaquine Analog

This protocol provides a general procedure for the synthesis of a primaquine analog via reductive amination.

Materials:

  • 6-Methoxyquinolin-8-amine

  • 4-Amino-2-pentanone (or other suitable ketone/aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 6-methoxyquinolin-8-amine in DCE, add the ketone or aldehyde (e.g., 4-amino-2-pentanone).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for a short period to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Mechanism of Action and Biological Evaluation

The antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites.[2][8] The parent compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (CYP), particularly CYP2D6, to reactive quinone-imine species.[2][9] These metabolites can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[8][9]

cluster_host Host Liver Cell cluster_parasite Malaria Parasite A 8-Aminoquinoline (Prodrug) B CYP2D6 Metabolism A->B C Reactive Metabolites (Quinone-imines) B->C D Redox Cycling C->D Enters Parasite E Reactive Oxygen Species (ROS) D->E F Parasite Killing E->F

Caption: Hypothesized mechanism of action of 8-aminoquinolines.

In Vitro Antimalarial Activity Screening

A common method for assessing the in vitro antimalarial activity of new compounds is the SYBR Green I-based fluorescence assay.[2]

A Prepare drug dilutions in 96-well plate B Add parasite culture (P. falciparum, ring stage) A->B C Incubate for 72 hours B->C D Lyse red blood cells C->D E Add SYBR Green I dye D->E F Measure fluorescence E->F G Calculate IC₅₀ values F->G

Caption: Workflow for in vitro antimalarial activity screening using the SYBR Green I assay.

The following table summarizes the in vitro antimalarial activity of some 5-phenoxy primaquine analogs against P. falciparum.[10]

CompoundRIC₅₀ (nM)
Primaquine-319.8 ± 12.0
7a H101.6 ± 4.1
7b OCH₃159.5 ± 2.2
7c Br175.2 ± 4.3
7d Cl132.2 ± 5.3
7e CN285.8 ± 11.9
7f F167.1 ± 8.6
7g CF₃109.7 ± 3.2
7h CONH₂153.8 ± 6.4
Chloroquine-61.2 ± 1.3

Conclusion

The synthetic routes to functionalized this compound analogs are well-established, with the Skraup reaction providing a reliable method for constructing the core quinoline structure. Subsequent functionalization of the 8-amino group allows for the generation of a diverse range of analogs with potentially improved therapeutic properties. The protocols and data presented here provide a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

Application Notes and Protocols: 8-Amino-6-methoxyquinoline in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Amino-6-methoxyquinoline and its derivatives in bioimaging. This document details their primary application as fluorescent probes for metal ion detection, particularly zinc (Zn²⁺), and includes relevant protocols and quantitative data to facilitate experimental design and execution.

Introduction

This compound is a versatile heterocyclic compound that serves as a key structural motif in the development of fluorescent probes for bioimaging.[1] Its derivatives are widely recognized for their utility in detecting and visualizing cellular processes in real-time, which is crucial for drug discovery and development.[1] A significant application of these compounds is in the creation of "turn-on" fluorescent sensors, especially for biologically important metal ions like zinc.[2][3] The quinoline nitrogen and the amino group at the 8-position provide excellent coordination sites for metal ions, and upon binding, the photophysical properties of the molecule are often modulated, leading to a detectable change in fluorescence.[3][4]

Key Applications in Bioimaging

The primary application of this compound derivatives in bioimaging is as chemosensors for the detection of metal ions.

  • Zinc (Zn²⁺) Sensing: Many derivatives are designed as selective fluorescent probes for zinc.[3][4] These probes typically exhibit low fluorescence in their free state and show a significant enhancement in fluorescence intensity upon binding to Zn²⁺.[2] This "off-on" switching mechanism allows for the sensitive and selective detection of zinc in biological systems.[2] The underlying principle often involves the inhibition of photoinduced electron transfer (PET) upon metal ion chelation.

  • Live Cell Imaging: The cell permeability and low cytotoxicity of certain this compound derivatives make them suitable for imaging intracellular processes in living cells.[2][4] They have been successfully used to visualize and track the distribution and flux of zinc within various cell lines, including HeLa and LLC-PK(1).[2][5]

  • Ratiometric Sensing: Some more advanced probes based on the this compound scaffold have been developed for ratiometric imaging. Ratiometric sensors exhibit a shift in their emission or excitation wavelength upon analyte binding, allowing for a more quantitative analysis that is less susceptible to variations in probe concentration, illumination intensity, and photobleaching.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical and sensing properties of representative this compound derivatives used in bioimaging.

Derivative Name/StructureTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) / Fluorescence EnhancementDetection Limit (LOD)Cell Line ApplicationReference
Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA)Zn²⁺Not SpecifiedNot SpecifiedΦ = 0.51 (upon Zn²⁺ binding)3.4 nMNot Specified[6]
QLSA (quinoline-2-carboxylic acid and salicylaldehyde derivative)Zn²⁺~370~541Significant "OFF-ON" switching21 nMHeLa cells[2]
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)Zn²⁺~360~470 (in complex with Zn-protein), ~490 (as Zn(TSQ)₂)Greatly increased fluorescenceNot SpecifiedLLC-PK(1) cells[5][7]
Py2 ((E)-2-((pyren-1-yl methylene)amino)-N-(quinolin-8-yl)acetamide)Zn²⁺340500Significant enhancementNot SpecifiedNot Specified[3]
8-amidoquinoline-naphthalimide dyadGlucosamineNot SpecifiedNot Specified14-fold fluorescence quantum yield enhancementNot SpecifiedCaco-2 cells[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives in bioimaging.

Protocol 1: General Synthesis of an 8-Amidoquinoline-Based Fluorescent Probe

This protocol describes a general method for synthesizing an 8-amidoquinoline derivative, a common scaffold for fluorescent probes.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Acyl chloride of choice (e.g., chloroacetyl chloride)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 - 2 equivalents) to the solution and stir for 10-15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 8-amidoquinoline derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live Cell Imaging of Intracellular Zinc Using an this compound-based Probe

This protocol outlines the general steps for staining and imaging live cells with a fluorescent zinc sensor derived from this compound.

Materials:

  • This compound-based zinc probe (e.g., TSQ)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (serum-free for incubation)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filters for the probe

  • Positive control: Zinc chloride (ZnCl₂) solution

  • Negative control: A membrane-permeable zinc chelator (e.g., TPEN)

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution protected from light at -20°C.

  • Cell Washing: Before staining, wash the cells twice with warm PBS or HBSS to remove any residual serum and media components.

  • Probe Loading: Prepare a working solution of the probe (typically 1-10 µM) in serum-free cell culture medium or an appropriate buffer. Remove the wash buffer from the cells and incubate them with the probe working solution for 15-30 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells three times with warm PBS or HBSS to remove any excess, unbound probe.

  • Imaging: Mount the coverslip on a slide with a drop of buffer or observe the dish directly under a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe.

  • Controls:

    • Positive Control: To confirm the probe's response to zinc, treat a separate set of stained cells with a low concentration of ZnCl₂ (e.g., 10-50 µM) for a short period before imaging. An increase in fluorescence intensity is expected.

    • Negative Control: To verify the specificity of the probe for zinc, treat another set of stained cells (ideally after zinc stimulation) with a membrane-permeable zinc chelator like TPEN. A decrease in fluorescence intensity should be observed.[7]

  • Image Analysis: Acquire images and analyze the fluorescence intensity in different cellular compartments or across different treatment groups using appropriate image analysis software.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 8-Amidoquinoline Probe Start This compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Step 1 Cool Cool to 0°C Dissolve->Cool Step 2 AddBase Add Triethylamine Cool->AddBase Step 3 AddAcyl Add Acyl Chloride AddBase->AddAcyl Step 4 React Stir at RT AddAcyl->React Step 5 Workup Aqueous Work-up & Extraction React->Workup Step 6 Purify Column Chromatography Workup->Purify Step 7 Product Pure 8-Amidoquinoline Probe Purify->Product Step 8

Caption: General workflow for the synthesis of an 8-amidoquinoline fluorescent probe.

Fluorescence_Mechanism cluster_mechanism Turn-On Fluorescence Mechanism for Zn²⁺ Sensing Probe_Free Free Probe (Low Fluorescence) Light_Out_Low Weak Emission Probe_Free->Light_Out_Low PET Photoinduced Electron Transfer (PET) (Quenching) Probe_Free->PET Probe_Bound Probe-Zn²⁺ Complex (High Fluorescence) Light_Out_High Strong Emission Probe_Bound->Light_Out_High No_PET PET Blocked Probe_Bound->No_PET Zn_Ion Zn²⁺ Ion Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound Probe_FreeZn_Ion Probe_FreeZn_Ion Probe_FreeZn_Ion->Probe_Bound Binding Bioimaging_Workflow cluster_workflow Live Cell Bioimaging Workflow Cell_Culture Culture Cells on Coverslips/Dishes Wash1 Wash with PBS/HBSS Cell_Culture->Wash1 Probe_Loading Incubate with Probe (e.g., 1-10 µM, 15-30 min) Wash1->Probe_Loading Wash2 Wash to Remove Excess Probe Probe_Loading->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging Analysis Image Acquisition & Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 8-Amino-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 8-Amino-6-methoxyquinoline synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in Skraup Synthesis of 6-Methoxy-8-nitroquinoline

Potential Cause Recommended Solution
Violent, uncontrolled reaction: The Skraup reaction is notoriously exothermic and can lead to the formation of tar and byproducts if not properly controlled, significantly reducing the yield.Moderator Addition: Incorporate a moderator like ferrous sulfate (FeSO₄) to ensure a smoother, more controlled reaction. Temperature Control: Carefully monitor and control the reaction temperature. After initial heating to start the reaction, the heat source should be removed to allow the exothermic reaction to proceed safely. Once the initial exotherm subsides, heating can be reapplied to maintain a steady reflux. Controlled Reagent Addition: Slowly add the sulfuric acid or glycerol to the aniline mixture to manage the reaction's exothermicity.
Substrate Reactivity: The starting material, 4-methoxy-2-nitroaniline, has an electron-withdrawing nitro group which can decrease the nucleophilicity of the amine, potentially leading to lower yields compared to more activated anilines.Optimized Reaction Conditions: Ensure the use of anhydrous glycerol, as water can negatively impact the reaction. For deactivated anilines, a more forceful oxidizing agent or higher reaction temperatures might be necessary, but this should be approached with caution to avoid increased byproduct formation.
Inefficient Mixing: The reaction mixture is often viscous, and inadequate stirring can lead to localized overheating and the formation of side products.Mechanical Stirring: Employ a mechanical stirrer instead of a magnetic stir bar to ensure efficient and thorough mixing of the viscous reaction mixture.

Issue 2: Incomplete Reduction of 6-Methoxy-8-nitroquinoline

Potential Cause Recommended Solution
Insufficient Reducing Agent: The amount of reducing agent may not be adequate to fully convert the nitroquinoline to the corresponding amine.Increase Molar Excess: Use a larger molar excess of the reducing agent (e.g., SnCl₂ or Fe powder). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is no longer visible.
Deactivation of Reducing Agent: The surface of the metallic reducing agent (like tin or iron) might be oxidized or otherwise passivated, reducing its reactivity.Activation of Reducing Agent: Before the reaction, wash the metal powder with a dilute acid solution (e.g., HCl) to remove any oxide layer and activate the surface.
Formation of Side Products: Over-reduction or other side reactions can occur, leading to a complex mixture of products and a lower yield of the desired amine.Milder Reducing Agents: Consider using milder reducing agents such as iron powder in acetic acid. Catalytic hydrogenation (e.g., with Pd/C) is another alternative, though conditions must be carefully controlled to prevent the reduction of the quinoline ring.

Issue 3: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Basicity of the Product: The amino group at the 8-position makes the molecule basic, leading to strong interactions with the acidic silica gel in column chromatography. This can result in tailing peaks, poor separation, and even irreversible adsorption of the product on the column.Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase during column chromatography to neutralize the acidic sites on the silica gel and improve elution. Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, or consider using an amine-functionalized silica column.
High Polarity of the Product: The presence of the amino group increases the polarity of the molecule, which can make it difficult to elute from a normal-phase chromatography column.Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For instance, increase the percentage of methanol in a dichloromethane/methanol mobile phase. Reversed-Phase Chromatography: If the compound is still difficult to elute, consider using reversed-phase chromatography.
Co-elution with Impurities: Positional isomers or other byproducts with similar polarities can be challenging to separate from the desired product.Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to find an eluent that provides better separation. High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar compounds.
Product Degradation: 8-Aminoquinoline derivatives can be sensitive to air, light, and acidic conditions, leading to decomposition during purification.Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. Protection from Light: Protect the compound from light by wrapping flasks and columns in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of this compound?

The overall yield can vary significantly depending on the specific conditions and scale of the reaction. However, a multi-step synthesis starting from 4-methoxy-2-nitroaniline can have an overall yield in the range of 33%. The Skraup reaction to form the intermediate 6-methoxy-8-nitroquinoline can achieve yields between 65-76% under optimized conditions.

Q2: What are the key reaction parameters to control in the Skraup synthesis for a better yield?

The most critical parameters are temperature and the rate of reagent addition. The reaction is highly exothermic, and maintaining control over the temperature is crucial to prevent the formation of tar. Using a moderator like ferrous sulfate can help to control the reaction's vigor. Efficient stirring is also essential to ensure a homogeneous reaction mixture and prevent localized overheating.

Q3: Which reducing agent is most effective for the conversion of 6-methoxy-8-nitroquinoline to this compound?

Stannous chloride (SnCl₂) in ethanol is a commonly used and effective reducing agent for this transformation. Iron powder in the presence of an acid like hydrochloric acid (Fe/HCl) or acetic acid is another widely used, cost-effective, and efficient alternative.

Q4: How can I effectively remove the tin salts after a reduction using SnCl₂?

After the reaction is complete, the reaction mixture is typically made basic. This precipitates the tin salts as tin hydroxides, which can then be removed by filtration. A thorough washing of the filtered solids is necessary to recover any adsorbed product.

Q5: What are some common impurities I might encounter in the final product?

Common impurities can include unreacted 6-methoxy-8-nitroquinoline, byproducts from the Skraup reaction (such as positional isomers if the starting aniline is not pure), and products of over-reduction if the reduction conditions are too harsh. The final product can also contain residual tin or iron salts if the workup is not performed carefully.

Quantitative Data Summary

Table 1: Reported Yields for the Skraup Synthesis of Substituted Quinolines

Starting AnilineOxidizing AgentModeratorYield (%)Reference
3-Nitro-4-aminoanisoleArsenic pentoxide-65-76Organic Syntheses, Coll. Vol. 3, p. 601 (1955)
o-NitroanilineNitrobenzene-~17BenchChem
o-BromoanilineNitrobenzene-~75BenchChem
AnilineNitrobenzeneFerrous sulfate84-91Organic Syntheses, Coll. Vol. 1, p. 478 (1941)

Table 2: Comparison of Reducing Agents for Nitroarene Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O Ethanol, room temperature or refluxHigh yields, relatively mild conditions.Formation of tin salt byproducts that require careful removal.
Fe / HCl or AcOH Ethanol/Water or Acetic Acid, refluxInexpensive, effective, and environmentally benign.Can sometimes lead to the formation of iron sludge which can make product isolation difficult.
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, various solventsClean reaction with water as the only byproduct.Requires specialized equipment (hydrogenator), and the catalyst can be expensive. Potential for over-reduction of the quinoline ring.
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic solutionsInexpensive, readily available, and environmentally friendly.May require specific pH control and can sometimes give lower yields compared to other methods.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)

Adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate (for workup)

  • Celite

  • Ethanol (95%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

  • After the addition is complete, heat the mixture and maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Cool the reaction mixture and carefully dilute it with water.

  • Neutralize the solution with a concentrated solution of sodium carbonate.

  • Filter the hot solution through a layer of Celite to remove any solids.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the crude product by filtration.

  • Recrystallize the product from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.

Protocol 2: Synthesis of this compound (Reduction with SnCl₂)

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, for SnCl₂ activation)

  • Sodium Hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate in ethanol to the flask.

  • Stir the reaction mixture at room temperature or gently reflux until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully add a concentrated sodium hydroxide solution to make the mixture basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., dichloromethane/methanol/triethylamine) or by recrystallization.

Visualizations

experimental_workflow cluster_skraup Step 1: Skraup Synthesis cluster_reduction Step 2: Reduction start 4-Methoxy-2-nitroaniline + Glycerol + Oxidizing Agent react Skraup Reaction (H₂SO₄, Heat) start->react workup1 Workup (Neutralization, Filtration) react->workup1 intermediate 6-Methoxy-8-nitroquinoline workup1->intermediate reduce Reduction (e.g., SnCl₂/EtOH or Fe/HCl) intermediate->reduce workup2 Workup (Basification, Filtration, Extraction) reduce->workup2 purify Purification (Column Chromatography or Recrystallization) workup2->purify final_product This compound purify->final_product

Figure 1. Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Skraup Synthesis? cause1 Uncontrolled Exothermic Reaction issue->cause1 cause2 Deactivated Aniline Substrate issue->cause2 cause3 Inefficient Mixing issue->cause3 solution1a Add Moderator (e.g., FeSO₄) cause1->solution1a solution1b Precise Temperature Control cause1->solution1b solution1c Slow Reagent Addition cause1->solution1c solution2 Optimize Oxidizing Agent/ Temperature cause2->solution2 solution3 Use Mechanical Stirrer cause3->solution3

Figure 2. Troubleshooting logic for low yield in the Skraup synthesis step.

troubleshooting common side reactions in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Synthesis of Quinolines

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic and can become violent.[1][2][3][4] To control the reaction's vigor, several strategies can be employed:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2][3][4] It is believed to act as an oxygen carrier, extending the reaction over a longer period.[3][5] Boric acid can also be used as a moderator.[1][4]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1][6]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins (often indicated by boiling), remove the external heat source and allow the reaction to proceed under its own heat.[6][7] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[6][7]

Q2: I am observing significant tar and polymer formation in my reaction. What causes this and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis.[1][8][9][10] It is primarily caused by the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh, high-temperature, and strongly acidic conditions.[1][6][8][11]

Strategies to Minimize Tar Formation:

  • Optimize Temperature: Avoid excessively high temperatures and ensure controlled heating.[1]

  • Use a Moderator: Ferrous sulfate can help control the reaction rate, which in turn reduces charring and tar formation.[1]

  • Purification: Since some tar formation is often unavoidable, effective purification is key. The most common method to separate the volatile quinoline product from the non-volatile tar is steam distillation from the alkalized reaction mixture.[6][7][12]

Q3: The yield of my desired quinoline product is consistently low. What are the likely causes and how can I improve them?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and excessive side reactions.[6]

Troubleshooting Low Yields:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to go to completion.[6][7]

  • Choice of Oxidizing Agent: The oxidizing agent can significantly influence the yield. While nitrobenzene is common, other agents have been used.[6][13] Arsenic acid, for example, is reported to give good yields and a less violent reaction.[2][6][13]

  • Substituent Effects: The electronic nature of substituents on the starting aniline can impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups may require harsher conditions, potentially leading to lower yields.[6]

  • Purity of Glycerol: Using highly concentrated glycerol (e.g., "dynamite glycerin" with <0.5% water) has been noted to ensure good yields.[10] Modern commercially available glycerol is often of high purity (99.7%), which is suitable.[3]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the Skraup synthesis.

Skraup_Troubleshooting cluster_problem Problem Identification cluster_symptoms Symptoms cluster_solutions Potential Solutions start Experiment Issue symptom1 Violent / Uncontrolled Exotherm start->symptom1 symptom2 Excessive Tar Formation start->symptom2 symptom3 Low Product Yield start->symptom3 sol1a Add Moderator (e.g., FeSO₄) symptom1->sol1a Mitigate sol1b Slow Acid Addition with Cooling symptom1->sol1b Mitigate sol1c Gradual & Controlled Heating symptom1->sol1c Mitigate symptom2->sol1a Reduce/ Isolate sol2a Optimize Temperature (Avoid Overheating) symptom2->sol2a Reduce/ Isolate sol2b Use Steam Distillation for Purification symptom2->sol2b Reduce/ Isolate symptom3->sol2a Improve sol3a Increase Reflux Time Post-Exotherm symptom3->sol3a Improve sol3b Consider Alternative Oxidizing Agent symptom3->sol3b Improve sol3c Ensure High Purity of Reagents symptom3->sol3c Improve

Caption: Troubleshooting workflow for the Skraup synthesis.

Quantitative Data Summary

The choice of oxidizing agent and the substituents on the aniline starting material can affect the reaction's outcome. While a comprehensive comparative dataset is scarce due to the reaction's nature, published yields provide some insight.

Table 1: Influence of Oxidizing Agent and Aniline Substrate on Yield

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91%Organic Syntheses, Coll. Vol. 1, p.478 (1941)[12]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100% (based on o-aminophenol)ResearchGate[12]
6-NitrocoumarinArsenic Pentoxide3H-pyrano[3,2-f]quinoline-3-one14%ResearchGate[12]

Note: In some cases, a substituted nitrobenzene corresponding to the aniline is used as the oxidizing agent, which can simplify purification.[13]

Key Experimental Protocols

Protocol 1: Synthesis of Quinoline from Aniline (Moderated Reaction)

This procedure is adapted from Organic Syntheses and incorporates ferrous sulfate as a moderator to control the reaction's vigor.[5][12]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[12]

  • Acid Addition: Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[12]

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.[12]

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[12]

  • Workup: After the reaction is complete, allow the mixture to cool. Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.[12]

  • Purification (Steam Distillation): Perform a steam distillation to isolate the crude quinoline from the tarry residue.[6][12] First, distill to remove any unreacted nitrobenzene. Then, make the mixture strongly alkaline and continue the steam distillation to collect the quinoline.[7][12]

  • Final Purification: Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[12]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline (Using Arsenic Pentoxide)

This protocol, adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955), uses a different oxidizing agent.[7]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate (for workup)

Procedure:

  • Mixing Reagents: In a large three-necked round-bottom flask, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[7]

  • Acid Addition: With efficient mechanical stirring, slowly add concentrated sulfuric acid. The temperature will rise spontaneously.[7]

  • Dehydration: Heat the mixture under reduced pressure, maintaining the temperature between 105-110°C to remove water.[7]

  • Main Reaction: Carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours.[7]

  • Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[7]

  • Workup: Cool the reaction mixture, dilute it with water, and neutralize the solution with a concentrated solution of sodium carbonate.[7]

  • Purification: Filter the hot solution. Cool the filtrate to induce crystallization of the product. Collect the crude product by filtration and recrystallize from 95% ethanol.[7]

References

Technical Support Center: Optimizing the Ugi-Azide Reaction with 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ugi-azide reaction with 8-Amino-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for the Ugi-azide reaction with this compound?

A1: A general procedure involves dissolving this compound and a corresponding aldehyde in dry methanol under an argon atmosphere. After stirring, trimethylsilyl azide and an isocyanide are added, and the reaction is stirred for an extended period. The product is then isolated through a workup procedure.[1]

Q2: What are the key components of the Ugi-azide reaction?

A2: The Ugi-azide reaction is a four-component reaction that typically involves an aldehyde, an amine (in this case, this compound), an isocyanide, and an azide source, such as trimethylsilyl azide (TMSN₃).

Q3: What are some common challenges encountered in the Ugi-azide reaction with aromatic amines like this compound?

A3: Common challenges include low reaction yields, long reaction times, and the formation of side products. The nucleophilicity of the aromatic amine can significantly influence the reaction rate and efficiency. Purification of the final product can also be challenging due to the basicity of the quinoline nitrogen.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Ugi-azide reaction with this compound.

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Low Reactivity of Starting Materials: this compound, as an aromatic amine, may exhibit lower reactivity compared to aliphatic amines.a. Optimize Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate and improve yields. Monitor for potential side product formation at elevated temperatures. b. Increase Reactant Concentration: Ugi reactions often benefit from higher concentrations of reactants (0.5 M to 2.0 M).[2] This can favor the desired multi-component reaction pathway over potential side reactions. c. Pre-formation of the Imine: The initial condensation between the amine and aldehyde to form an imine can be a rate-limiting step. Consider pre-stirring the this compound and the aldehyde in the solvent for a period (e.g., 1-2 hours) before adding the isocyanide and azide source. The use of a dehydrating agent like molecular sieves can also be beneficial.
2. Impure or Degraded Reagents: Isocyanides can be prone to degradation, and impurities in any of the starting materials can inhibit the reaction.a. Verify Reagent Purity: Ensure the purity of all starting materials. Isocyanides should be checked for purity, for instance, by IR spectroscopy (a strong stretch around 2140 cm⁻¹). If necessary, purify the reagents before use. b. Use Dry Solvents and Inert Atmosphere: Moisture can interfere with the reaction. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
3. Unfavorable Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.a. Vary Stoichiometry: While a 1:1:1:1 molar ratio is a common starting point, optimizing the stoichiometry can improve yields. Sometimes, a slight excess (e.g., 1.1-1.2 equivalents) of the isocyanide or azide component may be beneficial.
Long Reaction Times 1. Suboptimal Reaction Conditions: The reaction kinetics may be slow under the initial conditions.a. Optimize Solvent: While methanol is a common solvent, other polar protic solvents like ethanol or 2,2,2-trifluoroethanol (TFE) can be explored. TFE is known to stabilize charged intermediates and can accelerate the reaction. Co-solvents can also be tested. b. Consider Catalysis: While the Ugi reaction is often uncatalyzed, Lewis acids (e.g., Sc(OTf)₃, InCl₃) or Brønsted acids can sometimes catalyze the reaction and reduce reaction times.[3] However, care must be taken as acidic conditions can also promote isocyanide polymerization.
Formation of Side Products 1. Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of acid or at elevated temperatures.a. Controlled Addition of Reagents: Add the isocyanide slowly to the reaction mixture. b. Avoid Strong Acids: If using a catalyst, opt for milder Lewis acids and use them in catalytic amounts.
2. Passerini Reaction: If water is present, a competing Passerini reaction (a three-component reaction between the aldehyde, isocyanide, and carboxylic acid, if applicable as an impurity) can occur, leading to byproducts.[2]a. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
Difficult Purification 1. Basic Nature of the Product: The quinoline nitrogen in the product can interact with the acidic silica gel during column chromatography, leading to streaking and poor separation.a. Deactivate Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing a small amount (0.5-2%) of triethylamine or pyridine.[4] b. Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.[4] c. Workup Procedure: The workup should efficiently remove unreacted starting materials and byproducts. A wash with an aqueous solution of sodium bisulfite can help remove unreacted aldehyde.[1]

Experimental Protocols & Data

General Experimental Protocol for the Ugi-Azide Reaction with this compound

This protocol is a starting point and should be optimized for specific substrates and desired outcomes.

  • To a dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in dry methanol (to achieve a concentration of 0.1-0.5 M).

  • Add the desired aldehyde (1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[1]

  • Add trimethylsilyl azide (1.0 eq.) followed by the dropwise addition of the isocyanide (1.0 eq.).

  • Stir the reaction mixture at room temperature for 20-120 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with a 30% aqueous sodium bisulfite solution and a 0.1% aqueous sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (consider deactivating the silica with triethylamine) or by recrystallization.

Optimization of Reaction Conditions (Qualitative Summary)

The following table summarizes the expected qualitative effects of varying key reaction parameters on the yield and reaction time. This is based on general principles of the Ugi reaction and should be used as a guide for optimization experiments.

Parameter Variation Expected Effect on Yield Expected Effect on Reaction Time Potential Issues
Temperature Increase (e.g., from RT to 40-50 °C)May increaseDecreaseIncreased side product formation, isocyanide polymerization
Concentration Increase (e.g., from 0.1 M to 1.0 M)Generally increasesMay decreaseSolubility issues of reactants or product
Solvent Methanol vs. TFETFE may improve yieldTFE may decrease reaction timeTFE is more expensive and has a higher boiling point
Stoichiometry Excess isocyanide (1.1-1.2 eq.)May increaseMay decreaseIncreased difficulty in purification

Visualizations

Ugi-Azide Reaction Mechanism

Ugi_Azide_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation & Nucleophilic Attack cluster_3 Step 3: Tetrazole Formation Amine This compound Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct Azide Azide (N₃⁻) Azide->Adduct + N₃⁻ Product 1,5-Disubstituted Tetrazole Adduct->Product Intramolecular Cyclization

Caption: The mechanism of the Ugi-azide reaction.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Baseline Experiment (e.g., RT, 1:1:1:1 stoichiometry, MeOH) Vary_Temp Vary Temperature (e.g., RT, 40°C, 60°C) Start->Vary_Temp Vary_Conc Vary Concentration (e.g., 0.1 M, 0.5 M, 1.0 M) Start->Vary_Conc Vary_Solvent Vary Solvent (e.g., MeOH, EtOH, TFE) Start->Vary_Solvent Analyze_1 Analyze Yield & Purity (TLC, LC-MS) Vary_Temp->Analyze_1 Analyze_2 Analyze Yield & Purity (TLC, LC-MS) Vary_Conc->Analyze_2 Analyze_3 Analyze Yield & Purity (TLC, LC-MS) Vary_Solvent->Analyze_3 Optimal_Cond Identify Optimal Conditions Analyze_1->Optimal_Cond Analyze_2->Optimal_Cond Analyze_3->Optimal_Cond

Caption: A general workflow for optimizing reaction conditions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Adjust Stoichiometry Reagents_OK->Purify_Reagents No Increase_Temp Increase Temperature (e.g., 40-50°C) Reagents_OK->Increase_Temp Yes Purify_Reagents->Start Temp_Improved Yield Improved? Increase_Temp->Temp_Improved Increase_Conc Increase Concentration (e.g., to 0.5-1.0 M) Temp_Improved->Increase_Conc No Optimized Optimized Conditions Temp_Improved->Optimized Yes Conc_Improved Yield Improved? Increase_Conc->Conc_Improved Change_Solvent Change Solvent (e.g., to TFE) Conc_Improved->Change_Solvent No Conc_Improved->Optimized Yes Change_Solvent->Optimized

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Basic 8-Amino-6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of basic 8-amino-6-methoxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often difficult to purify?

This compound derivatives can present several purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group at the 8-position imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.

  • Polarity: The amino group and other potential polar functional groups can make these compounds highly polar, which may require the use of highly polar and often complex mobile phase systems for chromatography.

  • Instability: Some this compound derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during purification. This is particularly true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.

  • Chelating Properties: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. Contaminating metal ions in solvents or on glassware can sometimes form complexes with the product, complicating purification.

  • Isomeric Impurities: Synthetic routes to substituted quinolines can sometimes yield mixtures of positional isomers, which often have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.

Q2: My this compound derivative is sticking to the silica gel column and won't elute. What can I do?

This is a common issue due to the basicity of the amino group interacting with the acidic silanol groups on the silica surface. Here are several strategies to overcome this:

  • Add a basic modifier to the mobile phase: Including a small amount of a basic modifier, such as 0.1-1% triethylamine, in your mobile phase can help to neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound, allowing it to elute from the column.

  • Switch to a different stationary phase: Consider using a more inert stationary phase like neutral or basic alumina, or an amine-functionalized silica column.

  • Use reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) can be an effective alternative.

Q3: My compound seems to be degrading during purification. How can I minimize this?

To minimize degradation of sensitive this compound derivatives, consider the following precautions:

  • Work under an inert atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.

  • Use degassed solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas can help prevent oxidation.

  • Protect from light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.

  • Avoid harsh acids: If possible, avoid strong acids during workup and purification, as they can sometimes promote degradation.

  • Keep it cold: If your compound is thermally labile, perform chromatographic separations at a lower temperature.

Q4: I'm having trouble with recrystallization; either no crystals form or the compound "oils out." What should I do?

Recrystallization can be challenging. Here are some troubleshooting tips:

  • No Crystal Formation: This could be due to using too much solvent. Try evaporating some of the solvent to concentrate the solution. If crystals still don't form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound. Slow cooling can also be crucial; allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Oiling Out: This occurs when the solute comes out of solution above its melting point. Try reheating the solution and adding more solvent to dilute it. Then, cool the solution more slowly. Alternatively, changing the solvent system to one with a different polarity may be necessary.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Step
Low Yield Irreversible adsorption on silica gel.Add 0.1-1% triethylamine to the mobile phase.
Switch to a neutral or basic alumina column.
Consider using an amine-functionalized silica column.
Compound is too polar to elute Strong interaction with the stationary phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).
If still unsuccessful, consider reversed-phase chromatography.
Product degradation on the column Sensitivity to silica or air.Perform the chromatography at a lower temperature.
Use degassed solvents and work under an inert atmosphere.
Deactivate the silica gel with triethylamine before use.
Co-elution with impurities Similar polarity of product and impurity.Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation.
Consider a different chromatographic technique (e.g., reversed-phase, ion exchange).
Recrystallization
Problem Potential Cause Troubleshooting Step
No crystals form Solution is not saturated.Evaporate some of the solvent to increase the concentration.
Supersaturation.Scratch the inside of the flask with a glass rod.
Add a seed crystal of the pure compound.
Cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.
An oil forms instead of crystals Solute is coming out of solution above its melting point.Reheat the solution to redissolve the oil and add more solvent.
Inappropriate solvent.Try a different recrystallization solvent or a solvent mixture.
Presence of impurities in crystals Impurities have similar solubility.Perform a preliminary purification step, such as an acid-base extraction.
Try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating basic this compound derivatives from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated this compound derivative will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute acid two more times.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (check with pH paper).

    • Extract the now neutral this compound derivative back into an organic solvent (e.g., DCM or ethyl acetate) by repeating the extraction process three times.

  • Drying and Concentration:

    • Combine the organic extracts from the re-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified compound.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol is designed for the purification of basic this compound derivatives on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the prepared mobile phase. Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced

Technical Support Center: Overcoming Solubility Challenges of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-Amino-6-methoxyquinoline in organic solvents.

Introduction

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] However, its utility can be hampered by limited solubility in common organic solvents, a critical factor for successful reaction setup, purification, and formulation development. This guide offers practical solutions and detailed protocols to overcome these challenges.

Solubility Profile of this compound

A thorough review of available literature and supplier data indicates a lack of specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative assessments are summarized below. For precise quantitative measurements, a detailed experimental protocol is provided.

Qualitative Solubility Data
SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[3][4][5]
ChloroformSoluble[3][5]
MethanolSlightly Soluble[4]
Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility values (e.g., in mg/mL or M), the following equilibrium solubility protocol should be followed.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Chloroform, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran)

  • 2 mL screw-cap vials

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL screw-cap vial. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the collected supernatant with the solvent to fall within the concentration range of the standard curve.

    • Analyze the diluted supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the determined concentration in the supernatant and the dilution factor.

Troubleshooting Common Solubility Issues

This section addresses specific problems users may encounter during their experiments in a question-and-answer format.

FAQs and Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen organic solvent, even with heating and sonication. What should I do?

A1: If standard methods like heating and sonication are ineffective, consider the following steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your this compound using analytical techniques such as NMR or HPLC.

  • Solvent Polarity: this compound is a polar molecule due to the amino and methoxy groups. Ensure you are using a solvent with appropriate polarity. While it has some solubility in less polar solvents like chloroform, more polar solvents like DMSO are often more effective.[3][4][5]

  • Co-solvency: Introduce a small amount of a co-solvent. For instance, if your primary solvent is moderately polar, adding a small percentage of a highly polar solvent like DMSO can significantly enhance solubility.

Q2: I managed to dissolve this compound, but it precipitates out of solution over time or upon cooling. What is happening?

A2: This is likely due to supersaturation. Here’s how to address it:

  • Temperature Fluctuation: If you heated the solution to achieve dissolution, the compound might be precipitating as it returns to room temperature. Try to maintain a constant, slightly elevated temperature if your experimental conditions allow.

  • Solvent Evaporation: Ensure your container is tightly sealed to prevent solvent evaporation, which would increase the solute concentration and lead to precipitation.

  • Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh solutions of this compound.

Q3: I need to use this compound in an aqueous buffer for a biological assay, but it precipitates when I dilute my organic stock solution. How can I prevent this?

A3: This is a common challenge when transitioning from an organic stock to an aqueous medium. Here are several strategies:

  • Lower the Final Concentration: Your final concentration might be exceeding the aqueous solubility limit. Perform serial dilutions to find the highest concentration that remains in solution.

  • Increase Co-solvent Percentage: A slightly higher final concentration of the organic co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) may be sufficient to keep the compound dissolved. Always include a vehicle control with the same co-solvent concentration in your assay.

  • pH Adjustment: this compound has a basic amino group. Lowering the pH of the aqueous buffer will protonate this group, forming a more water-soluble salt.[6]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Experimental Protocols for Solubility Enhancement

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a stock solution of this compound in a co-solvent system for dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Saline or desired aqueous buffer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve it in a minimal amount of DMSO.

  • Add PEG 400 to the solution and vortex until clear.

  • Add Tween 80 and vortex again.

  • Finally, add the saline or aqueous buffer dropwise while vortexing to reach the final desired volume. A common formulation might be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline, but optimization is often necessary.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add an excess of powdered this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine Concentration: The concentration of the dissolved compound in the clear filtrate must be determined analytically (e.g., by HPLC-UV or UV-Vis spectrophotometry). This filtrate is your aqueous stock solution.

Visual Guides: Workflows and Logic Diagrams

Experimental Workflow for Solubility Determination

G start Start: Excess solid This compound add_solvent Add precise volume of organic solvent start->add_solvent equilibrate Equilibrate for 24-48h at constant temperature add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant quantify Quantify concentration (HPLC or UV-Vis) collect_supernatant->quantify end Result: Quantitative Solubility Value quantify->end

Caption: Workflow for quantitative solubility determination.

Troubleshooting Logic for Precipitation Upon Dilution

G start Problem: Precipitation upon diluting organic stock into aqueous buffer check_conc Is the final concentration above the expected aqueous solubility? start->check_conc lower_conc Solution: Lower the final concentration check_conc->lower_conc Yes check_cosolvent Is the final co-solvent percentage very low (e.g., <0.1%)? check_conc->check_cosolvent No increase_cosolvent Solution: Increase final co-solvent percentage (e.g., to 0.5-1%) check_cosolvent->increase_cosolvent Yes check_ph Is the aqueous buffer neutral or basic? check_cosolvent->check_ph No adjust_ph Solution: Lower the buffer pH to protonate the amine check_ph->adjust_ph Yes consider_cd Alternative: Use cyclodextrin complexation for an aqueous stock solution check_ph->consider_cd No/pH change not possible

Caption: Troubleshooting precipitation during aqueous dilution.

References

preventing degradation of 8-Amino-6-methoxyquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 8-Amino-6-methoxyquinoline to prevent its degradation. It includes troubleshooting guides for common stability issues and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify and resolve potential degradation problems.

Issue IDQuestionPossible Cause(s)Recommended Action(s)
8A6MQ-001 The solid this compound has changed color from its original appearance (e.g., light brown/tan to a dark brown/green or black). Oxidation: The primary cause of color change is oxidation due to exposure to air (oxygen). The amino group is particularly susceptible to oxidation.1. Immediately purge the vial headspace with an inert gas (e.g., argon or nitrogen) and securely reseal. 2. For future use, handle the compound under an inert atmosphere (e.g., in a glovebox). 3. Store the compound in a desiccator under vacuum or with a desiccant to minimize moisture, which can accelerate oxidation.
8A6MQ-002 Unexpected peaks are observed during analytical testing (e.g., HPLC, LC-MS) of a stored sample. Degradation: The presence of new peaks indicates the formation of degradation products. This can be caused by exposure to light, heat, or incompatible substances.1. Confirm the identity of the new peaks through mass spectrometry (MS) analysis. 2. Review the storage conditions to ensure the compound was protected from light and stored at the recommended temperature (2-8°C). 3. Consider performing a forced degradation study to identify potential degradation products and pathways.
8A6MQ-003 The compound shows poor solubility in the intended solvent compared to a fresh batch. Polymerization/Degradation: Over time, degradation products can form that are less soluble. Polymerization, though less common, can also lead to decreased solubility.1. Attempt to dissolve a small amount in a stronger solvent (e.g., DMSO) to assess if the material is salvageable for experimental purposes. 2. If solubility issues persist, it is recommended to use a fresh batch of the compound for reliable experimental results.
8A6MQ-004 Inconsistent experimental results are obtained using the same batch of this compound over time. Gradual Degradation: The compound may be slowly degrading, leading to a decrease in purity and potency, which can affect experimental outcomes.1. Re-analyze the purity of the stored compound using a validated analytical method (e.g., HPLC-UV). 2. Establish a regular testing schedule for long-term stored batches to monitor their stability. 3. If significant degradation is confirmed, a new batch of the compound should be procured.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[2]

  • Light: Protected from light by using an amber or opaque vial.[2]

  • Moisture: Keep in a dry environment, such as in a desiccator.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to rapid degradation of the compound.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can be the first indicator. A significant darkening of the compound from a light brown or tan color to a dark brown, green, or black hue suggests degradation. Analytically, the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS) is a clear sign of degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, based on the chemical structure and behavior of similar quinoline derivatives, the most probable degradation pathways are:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric species. This is often accompanied by a distinct color change.

  • Hydroxylation: The quinoline ring can undergo hydroxylation, particularly when exposed to certain reactive oxygen species.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Q5: How can I monitor the stability of my stored this compound?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used. This method can separate the intact compound from its degradation products, allowing for the quantification of purity over time.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products Observed
Acidic (0.1 M HCl)24 hours60°C~ 5%Hydroxylated quinoline species
Alkaline (0.1 M NaOH)24 hours60°C~ 8%Ring-opened products
Oxidative (3% H₂O₂)8 hours25°C~ 15%Oxidized dimeric and polymeric species
Thermal 48 hours80°C~ 3%Minor unspecified products
Photolytic (UV light)72 hours25°C~ 10%Photodegradation adducts

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • This compound reference standard and samples

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or the λmax of the compound)
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
  • Prepare sample solutions at the same concentration.

5. Analysis:

  • Inject the reference standard to determine the retention time.
  • Inject the sample solutions.
  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Forced Degradation Study

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

2. Stress Conditions:

  • Acidic: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
  • Alkaline: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
  • Oxidative: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
  • Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
  • Photolytic: Expose the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber).

3. Time Points:

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using the HPLC method described in Protocol 1.

4. Analysis:

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
  • Characterize the major degradation products using LC-MS.

Visualizations

degradation_pathway parent This compound oxidized Oxidized Products (Nitroso, Nitro, Dimers) parent->oxidized O₂ / Light hydroxylated Hydroxylated Products parent->hydroxylated •OH photodegraded Photodegradation Products parent->photodegraded UV Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 8-A-6-MQ Solution acid Acidic (HCl, Heat) prep->acid base Alkaline (NaOH, Heat) prep->base oxidative Oxidative (H₂O₂) prep->oxidative thermal Thermal (Heat) prep->thermal photo Photolytic (UV Light) prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Characterization hplc->lcms

Caption: Workflow for a forced degradation study.

References

strategies to minimize byproducts in 8-Amino-6-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 8-Amino-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main challenges?

A1: The most common synthetic route is a two-step process. The first step is the synthesis of 6-methoxy-8-nitroquinoline via the Skraup or a related reaction, followed by the reduction of the nitro group to an amine. The primary challenges are managing the often aggressive and exothermic nature of the Skraup reaction, which can lead to the formation of tarry byproducts, and achieving a clean and selective reduction of the nitro group without affecting the quinoline ring.[1][2]

Q2: What are the primary byproducts in the Skraup synthesis of 6-methoxy-8-nitroquinoline?

A2: The most significant byproduct is a complex, tar-like material resulting from the acid-catalyzed polymerization of acrolein, which is formed in situ from glycerol.[1][3] Incomplete reaction can also leave unreacted starting materials, such as 3-nitro-4-aminoanisole, as impurities.[4]

Q3: What causes tar formation in the Doebner-von Miller reaction, and how can it be minimized?

A3: Tar formation in the Doebner-von Miller reaction is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][5] To minimize this, it is recommended to add the carbonyl compound slowly to the reaction mixture, maintain careful temperature control, and consider using milder reaction conditions or a biphasic reaction medium to sequester the carbonyl compound.[6]

Q4: What are the potential byproducts during the reduction of 6-methoxy-8-nitroquinoline?

A4: Potential byproducts can arise from over-reduction, leading to the partial or complete hydrogenation of the quinoline ring system (forming dihydro- or tetrahydroquinolines).[3] The choice of reducing agent and reaction conditions is critical to avoid these side reactions.

Q5: How can I purify the final this compound product from reaction byproducts?

A5: Purification can be challenging due to the basicity of the amino group, which can lead to strong interactions with silica gel.[7] Common purification techniques include:

  • Acid-Base Extraction: This is effective for separating the basic product from neutral or acidic impurities.[7]

  • Column Chromatography: Using a silica gel column with a mobile phase containing a basic modifier like triethylamine (0.1-1%) can prevent tailing and irreversible adsorption.[7] Neutral or basic alumina can also be used as the stationary phase.[7]

  • Recrystallization: This is a standard method for purifying the solid product. Experimenting with different solvent systems is often necessary to find the optimal conditions.[8]

Troubleshooting Guides

Issue 1: Skraup Reaction - Excessive Tar Formation and Low Yield
Symptom Potential Cause Troubleshooting Strategy Expected Outcome
Reaction mixture becomes a thick, dark, intractable tar.Acid-catalyzed polymerization of acrolein due to high reaction temperature.Maintain strict temperature control (typically 120-140°C). Use a moderator like ferrous sulfate to control the exothermic reaction. Consider a modified procedure with slower addition of sulfuric acid.[9]Reduced polymerization, leading to a cleaner reaction mixture and improved yield.
Low yield of 6-methoxy-8-nitroquinoline.Incomplete reaction or product degradation under harsh conditions.Ensure sufficient reaction time at the optimal temperature. Use a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in the correct stoichiometry.[6][10]Increased conversion of starting material to the desired product.
Presence of unreacted 3-nitro-4-aminoanisole in the product.Insufficient oxidizing agent or reaction time.Increase the amount of oxidizing agent slightly and/or extend the reaction time. Monitor the reaction progress by TLC.Drive the reaction to completion, minimizing the presence of starting material.
Issue 2: Reduction of 6-methoxy-8-nitroquinoline - Incomplete Reaction or Byproduct Formation
Symptom Potential Cause Troubleshooting Strategy Expected Outcome
Presence of starting material (6-methoxy-8-nitroquinoline) in the final product.Incomplete reduction.Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe). Ensure the reducing agent is active (e.g., wash metal powders with dilute acid before use).[8] Extend the reaction time.Full conversion of the nitro group to the amine.
Formation of dihydro- or tetrahydroquinoline byproducts.Over-reduction of the quinoline ring.Use a milder reducing agent such as iron powder in acetic acid.[5][10] If using catalytic hydrogenation (e.g., Pd/C), carefully monitor the reaction to stop it after the nitro group is reduced.Selective reduction of the nitro group without affecting the aromatic quinoline core.
Difficulty in isolating the product from metal salts.Formation of stable tin or iron salts with the product.After reaction completion, carefully adjust the pH to be basic to precipitate the metal hydroxides and free the amine product for extraction.[9]Efficient removal of metal byproducts and improved product isolation.

Quantitative Data on Reaction Parameters

Table 1: Effect of Reducing Agent on the Yield of this compound (Illustrative)

Reducing Agent Reaction Conditions Typical Yield (%) Key Byproducts
SnCl₂·2H₂OEtOH, reflux85-95%Residual tin salts
Fe / Acetic AcidEtOH/H₂O, reflux80-90%Iron salts, minor over-reduction products
H₂ / Pd/C (5%)EtOH, RT, 50 psi90-98%Potential for over-reduction of the quinoline ring
H₂ / Raney NickelMeOH, RT, 50 psi85-95%Less prone to dehalogenation if applicable

Note: The yields presented are typical ranges and can vary based on specific reaction scale and conditions.

Table 2: Influence of Temperature on Byproduct Formation in Skraup-type Reactions (Qualitative)

Temperature Range Relative Rate of Quinoline Formation Relative Rate of Tar Formation Recommendation
< 120°CSlowLowMay lead to incomplete reaction.
120 - 140°COptimalModerateRecommended temperature range for controlled reaction.[9]
> 140°CFastHighIncreased risk of violent reaction and significant tarring.[11]

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Chloroform

  • Methanol

  • Decolorizing carbon

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, add 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol to form a slurry.

  • With vigorous stirring, slowly add 315 ml of concentrated sulfuric acid over 30-45 minutes. The temperature will rise to 65-70°C.

  • Carefully heat the mixture to 118°C and maintain the temperature between 117-119°C.

  • Slowly add an additional 438 g of concentrated sulfuric acid over 2.5-3.5 hours, ensuring the temperature remains in the specified range.

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Pour the diluted mixture into a solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice with stirring.

  • Filter the crude product, wash with water, and then with cold methanol.

  • Purify the crude product by dissolving in hot chloroform, treating with decolorizing carbon, filtering, and then crystallizing by concentrating the chloroform solution. A second crop can be obtained from the mother liquor. The expected yield is 65-76%.

Protocol 2: Reduction of 6-methoxy-8-nitroquinoline to this compound using Tin(II) Chloride

This protocol is based on general procedures for the reduction of nitroarenes.[9]

Materials:

  • 6-methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1 equivalent of 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Add 5-10 equivalents of Tin(II) chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and precipitate tin salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_skraup Step 1: Skraup Reaction cluster_reduction Step 2: Reduction Start 4-Methoxy-2-nitroaniline + Glycerol Reagents_Skraup H₂SO₄ (conc.) Oxidizing Agent (e.g., As₂O₅) Intermediate 6-Methoxy-8-nitroquinoline Reagents_Skraup->Intermediate Cyclization Byproduct_Skraup Tar (Polymerized Acrolein) Reagents_Skraup->Byproduct_Skraup Side Reaction Reagents_Reduction Reducing Agent (e.g., SnCl₂ or Fe/AcOH) Intermediate->Reagents_Reduction Final_Product This compound Reagents_Reduction->Final_Product Reduction Byproduct_Reduction Over-reduced Products (Dihydroquinolines) Reagents_Reduction->Byproduct_Reduction Side Reaction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Tar Excessive Tar? Start->Tar IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Temp Check Temperature Control LowYield->Temp Yes ReagentAmount Check Reagent Stoichiometry LowYield->ReagentAmount Yes Tar->Temp Yes ReagentAddition Slow Reagent Addition Tar->ReagentAddition Yes ReactionTime Increase Reaction Time IncompleteReaction->ReactionTime Yes IncompleteReaction->ReagentAmount Yes

Caption: Troubleshooting logic for byproduct minimization.

References

Technical Support Center: Column Chromatography Purification of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 8-Amino-6-methoxyquinoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel is a commonly used stationary phase.[1][2][3][4] Due to the basic nature of the amino group, which can lead to issues like tailing and irreversible adsorption on acidic silica gel, alternatives or modifications can be considered. These include using neutral or basic alumina, or deactivating the silica gel with a basic modifier like triethylamine.[1] Amine-functionalized silica is also an option.[1]

Q2: What mobile phase system is suitable for the purification of this compound?

A mixture of a non-polar solvent and a polar solvent is typically used. Common combinations include dichloromethane/methanol and ethyl acetate/hexane.[1][4] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[4] To prevent peak tailing and improve recovery, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase.[1]

Q3: My this compound is not moving from the origin on the TLC plate, even with a polar mobile phase. What should I do?

If the compound is too polar to elute, you can gradually increase the polarity of the mobile phase, for instance, by increasing the percentage of methanol in dichloromethane.[1] If this is still unsuccessful, consider switching to a more polar stationary phase or employing reversed-phase chromatography.[1]

Q4: How can I prevent my this compound from degrading on the column?

Product degradation on the silica gel column can be a concern for amines.[5] To mitigate this, you can deactivate the silica gel by pre-treating it with triethylamine.[1] Additionally, performing the chromatography at a lower temperature and using degassed solvents under an inert atmosphere can help minimize degradation.[1]

Q5: What are the common impurities found with this compound and how can they be removed?

Common impurities can include unreacted starting materials from the synthesis, such as 6-methoxy-8-nitroquinoline, and by-products from side reactions.[6][7] An acid-base extraction can be an effective preliminary purification step to separate the basic this compound from neutral or acidic impurities.[1] For impurities with similar polarity, optimizing the mobile phase for column chromatography is crucial.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product is irreversibly adsorbed on the silica gel. The basic amino group interacts strongly with the acidic silica gel.1. Add 0.1-1% triethylamine to the mobile phase.[1]2. Switch to a neutral or basic alumina column.[1]3. Consider using an amine-functionalized silica column.[1]
Co-elution of the product with impurities. The mobile phase does not provide adequate separation.1. Optimize the mobile phase using TLC to achieve better separation.[1]2. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1]3. Consider preparative HPLC for difficult separations.[1]
Product degradation on the column (discoloration, multiple spots on TLC). The compound is unstable on the acidic silica gel.1. Deactivate the silica gel with triethylamine before use.[1]2. Perform the chromatography at a lower temperature.[1]3. Use degassed solvents and work under an inert atmosphere.[1]
Streaking or tailing of the product spot on TLC and broad peaks during the column. Strong interaction between the basic amine and acidic silica.1. Add a basic modifier like triethylamine or ammonia to the mobile phase.[8]
The compound crystallizes in the column, blocking solvent flow. The solution is supersaturated in the mobile phase.1. Use a wider column and more silica.2. Consider a pre-chromatography purification step to remove impurities that may be causing solubility issues.[5]3. Try a different solvent system that better dissolves both the product and impurities.[5]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed for the purification of this compound on silica gel.[1]

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[1][9] Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution and Fraction Collection: Begin eluting the column with the prepared mobile phase. Collect fractions in test tubes and monitor the elution of the product by TLC.[1]

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to obtain the purified compound.[1] It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.[1]

Solvent Systems for Similar Compounds

The following table summarizes solvent systems used for the column chromatography of related quinoline derivatives, which can serve as a starting point for optimization.

Compound Stationary Phase Mobile Phase Reference
6-Methoxyquinoline-8-amine derivativeSilica gelCH₂Cl₂/MeOH 80:1[2]
N-(2-azidoethyl)-6-methoxyquinolin-8-amineSilica gelEthyl acetate/ethanol 6:1[2]
N-(2-aminoethyl)-6-methoxyquinolin-8-amineSilica gelCH₂Cl₂/MeOH 5:1[2][7]
2-chloro-N-(6-methoxyquinolin-8-yl)acetamideSilica gelDiethyl ether[3][7]
4-Chloro-6,7-dimethoxyquinolineSilica gelPetroleum ether/Ethyl acetate[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., DCM/MeOH + 0.5% TEA) pack_column Pack Column with Silica Gel Slurry prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Sample in Minimal Solvent prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_adsorption Adsorption Issues cluster_separation Separation Issues cluster_stability Stability Issues start Problem Encountered adsorption Irreversible Adsorption or Tailing? start->adsorption coelution Co-elution with Impurities? start->coelution degradation Product Degradation? start->degradation add_tea Add Triethylamine to Mobile Phase adsorption->add_tea Yes change_stationary Switch to Alumina or Amine-Functionalized Silica adsorption->change_stationary If persists solution Problem Resolved add_tea->solution change_stationary->solution optimize_mobile Optimize Mobile Phase (via TLC) coelution->optimize_mobile Yes change_system Try Different Solvent System coelution->change_system If persists optimize_mobile->solution change_system->solution deactivate_silica Deactivate Silica with Triethylamine degradation->deactivate_silica Yes inert_conditions Use Degassed Solvents & Inert Atmosphere degradation->inert_conditions Also consider deactivate_silica->solution inert_conditions->solution

Caption: Troubleshooting logic for common chromatography issues.

References

addressing stability issues of 8-Amino-6-methoxyquinoline in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 8-Amino-6-methoxyquinoline in acidic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an acidic solution?

A1: The stability of this compound in acidic media can be influenced by several factors. Based on the behavior of structurally similar 8-aminoquinolines like Primaquine, the key factors include:

  • pH: The compound is generally more stable in acidic to neutral solutions. However, strongly acidic conditions can promote degradation.

  • Temperature: Elevated temperatures will accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aminoquinoline core.

  • Metal Ions: Trace metal impurities in solvents or reagents can catalyze oxidative degradation reactions.

Q2: What is the likely degradation pathway for this compound in acidic media?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from related 8-aminoquinolines. A probable degradation pathway in acidic media involves hydrolysis and oxidation. The primary degradation is likely initiated by protonation of the amino groups, which can make the quinoline ring more susceptible to nucleophilic attack by water (hydrolysis) or oxidation, potentially leading to the formation of quinone-imine intermediates and subsequent polymerization or cleavage of the molecule. Demethylation of the methoxy group under acidic conditions is another possible degradation route.

Q3: What are the visual indicators of this compound degradation in solution?

A3: A common sign of degradation for aminoquinoline solutions is a change in color. Solutions may turn yellow or brown upon degradation, often due to the formation of oxidized polymeric products. The appearance of precipitation or cloudiness can also indicate the formation of insoluble degradation products or a change in the solubility of the parent compound due to pH shifts or degradation.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage) and avoid repeated freeze-thaw cycles.

  • Deoxygenate Solvents: Before preparing solutions, purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize contamination with metal ions that can catalyze oxidation.

  • Consider Additives: If oxidative degradation is a major concern, the addition of an antioxidant may be beneficial. If metal ion catalysis is suspected, a chelating agent like EDTA can be added.

  • Prepare Fresh Solutions: Whenever feasible, prepare solutions of this compound fresh before use to ensure accuracy in your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid discoloration of the solution (e.g., turning yellow or brown) Oxidation: The 8-aminoquinoline core is susceptible to oxidation, which is often accelerated by light, heat, and the presence of metal ions.1. Protect from Light: Store the solution in an amber vial or wrapped in aluminum foil. 2. Work under an Inert Atmosphere: Prepare and handle the solution under an inert gas (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Ensure solvents are free from metal ion contamination. 4. Add a Chelating Agent: If metal ion contamination is suspected, add a small amount of EDTA.
Precipitation or cloudiness in the solution pH-Dependent Solubility: The solubility of this compound and its salts is pH-dependent. Changes in pH can cause precipitation. Formation of Insoluble Degradation Products: Degradation may lead to byproducts with lower solubility in the chosen solvent system.1. Control pH: Use a suitable buffer system to maintain a consistent pH. 2. Verify Solubility: Check the solubility of the compound at the specific pH and concentration of your experiment. 3. Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use, and re-analyze the concentration if necessary.
Inconsistent or non-reproducible experimental results Degradation of the active compound: The concentration of your this compound solution may be decreasing over time due to instability.1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Verify Concentration: Regularly check the concentration of your stock solution using a validated analytical method like HPLC. 3. Review Storage Conditions: Ensure that the storage conditions (temperature, light protection) are appropriate.
Appearance of unexpected peaks in HPLC analysis Formation of Degradation Products: The new peaks are likely due to the degradation of this compound.1. Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. 2. Use a Diode Array Detector (DAD): A DAD can help in assessing the peak purity of the main compound and provide UV spectra of the degradation products, aiding in their identification. 3. Employ LC-MS: Use Liquid Chromatography-Mass Spectrometry to identify the mass of the degradation products and elucidate their structures.

Quantitative Stability Data (Illustrative)

The following table provides a representative summary of the stability of this compound under various acidic conditions, based on typical outcomes for similar 8-aminoquinoline compounds. Actual results may vary depending on the specific experimental conditions.

Condition Temperature (°C) Time (hours) % Recovery of this compound (Illustrative) Appearance
0.1 M HCl252495%Colorless
0.1 M HCl602475%Faint yellow
1 M HCl252480%Light yellow
1 M HCl602450%Yellow-brown
pH 4.0 Buffer2572>98%Colorless
pH 4.0 Buffer607290%Faint yellow

Experimental Protocols

Protocol 1: Acid-Induced Degradation Study

Objective: To evaluate the stability of this compound in acidic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV or DAD detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • For each acidic condition (0.1 M HCl and 1 M HCl): a. Transfer a known volume of the stock solution into a volumetric flask. b. Add the acidic solution to the flask. c. Dilute to the final volume with the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the withdrawn aliquots with an equivalent volume and concentration of NaOH solution.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the remaining percentage of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: a. Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). b. Optimize the gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Detection: a. Use a UV detector set at a wavelength where this compound has maximum absorbance. b. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting Workflow for Stability Issues start Experiment Shows Inconsistent Results or Solution Discoloration check_stability Suspect Compound Instability start->check_stability prepare_fresh Prepare Fresh Solution check_stability->prepare_fresh control_conditions Implement Stability Precautions: - Protect from light - Control temperature - Use inert atmosphere prepare_fresh->control_conditions re_run_experiment Re-run Experiment control_conditions->re_run_experiment results_ok Results Consistent? re_run_experiment->results_ok troubleshoot_further Investigate Other Experimental Parameters results_ok->troubleshoot_further No end_ok Problem Solved results_ok->end_ok Yes end_nok Further Investigation Needed troubleshoot_further->end_nok

Caption: Troubleshooting workflow for stability issues.

Potential Acidic Degradation Pathway of this compound parent This compound protonation Protonated Species parent->protonation H+ hydrolysis Hydrolysis Products (e.g., Ring Opening) protonation->hydrolysis H2O oxidation Oxidation Products (e.g., Quinone-imine) protonation->oxidation [O] demethylation Demethylated Products protonation->demethylation H+ / Heat polymers Polymeric Byproducts hydrolysis->polymers oxidation->polymers

Caption: A potential acidic degradation pathway.

Experimental Workflow for Stability Indicating Method Development start Start: Need for Stability Data forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development Develop HPLC Separation Method forced_degradation->hplc_development injection Inject Stressed Samples hplc_development->injection separation_ok Adequate Separation of Degradation Products? injection->separation_ok optimize_method Optimize HPLC Method (Gradient, Mobile Phase) separation_ok->optimize_method No method_validation Validate Stability-Indicating Method (ICH Guidelines) separation_ok->method_validation Yes optimize_method->hplc_development routine_analysis Use for Routine Stability Testing method_validation->routine_analysis

Caption: Workflow for stability method development.

Technical Support Center: Scaling Up 8-Amino-6-methoxyquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a centralized resource for troubleshooting the scale-up of 8-Amino-6-methoxyquinoline production. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered when transitioning from laboratory-scale to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

The most prevalent and historically significant method for synthesizing the quinoline core of this compound is the Skraup reaction.[1][2] This involves the reaction of 4-methoxy-2-nitroaniline with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[1][2] The resulting 6-methoxy-8-nitroquinoline is then reduced to the final product, this compound. Common reducing agents for this step include tin(II) chloride (SnCl₂) or catalytic hydrogenation.[1][2][3]

Q2: Why is the Skraup reaction challenging to scale up?

The Skraup reaction is notoriously exothermic and can be difficult to control on a larger scale.[4] Issues with heat and mass transfer in large reactors can lead to localized "hot spots," promoting side reactions and the formation of impurities.[5] Controlling the reaction rate and maintaining a consistent temperature profile are critical for a successful and safe scale-up.

Q3: My this compound product is difficult to purify. What are the likely reasons?

8-aminoquinoline derivatives can be challenging to purify due to their basic nature. The amino group can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to tailing peaks, poor separation, and even irreversible adsorption of the product.[6] Additionally, the presence of isomeric impurities, which have very similar physical and chemical properties, can make separation difficult.[6] Some derivatives may also be sensitive to air, light, or acidic conditions, potentially leading to degradation during the purification process.[6]

Q4: What are the key safety considerations when scaling up the production of this compound?

The primary safety concern is the highly exothermic nature of the Skraup reaction.[4] Proper reactor design with adequate cooling capacity is essential to prevent thermal runaway.[5] The use of strong acids and oxidizing agents also requires appropriate personal protective equipment and handling procedures. When performing the nitro group reduction via catalytic hydrogenation, proper procedures for handling hydrogen gas must be strictly followed.

Troubleshooting Guides

Issue 1: Decreased Yield Upon Scale-Up

A drop in yield is a common challenge when moving from a laboratory to a production scale. Several factors can contribute to this issue.

Potential Cause Recommended Action
Mass and Heat Transfer Limitations Inefficient mixing can lead to localized high concentrations of reactants or "hot spots," which can cause side reactions and degradation of the product.[5] Ensure the reactor is equipped with an appropriate overhead mechanical stirrer and a jacketed cooling system.[5]
Reagent Addition Profile Adding reagents too quickly can lead to an uncontrolled exotherm.[5] Utilize a controlled addition method, such as a syringe pump or a dropping funnel, to manage the reaction temperature.[5]
Changes in Reaction Kinetics The surface-area-to-volume ratio changes significantly at a larger scale, which can affect reaction kinetics.[5] It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.[5]
Issue 2: Appearance of New Impurities in Scaled-Up Batches

The formation of new or increased levels of impurities is often observed during scale-up due to longer reaction times or localized temperature variations.[5]

Potential Cause Recommended Action
Side Reactions Localized "hot spots" can promote the formation of byproducts.[5] Improve agitation and heat removal to maintain a uniform temperature profile.[5]
Positional Isomerism The inherent reactivity of the quinoline ring system can lead to the formation of multiple byproducts due to positional isomerism.[4] Optimize reaction conditions to favor the formation of the desired isomer and employ robust purification techniques.[4]
Air and Moisture Sensitivity Increased exposure to air and moisture during longer processing times at scale can lead to degradation. Consider working under an inert atmosphere (e.g., nitrogen or argon).[6]
Reaction Monitoring Lack of in-process controls can lead to undetected impurity formation. Implement regular monitoring of the reaction progress using techniques like TLC, HPLC, or GC to identify when and under what conditions impurities are forming.[5]
Issue 3: Purification Challenges at Scale

Purification can become a bottleneck during scale-up. What works in the lab may not be practical or efficient for larger quantities.

Potential Cause Recommended Action
Product Adsorption on Silica Gel The basic amino group can strongly adsorb to acidic silica gel.[6] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[6] Alternatively, consider using a different stationary phase such as neutral or basic alumina.[6]
Recrystallization Issues ("Oiling Out") The product may separate as an oil instead of crystals during recrystallization. This can be due to impurities or rapid cooling. Try adding a small amount of additional hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask can also help induce crystallization.[6]
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to separate. Optimize the mobile phase using TLC to achieve better separation before attempting large-scale chromatography. Preparative HPLC may be necessary for very difficult separations.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a condenser, a thermocouple, and a dropping funnel.

  • Charge Reagents: To the reactor, cautiously add 4-methoxy-2-nitroaniline and an inhibitor to control the reaction intensity.[2]

  • Glycerol Addition: Begin stirring and slowly add glycerol through the dropping funnel.

  • Acid Addition: Carefully add concentrated sulfuric acid to the mixture. The addition should be slow to control the initial exotherm.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 130 °C) and maintain for the required reaction time (e.g., 6 hours).[3]

  • Work-up: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture and carefully pour it into a vessel containing ice water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

This protocol describes a reduction using tin(II) chloride.

  • Reaction Setup: In a reactor equipped with a stirrer and a condenser, dissolve 6-methoxy-8-nitroquinoline in a suitable solvent like ethanol.[3]

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the reactor.

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 48 hours) until the reaction is complete.[3]

  • Work-up: Quench the reaction by carefully adding a base (e.g., sodium hydroxide solution) until the mixture is strongly alkaline.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-methoxy-2-nitroaniline + Glycerol skraup Skraup Reaction (H₂SO₄, Oxidizing Agent) start->skraup nitro_intermediate 6-Methoxy-8-nitroquinoline skraup->nitro_intermediate reduction Reduction (e.g., SnCl₂/HCl) nitro_intermediate->reduction crude_product Crude This compound reduction->crude_product extraction Work-up & Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure This compound recrystallization->final_product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield at Scale? heat_transfer Poor Heat Transfer? issue->heat_transfer mixing Inefficient Mixing? issue->mixing kinetics Kinetics Shift? issue->kinetics improve_cooling Enhance Reactor Cooling heat_transfer->improve_cooling controlled_addition Controlled Reagent Addition heat_transfer->controlled_addition optimize_stirring Optimize Agitation mixing->optimize_stirring reoptimize_params Re-optimize Parameters kinetics->reoptimize_params

Caption: Troubleshooting logic for addressing low yield during scale-up.

References

Technical Support Center: 8-Amino-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 8-Amino-6-methoxyquinoline and its derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of an this compound derivative is changing color (e.g., turning yellow or brown). What is happening?

A1: A color change in your solution is a primary indicator of oxidation. 8-Aminoquinoline derivatives are susceptible to degradation upon exposure to atmospheric oxygen, which can lead to the formation of colored quinonoid-type products and subsequent polymerization. This process can alter the compound's purity, activity, and overall experimental outcomes.

Q2: What environmental factors accelerate the oxidation of my compound?

A2: Several factors can significantly increase the rate of oxidation for this compound derivatives:

  • Oxygen: Direct exposure to air is the main driver of oxidation.

  • Light: Photodegradation can be initiated or accelerated by exposure to ambient or UV light.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Alkaline conditions can promote the degradation of aminophenol-like structures.

  • Metal Ions: Trace amounts of metal ions (e.g., copper, iron) in your solvents or reagents can act as catalysts for oxidation reactions.

Q3: What are the best general practices for storing this compound derivatives, both as a solid and in solution?

A3: To maintain the stability of your compound, adhere to the following storage recommendations:

  • Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (2-8°C is often recommended).[1][2]

  • In Solution: Solutions are generally more prone to oxidation than the solid material. Prepare solutions fresh whenever possible. If storage is necessary, use a deoxygenated solvent, store the solution under an inert atmosphere in a tightly sealed vial, protect it from light, and keep it at a low temperature (2-8°C or frozen for longer-term storage).

Q4: Can I use antioxidants to prevent the oxidation of my this compound derivative solution?

A4: Yes, adding antioxidants can be an effective strategy. Ascorbic acid is a commonly used antioxidant that can help prevent the oxidation of phenolic and amino compounds. Additionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be used to sequester catalytic metal ions that may be present in your solvent or buffer.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the oxidation of this compound derivatives.

dot

TroubleshootingOxidation start Problem: Solution of this compound derivative is discolored or showing degradation peaks in analysis. check_storage Were the solid and solution stored under an inert atmosphere (e.g., Argon, Nitrogen)? start->check_storage check_light Were the solid and solution protected from light? check_storage->check_light Yes sol_inert Solution: Store both solid and solutions under an inert atmosphere. Use Schlenk techniques for handling. check_storage->sol_inert No check_solvent Was a deoxygenated solvent used for preparing the solution? check_light->check_solvent Yes sol_light Solution: Store in amber vials or wrap containers in aluminum foil. check_light->sol_light No check_temp Was the solution stored at a low temperature (e.g., 2-8°C)? check_solvent->check_temp Yes sol_solvent Solution: Deoxygenate solvents before use by sparging with inert gas or freeze-pump-thaw cycles. check_solvent->sol_solvent No check_additives Were antioxidants or chelating agents (e.g., Ascorbic Acid, EDTA) used? check_temp->check_additives Yes sol_temp Solution: Store solutions at 2-8°C for short-term and frozen for long-term storage. check_temp->sol_temp No sol_additives Solution: Consider adding an antioxidant (e.g., Ascorbic Acid at ~0.1%) and/or a chelating agent (e.g., EDTA at ~0.1 mM). check_additives->sol_additives No end If issues persist, consider forced degradation studies to understand specific degradation pathways and develop a more robust formulation. check_additives->end Yes (Consider further analysis to identify other issues)

Caption: Troubleshooting Decision Tree for Oxidation Issues.

Data Presentation

The stability of this compound derivatives is highly dependent on storage and handling conditions. The following table provides illustrative data on the expected stability under various scenarios.

Condition Temperature Atmosphere Antioxidant Estimated Degradation (after 1 week)
1Room TemperatureAirNone15-25%
2Room TemperatureAirAscorbic Acid (0.1%)5-10%
34°CAirNone5-10%
44°CArgonNone< 2%
54°CArgonAscorbic Acid (0.1%)< 1%

Disclaimer: The quantitative data in this table is illustrative and based on general principles of chemical stability for similar compounds. Actual degradation rates should be determined empirically using a validated stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Derivative Solution

This protocol describes the preparation of a solution with minimized risk of oxidation.

dot

ExperimentalWorkflow cluster_prep Preparation Phase start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (e.g., Sparge with Argon for 30 min) start->deoxygenate weigh 2. Weigh solid compound in an amber vial under inert gas flow. deoxygenate->weigh add_antioxidant 3. (Optional) Add Antioxidant/Chelator (e.g., Ascorbic Acid, EDTA) to solvent. weigh->add_antioxidant dissolve 4. Add deoxygenated solvent to the solid and dissolve under inert atmosphere. add_antioxidant->dissolve seal 5. Tightly seal the vial with a septum cap. dissolve->seal store 6. Store at 2-8°C, protected from light. seal->store end End: Stabilized Solution Ready for Use store->end

Caption: Workflow for Preparing a Stabilized Solution.

Methodology:

  • Solvent Deoxygenation:

    • Choose a suitable solvent (e.g., DMSO, ethanol, buffer).

    • Place the solvent in a Schlenk flask.

    • Sparge the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes to remove dissolved oxygen. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

  • Weighing the Compound:

    • Place an appropriate amount of the solid this compound derivative into a pre-dried amber glass vial.

    • If possible, perform this step in a glovebox. Alternatively, maintain a gentle positive pressure of an inert gas into the vial during weighing and handling.

  • Addition of Stabilizers (Optional but Recommended):

    • If using an antioxidant, dissolve it (e.g., ascorbic acid to a final concentration of 0.1% w/v) in the deoxygenated solvent.

    • If using a chelating agent, dissolve it (e.g., EDTA to a final concentration of 0.1 mM) in the deoxygenated solvent.

  • Dissolution:

    • Using a gas-tight syringe, transfer the required volume of the deoxygenated solvent (with or without stabilizers) to the vial containing the solid compound.

    • Maintain a positive inert gas atmosphere in the vial during the addition.

    • Gently swirl or sonicate the vial to dissolve the compound completely.

  • Storage:

    • Tightly seal the vial with a septum cap.

    • For additional protection, wrap the vial in parafilm.

    • Store the solution at 2-8°C and protected from light. For long-term storage, consider freezing the solution.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Oxidation

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify the parent compound and its degradation products. This method is based on a validated procedure for a similar 8-aminoquinoline derivative.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Chromatographic Conditions:

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or the λmax of your specific derivative)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the pure this compound derivative in the mobile phase (or a suitable solvent) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the test samples to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to the parent compound based on its retention time. The appearance of new peaks, especially earlier eluting, more polar compounds, is indicative of degradation. Calculate the percentage of the parent compound remaining and the percentage of each degradation product by peak area normalization.

Forced Degradation Study (for method validation and degradation pathway analysis):

To ensure the analytical method is stability-indicating, perform forced degradation studies. Expose solutions of the compound to the following conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: Heat solid at 105°C for 48 hours

  • Photolytic: Expose solution to UV light (254 nm) for 24 hours

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

References

Technical Support Center: HPLC Analysis of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 8-Amino-6-methoxyquinoline.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, where the peak asymmetry factor (As) is greater than 1.2.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing for basic compounds is the interaction between the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2]

Here is a step-by-step guide to troubleshoot and resolve peak tailing in your HPLC analysis.

Step 1: Initial Assessment - Is it Peak Tailing?

First, confirm that the observed peak distortion is indeed tailing. An ideal chromatographic peak has a Gaussian shape with an asymmetry factor of 1.0. A tailing peak will have an elongated trailing edge.

Troubleshooting Flowchart

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Potential Instrument Issue: - Extra-column volume - Column void - Blocked frit check_all_peaks->instrument_issue Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No check_instrument Inspect connections, tubing. Consider column flush/replacement. instrument_issue->check_instrument optimize_mobile_phase Optimize Mobile Phase analyte_specific_issue->optimize_mobile_phase adjust_ph Adjust pH (Low pH: 2.5-3.5) optimize_mobile_phase->adjust_ph add_additive Add Competing Base (e.g., TEA) optimize_mobile_phase->add_additive resolution Peak Shape Improved? adjust_ph->resolution add_additive->resolution change_column Consider Column Change end_capped_column Use End-capped or Base-deactivated Column change_column->end_capped_column end Analysis Optimized end_capped_column->end resolution->change_column No resolution->end Yes

Caption: A flowchart for troubleshooting peak tailing.

Step 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds.

  • pH Adjustment: The pKa of this compound is a key parameter to consider. At a mobile phase pH below the pKa of the silanol groups (typically < 3.5), the silanols are protonated and less likely to interact with the protonated basic analyte.[1]

    • Recommendation: Adjust the mobile phase to a low pH, for example, using 0.1% formic acid or phosphoric acid.[3][4] A pH of 2.5 to 3.5 is a good starting point.[5]

  • Use of Additives: Introducing a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[5]

    • Recommendation: Start with a low concentration of TEA (e.g., 0.05-0.1% v/v) in the mobile phase. Be aware that TEA can shorten column lifetime.[5]

Step 3: Column Selection and Care

The choice of HPLC column plays a significant role in mitigating peak tailing.

  • End-capped and Base-Deactivated Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[1] Base-deactivated columns are specifically designed to provide good peak shapes for basic compounds.

    • Recommendation: If peak tailing persists, consider switching to a column with a base-deactivated stationary phase or one that is effectively end-capped.

  • Column Contamination and Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, leading to poor peak shapes.

    • Recommendation: Regularly flush your column with a strong solvent. If the problem persists, the column may need to be replaced.

Step 4: Instrumental and Other Considerations
  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peaks.

    • Recommendation: Try reducing the injection volume or diluting the sample.[6]

  • Sample Solvent: The solvent in which the sample is dissolved can affect peak shape.

    • Recommendation: Ideally, the sample should be dissolved in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: As a basic compound with an amine functional group, this compound is prone to secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailing peak.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH dictates the ionization state of both the this compound and the stationary phase silanol groups.

  • At low pH (e.g., pH < 3.5): The silanol groups are largely protonated (neutral), minimizing their ionic interaction with the protonated basic analyte. This typically results in improved peak symmetry.[1]

  • At mid-range pH: Silanol groups are ionized (negatively charged), and the basic analyte is protonated (positively charged), leading to strong electrostatic interactions and significant peak tailing.

  • At high pH (e.g., pH > 8): The basic analyte is in its neutral form, reducing ionic interactions. However, high pH can degrade conventional silica-based columns.[1]

Analyte-Silanol Interaction Diagram

G cluster_low_ph Low pH (e.g., < 3.5) cluster_mid_ph Mid pH Analyte (Protonated)\nR-NH3+ Analyte (Protonated) R-NH3+ Silanol (Neutral)\nSi-OH Silanol (Neutral) Si-OH Analyte (Protonated)\nR-NH3+->Silanol (Neutral)\nSi-OH Reduced Interaction (Improved Peak Shape) Silanol (Ionized)\nSi-O- Silanol (Ionized) Si-O- Analyte (Protonated)\nR-NH3+->Silanol (Ionized)\nSi-O- Strong Interaction (Peak Tailing)

Caption: The effect of mobile phase pH on analyte-silanol interactions.

Q3: What are some recommended starting HPLC conditions to minimize peak tailing for this compound?

A3: Based on methods for similar quinoline derivatives, the following conditions can be a good starting point.[3][7]

ParameterRecommended Condition
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a suitable gradient (e.g., 5-95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temp. 25-30 °C
Detection UV, wavelength to be determined by the analyte's spectrum
Injection Vol. 5-10 µL

Q4: Can I use a buffer instead of an acid additive?

A4: Yes, a buffer can provide better pH control. A low pH phosphate or acetate buffer (10-25 mM) can be effective.[5] However, be mindful of buffer solubility in the organic modifier, especially when using high percentages of acetonitrile.

Q5: How can I tell if my column is the problem?

A5: If you observe good peak shapes for neutral or acidic compounds but significant tailing for basic compounds like this compound, it is likely a column-related issue. Also, if you notice a gradual deterioration of peak shape over time for your basic analyte, it may indicate column aging or contamination. Trying a new, base-deactivated column is a definitive way to diagnose this.

Experimental Protocols

Representative HPLC Method for Quinoline Derivatives

This protocol is a general guideline for the analysis of quinoline derivatives and should be optimized for this compound.[3]

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a DAD or UV detector.

2. Materials:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Additive: Formic acid.

  • Sample: this compound standard.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol or the initial mobile phase composition at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the optimal wavelength by running a UV scan of this compound. A starting wavelength of 254 nm or 270 nm can be used.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

6. Data Analysis:

  • Integrate the peak for this compound and calculate the peak asymmetry factor. A value below 1.5 is generally acceptable for many assays.[1]

Impact of Mobile Phase Additives on Peak Asymmetry (Representative Data)

The following table illustrates the typical effect of mobile phase additives on the peak asymmetry of a basic compound. Note: This is representative data for a basic compound and not specific to this compound.

Mobile Phase ConditionPeak Asymmetry Factor (As)
Acetonitrile/Water2.5
Acetonitrile/Water with 0.1% Formic Acid1.4
Acetonitrile/Water with 0.1% Formic Acid and 0.05% TEA1.2

References

Technical Support Center: Improving Regioselectivity of 8-Amino-6-methoxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the regioselective derivatization of 8-amino-6-methoxyquinoline. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting an acylation reaction on this compound and I'm getting a mixture of products. What is the most likely side reaction and how can I favor N-acylation?

A: The most common issue in the acylation of this compound is the competition between N-acylation (at the 8-amino group) and C-acylation (on the electron-rich quinoline ring). The 8-amino group is a potent activating group, making the C5 and C7 positions susceptible to electrophilic attack.

Troubleshooting Steps to Favor N-Acylation:

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides can lead to a mixture of N- and C-acylated products. Using a less reactive agent, or generating the acylating species in situ, can improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally favors N-acylation, which is often the kinetically controlled product. C-acylation may become more prevalent at higher temperatures.

  • Solvent and Base: The choice of solvent and base can significantly influence the regioselectivity. A non-polar, aprotic solvent and a non-nucleophilic base are often preferred for selective N-acylation. The base should be strong enough to deprotonate the amino group without promoting side reactions.

  • Protection Strategy: In cases of persistent C-acylation, consider a protection-deprotection strategy for the quinoline ring, although this adds extra steps to your synthesis.

Q2: My N-alkylation of this compound is giving a low yield. What are the key parameters to optimize?

A: Low yields in N-alkylation are a common problem and can be attributed to several factors.[1]

Troubleshooting Low Yield in N-Alkylation:

  • Reactivity of the Alkylating Agent: The reactivity of the alkyl halide is crucial. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide.

  • Base Selection: An appropriate base is necessary to deprotonate the 8-amino group. The choice of base depends on the reactivity of the alkylating agent and the solvent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For less reactive alkylating agents, a stronger base might be required.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation as they can help to dissolve the reactants and stabilize charged intermediates.

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to byproduct formation. A systematic study of the reaction temperature is recommended.

  • Catalyst: In some cases, the addition of a catalytic amount of sodium iodide can enhance the rate of reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide.

Q3: I am observing the formation of multiple products during my derivatization. How can I identify the different isomers?

A: The primary reactive site on this compound is the 8-amino group. However, the electron-donating nature of the amino and methoxy groups activates the quinoline ring for electrophilic substitution, primarily at the C5 and C7 positions.

Identifying Isomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N- and C-substituted isomers.

    • N-substitution: You will observe a characteristic shift in the protons and carbons of the substituent, and the disappearance of one of the N-H protons.

    • C-substitution: You will see changes in the aromatic region of the ¹H NMR spectrum, with the disappearance of a proton signal at either the C5 or C7 position and corresponding changes in the coupling patterns of the remaining aromatic protons. 2D NMR techniques like COSY and HMBC can help to definitively assign the position of substitution.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the products, helping to distinguish between mono- and di-substituted derivatives.

Q4: Can I achieve selective derivatization on the quinoline ring of this compound?

A: Yes, selective C-H functionalization of the quinoline ring is possible, often by leveraging the directing effect of the 8-amino group, typically after it has been converted to an amide. The 8-amino group itself can act as a directing group in various metal-catalyzed C-H activation reactions.

Strategies for C-H Functionalization:

  • Amide as a Directing Group: The formation of an amide at the 8-amino position can direct metal catalysts (e.g., Palladium, Rhodium, Copper) to functionalize the C7 or C5 position of the quinoline ring. The choice of catalyst and reaction conditions determines the regioselectivity.

  • Direct C-H Functionalization: Under specific conditions, direct functionalization of the quinoline ring is possible. For example, regioselective C5 cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline derivatives have been achieved using copper or nickel catalysis.

Quantitative Data Summary

The following tables summarize how reaction parameters can influence the regioselectivity of derivatization. Please note that specific yields are highly dependent on the substrate, reagents, and precise reaction conditions.

Table 1: Influence of Reaction Conditions on N- vs. C-Acylation (Illustrative)

Acylating AgentBaseSolventTemperaturePredominant ProductTypical Yield Range (%)
Acetyl ChloridePyridineDCM0 °C to RTN-acylated70-90
Acetic AnhydrideEt₃NTHFRefluxMixture of N- and C-acylatedVariable
Acetyl ChlorideAlCl₃CS₂RefluxC-acylated (Friedel-Crafts)50-70

Table 2: Factors Affecting Yield in N-Alkylation (Illustrative)

Alkylating AgentBaseSolventTemperatureAdditiveTypical Yield Range (%)
Methyl IodideK₂CO₃DMF60 °CNone80-95
Ethyl BromideCs₂CO₃AcetonitrileRefluxNaI (cat.)75-90
Benzyl ChlorideNaHTHFRT to 40 °CNone60-80

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol describes a general procedure for the selective N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Selective N-Alkylation of this compound

This protocol provides a general method for the selective N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

Derivatization_Pathways This compound This compound N-Derivatization N-Derivatization This compound->N-Derivatization More Nucleophilic Site C-Derivatization C-Derivatization This compound->C-Derivatization Activated Ring N-Acylation N-Acylation N-Derivatization->N-Acylation Acyl Halide, Low Temp N-Alkylation N-Alkylation N-Derivatization->N-Alkylation Alkyl Halide, Base C5-Functionalization C5-Functionalization C-Derivatization->C5-Functionalization Electrophilic Attack C7-Functionalization C7-Functionalization C-Derivatization->C7-Functionalization Electrophilic Attack

Caption: Possible derivatization pathways for this compound.

Troubleshooting_Workflow start Poor Regioselectivity check_reaction_type Acylation or Alkylation? start->check_reaction_type acylation_steps 1. Lower Temperature 2. Use Less Reactive Acylating Agent 3. Change Solvent/Base check_reaction_type->acylation_steps Acylation alkylation_steps 1. Change Alkyl Halide (I > Br > Cl) 2. Optimize Base Strength/Solubility 3. Add NaI catalyst check_reaction_type->alkylation_steps Alkylation end_good Improved Selectivity acylation_steps->end_good alkylation_steps->end_good

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

workup procedures to remove impurities from 8-Amino-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Amino-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, such as 4-methoxy-2-nitroaniline, and byproducts from the Skraup synthesis, which may involve over-oxidation leading to other 6-methoxyquinoline derivatives.[1] Positional isomers can also be present. Due to the basic nature of the amino group, the product may also form salts.

Q2: Why does my this compound streak or stick to the silica gel column during chromatography?

The basicity of the 8-amino group leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[2] This can result in poor separation, tailing peaks, and in some cases, irreversible adsorption of the product onto the column.[2]

Q3: What are the most effective methods for purifying crude this compound?

The most common and effective purification techniques include:

  • Acid-Base Extraction: This method is highly effective for separating the basic this compound from any neutral or acidic impurities.[2]

  • Column Chromatography: Silica gel chromatography is widely used, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[2] Neutral or basic alumina can also be used as the stationary phase.[2]

  • Recrystallization: This is a classic and effective technique for final purification. Methanol is a commonly used solvent for the recrystallization of this compound.

Q4: How can I minimize the degradation of this compound during workup and purification?

This compound can be sensitive to air and light.[3] To minimize degradation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[2]

  • Use degassed solvents to prevent oxidation.[2]

  • Protect the compound from light by wrapping flasks and columns in aluminum foil.[2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product is streaking or has a tailing peak on TLC/column. The basic amino group is interacting strongly with the acidic silica gel.[2]1. Add 0.5-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[2]2. Switch to a less acidic stationary phase like neutral alumina.[2]
Low or no recovery of the product from the column. The product is irreversibly adsorbed onto the silica gel.[2]1. Pre-treat the silica gel with a solution of the mobile phase containing triethylamine before packing the column.2. Use a more polar eluent system to ensure all the product is eluted.
Co-elution of impurities with the product. The chosen mobile phase does not provide adequate separation.1. Optimize the mobile phase by screening different solvent systems with varying polarities using TLC.2. Consider using a shallower solvent gradient during elution to improve resolution.3. If isomers are present, preparative HPLC may be necessary for complete separation.[2]
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.[2]2. Allow the solution to cool more slowly to encourage crystal formation.[2]3. Try a different recrystallization solvent or a solvent mixture.
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization has not been initiated.1. Evaporate some of the solvent to increase the concentration of the product and then try cooling again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.[2]3. Add a seed crystal of pure this compound if available.
The purified product is still impure after recrystallization. Impurities were trapped within the crystal lattice during rapid crystal formation.1. Ensure the solution cools slowly to allow for the formation of pure crystals.2. Perform a second recrystallization.3. Wash the collected crystals with a small amount of cold, fresh solvent to remove any surface impurities.

Data Presentation

The following table presents hypothetical purity data for this compound at different stages of purification. This data is for illustrative purposes to demonstrate the effectiveness of each workup procedure.

Purification Stage Analytical Method Purity (%) Key Impurities Removed
Crude Product HPLC85Starting materials, reaction byproducts
After Acid-Base Extraction HPLC95Neutral and acidic impurities
After Column Chromatography HPLC98Closely related polar impurities
After Recrystallization HPLC>99.5Residual minor impurities

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The protonated this compound will move into the aqueous layer.[2]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-washing (Optional): To remove any residual neutral or acidic impurities from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). The free-based this compound will precipitate out.

  • Final Extraction: Extract the basified aqueous solution with several portions of fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol outlines the final purification of this compound by recrystallization.

  • Solvent Selection: In a test tube, determine the appropriate solvent. An ideal solvent will dissolve the compound when hot but not at room temperature. Methanol is a suitable solvent for this compound.

  • Dissolution: Place the this compound in an Erlenmeyer flask and add the minimum amount of hot methanol required to completely dissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude this compound abe Acid-Base Extraction crude->abe neutral_acidic_impurities Neutral/Acidic Impurities abe->neutral_acidic_impurities partially_pure Partially Purified Product abe->partially_pure Removes gross non-basic impurities column_chrom Column Chromatography partially_pure->column_chrom polar_impurities Polar Impurities column_chrom->polar_impurities pure Pure Product column_chrom->pure Removes closely related impurities recrystallization Recrystallization pure->recrystallization final_product High-Purity this compound (>99.5%) recrystallization->final_product Final polishing step

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue is_chromatography Column Chromatography? start->is_chromatography is_recrystallization Recrystallization? start->is_recrystallization streaking Streaking/ Tailing? is_chromatography->streaking Yes oiling_out Oiling Out? is_recrystallization->oiling_out Yes no_crystals No Crystals? is_recrystallization->no_crystals No add_tea Add Triethylamine to Mobile Phase streaking->add_tea Yes use_alumina Use Alumina Column streaking->use_alumina Alternative add_solvent Reheat & Add More Solvent oiling_out->add_solvent Yes slow_cooling Cool Slowly oiling_out->slow_cooling Also concentrate Concentrate Solution no_crystals->concentrate Yes scratch_flask Scratch Flask/ Add Seed Crystal no_crystals->scratch_flask Also

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Enhancing the Stability of 8-Amino-6-methoxyquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of 8-Amino-6-methoxyquinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is susceptible to degradation from exposure to light, air (oxidation), and strong oxidizing agents.[1] Its stability can also be influenced by the pH of the solution and the storage conditions of its stock solutions.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, store solid this compound at 4°C under an inert gas (e.g., argon or nitrogen) and protected from light.[2] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, often to a darker shade, is a common indicator of oxidation and degradation of the compound.[5] This can lead to a loss of biological activity and interference in your assays. It is recommended to prepare fresh solutions if you observe any discoloration.

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, quinoline derivatives, including this compound, are known to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays by increasing background signals.[3][6] It is crucial to run appropriate controls to measure and correct for this autofluorescence.

Q5: How can I minimize the impact of autofluorescence from this compound in my experiments?

A5: To mitigate autofluorescence, you can measure the fluorescence of your compound alone and subtract this background from your experimental wells.[6] Another strategy is to use fluorophores that excite and emit at longer wavelengths (red or far-red spectrum), as the autofluorescence of quinoline compounds is typically stronger in the blue-green region.[6]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Assay
  • Possible Cause: Autofluorescence of this compound.[6]

  • Solution:

    • Run control wells containing only the compound at the same concentration used in the assay to quantify its intrinsic fluorescence.

    • Subtract the background fluorescence from the experimental wells.

    • If possible, switch to a red-shifted fluorescent dye to minimize spectral overlap with the compound's autofluorescence.[6]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Possible Causes:

    • Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.[3][7][8]

    • Instability of the compound in the aqueous assay buffer.

    • Photobleaching of the compound during the experiment.[2]

  • Solutions:

    • Prepare fresh aliquots of the stock solution from a new vial of solid compound.

    • Minimize the exposure of the compound to light during all experimental steps.

    • Consider the use of antioxidants in your assay buffer (see Protocol 3).

    • Perform a stability study of the compound in your specific assay buffer (see Protocol 2).

Issue 3: Apparent Loss of Compound Activity Over Time
  • Possible Cause: Degradation of this compound in the experimental medium. This can be accelerated by factors such as pH, temperature, and exposure to light and oxygen.

  • Solutions:

    • Prepare fresh dilutions of the compound immediately before each experiment.

    • Protect plates and solutions from light by using amber tubes and covering plates with foil.

    • De-gas assay buffers to remove dissolved oxygen.

    • Evaluate the effect of pH on compound stability to determine the optimal pH range for your assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ProtectionAdditional Notes
Solid4°CInert GasRequiredLong-term storage.
DMSO-20°C or -80°CN/ARequiredPrepare single-use aliquots to avoid freeze-thaw.

Table 2: Hypothetical Stability of this compound in Aqueous Buffers (pH Study)

Note: This table presents hypothetical data for illustrative purposes. Researchers should perform their own stability studies.

pHBuffer SystemTemperature (°C)% Remaining after 4 hours% Remaining after 24 hours
5.0Acetate2595%80%
7.4PBS2585%65%
8.5Tris2570%45%

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Amber glass vials with screw caps

  • Procedure:

    • Weigh the desired amount of solid this compound in an amber vial.

    • Purge the vial with inert gas for 2-3 minutes.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber vials, purging each with inert gas before capping.

    • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials:

    • This compound DMSO stock solution

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Amber vials

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the final desired concentration.

    • Immediately after preparation (t=0), inject an aliquot onto the HPLC system to determine the initial peak area.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 25°C, protected from light).

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject aliquots onto the HPLC system.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 3: Use of Antioxidants to Enhance Stability
  • Materials:

    • This compound DMSO stock solution

    • Aqueous assay buffer

    • Ascorbic acid (or other suitable antioxidant)

  • Procedure:

    • Prepare the aqueous assay buffer containing a low concentration of the antioxidant (e.g., 50-100 µM ascorbic acid).[5]

    • Prepare the final working solution of this compound by diluting the DMSO stock into the antioxidant-containing buffer.

    • Proceed with your biological assay.

    • Important: Run parallel controls without the antioxidant and with the antioxidant alone to ensure it does not interfere with the assay.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay cluster_analysis Stability Analysis prep_solid Solid 8-Amino-6- methoxyquinoline prep_stock Stock Solution (in DMSO) prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock assay_working Working Solution prep_stock->assay_working assay_buffer Aqueous Buffer (+/- Antioxidant) assay_buffer->assay_working assay_incubation Incubation assay_working->assay_incubation analysis_hplc HPLC Analysis assay_working->analysis_hplc t=0, 1, 4, 8, 24h assay_cells Cells/Reagents assay_cells->assay_incubation assay_readout Assay Readout assay_incubation->assay_readout analysis_data Data Analysis analysis_hplc->analysis_data

Caption: Experimental workflow for preparing and evaluating the stability of this compound.

troubleshooting_logic start Inconsistent Assay Results? check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? start->check_stock Yes check_buffer Check Assay Buffer: - pH? - Exposure to light/air? start->check_buffer Yes check_autofluorescence Run Autofluorescence Control? start->check_autofluorescence If fluorescence assay prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Old or many freeze-thaws use_antioxidant Consider Antioxidant in Buffer check_buffer->use_antioxidant protect_from_light Protect from Light check_buffer->protect_from_light subtract_background Subtract Background Signal check_autofluorescence->subtract_background Yes change_fluorophore Use Red-Shifted Fluorophore check_autofluorescence->change_fluorophore If high aliquot_stock Aliquot Stock for Single Use prepare_fresh->aliquot_stock

Caption: Troubleshooting logic for common issues with this compound assays.

degradation_pathway compound This compound oxidized Oxidized Products (e.g., Quinone-imine) compound->oxidized Air (O2) photodegraded Photodegradation Products compound->photodegraded Light (UV/Vis) hydrolyzed Hydrolysis Products (pH dependent) compound->hydrolyzed H2O (Acid/Base)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Structural Validation of 8-Amino-6-methoxyquinoline: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 8-Amino-6-methoxyquinoline, a crucial intermediate in pharmaceutical synthesis. By presenting supporting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document aims to offer a comprehensive resource for the confirmation of the molecule's chemical structure.

Data Presentation

The structural integrity of this compound can be rigorously confirmed through the complementary data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables summarize the key quantitative data for easy comparison.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR ¹³C NMR
Proton Assignment Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz Carbon Assignment Chemical Shift (δ) in ppm
H-28.60 (dd, J = 4.3, 1.6 Hz)C-2145.49
H-37.33 (dd, J = 8.2, 4.3 Hz)C-3121.74
H-47.93 (dd, J = 8.2, 1.6 Hz)C-4134.45
H-56.71 (d, J = 2.6 Hz)C-4a128.41
H-78.40 (d, J = 2.6 Hz)C-599.80
OCH₃3.85 (s)C-6157.65
NH₂4.21 (br s)C-7108.88
C-8133.84
C-8a134.53
OCH₃55.10

Note: NMR data is synthesized from literature values and may vary slightly based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure through fragmentation patterns.

Ion m/z (Observed) Relative Intensity (%) Interpretation
[M+H]⁺175.0866100Protonated molecular ion
[M-CH₃]⁺160.0631~68Loss of a methyl group
[M-NH₂]⁺159-Loss of the amino group
[M-CO]⁺147-Loss of carbon monoxide
132.0682~99Further fragmentation
131.0604~33Further fragmentation

Note: The mass spectrometry data is based on available LC-MS fragmentation data from PubChem[1]. The relative intensities are approximate and can vary depending on the ionization method and collision energy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is common.

    • MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns. For MS/MS, the [M+H]⁺ ion is selected as the precursor ion and fragmented using collision-induced dissociation (CID).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_validation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms nmr_data ¹H: Chemical Shift, Multiplicity, J-coupling ¹³C: Chemical Shift nmr->nmr_data ms_data Molecular Ion ([M+H]⁺) Fragmentation Pattern ms->ms_data structure_confirmation Validated Structure of This compound nmr_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for the structural validation of this compound.

nmr_ms_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR Connectivity Atom Connectivity (J-coupling) H_NMR->Connectivity Chemical_Env Chemical Environment (Chemical Shift) H_NMR->Chemical_Env C_NMR ¹³C NMR C_NMR->Chemical_Env Structure This compound Structure Connectivity->Structure Chemical_Env->Structure MS Mass Spectrometry Mol_Weight Molecular Weight ([M+H]⁺) MS->Mol_Weight Fragmentation Structural Fragments MS->Fragmentation Mol_Weight->Structure Fragmentation->Structure

Caption: Relationship of NMR and MS data to structural elucidation.

References

Characterization of 8-Amino-6-methoxyquinoline Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of 8-amino-6-methoxyquinoline derivatives is paramount for ensuring the quality, efficacy, and safety of these pharmaceutically important compounds. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate characterization methods.

The this compound scaffold is the core structure of several crucial antimalarial drugs, including primaquine and tafenoquine. The precise analytical characterization of these molecules and their derivatives is essential throughout the drug development lifecycle, from initial synthesis and purification to metabolic studies and quality control of the final pharmaceutical product. This guide focuses on the most prevalent and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for the characterization of this compound derivatives depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following tables summarize the performance of different analytical techniques based on published experimental data.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are cornerstone techniques for the separation, identification, and quantification of this compound derivatives in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. UPLC offers significant advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC.

Table 1: Comparison of HPLC and UPLC Methods for the Analysis of Primaquine

ParameterHPLC-DAD[1]UPLC-DAD[1]UPLC-MS/MS[2]
Column C18Hypersil C18 (50 x 2.1 mm, 1.9 µm)Hypersil GOLDTM aQ C18 (100 × 2.1 mm, 1.9 μm)
Mobile Phase Acetonitrile and 0.1% aqueous triethylamine (pH 3.0)Acetonitrile and 0.1% aqueous triethylamine (pH 3.0)Methanol, water, and acetonitrile (isocratic)
Flow Rate 1.0 mL/min0.6 mL/min0.4 mL/min
Detection Diode Array Detector (DAD) at 260 nmDiode Array Detector (DAD) at 260 nmTandem Mass Spectrometry (MS/MS)
Run Time > 10 min< 5 min< 2 min
Linearity (r²) > 0.99> 0.99Not specified
Precision (CV%) < 2.0%< 2.0%Within acceptance criteria
Accuracy (Recovery) 98.11% to 99.83%98.11% to 99.83%78% to 95% (plasma)
Limit of Quantitation (LOQ) 0.010 mg/mL0.022 mg/mL25 ng/mL (plasma and urine)[3]
Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry provides unparalleled sensitivity and selectivity, making it the gold standard for the analysis of this compound derivatives in complex biological matrices. This technique is crucial for pharmacokinetic studies and metabolite identification.

Table 2: Performance of LC-MS/MS Methods for Primaquine and its Metabolites

ParameterEnantiospecific LC-MS/MS for Primaquine and Carboxyprimaquine[4]UHPLC-MS/MS for Primaquine and 5,6-Orthoquinone Primaquine[2]
Sample Matrix Human PlasmaHuman Plasma and Urine
Sample Preparation Protein precipitation followed by phospholipid removal solid phase extractionProtein precipitation with acetonitrile
Chromatographic Column Chiralcel OD-3R (150 mm × 4.6 mm, 3 µm)Hypersil GOLDTM aQ C18 (100 × 2.1 mm, 1.9 μm)
Calibration Range 0.571–260 ng/mL (Primaquine enantiomers)2.44–2,500 ng/mL (Carboxyprimaquine enantiomers)25–1500 ng/mL
Correlation Coefficient (r²) ≥ 0.998Not specified
Intra- and Inter-day Precision < 10%Within acceptance criteria
Accuracy 94.7% to 103%Within acceptance criteria
Recovery 70% to 80%78% to 95% (plasma)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the desired product and the identification of impurities.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Scaffold

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2 ~8.5~145
H3 ~7.2~122
H4 ~8.4~135
H5 ~7.0~100
H7 ~7.3~129
NH₂ Variable-
OCH₃ ~3.9~56
C2 -~145
C3 -~122
C4 -~135
C4a -~138
C5 -~100
C6 -~158
C7 -~129
C8 -~134
C8a -~144

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of substituents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.

Sample Preparation for HPLC and LC-MS Analysis

Effective sample preparation is critical to remove interfering matrix components and ensure the longevity of the analytical column.[5][6][7][8]

  • Solid Samples (Bulk Drug/Formulations):

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the mobile phase.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Biological Samples (Plasma/Urine):

    • Protein Precipitation: This is a common and straightforward method.[2]

      • To 100 µL of plasma, add 300 µL of acetonitrile (often containing an internal standard).

      • Vortex vigorously for 1-2 minutes to precipitate proteins.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

      • Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to protein precipitation.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the pre-treated plasma or urine sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analytes of interest with a strong solvent.

      • Evaporate the eluent and reconstitute the residue in the mobile phase.

UPLC-MS/MS Method for Primaquine Quantification[2]
  • Chromatographic System: UHPLC system coupled to a tandem mass spectrometer.

  • Column: Hypersil GOLDTM aQ C18 (100 × 2.1 mm, 1.9 μm).

  • Mobile Phase: Isocratic mixture of methanol, water, and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

NMR Spectroscopy for Structural Elucidation[9]
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Visualizing Analytical Workflows and Metabolic Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical analytical workflow and the metabolic pathway of primaquine.

Analytical Workflow for Characterization

This workflow outlines the logical steps involved in the comprehensive characterization of a newly synthesized this compound derivative.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS for Formula) nmr->ms purity Purity Assessment (HPLC/UPLC) ms->purity method_dev Method Development & Validation (UPLC-MS/MS) purity->method_dev pk_study Pharmacokinetic Study method_dev->pk_study

Analytical workflow for a new derivative.

Metabolic Pathway of Primaquine

This diagram illustrates the primary metabolic pathways of primaquine, a key this compound derivative, highlighting the formation of its major metabolites.[9][10][11]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism primaquine Primaquine cyp2d6 CYP2D6 primaquine->cyp2d6 maoa MAO-A primaquine->maoa hydroxy_pq Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) cyp2d6->hydroxy_pq carboxy_pq Carboxyprimaquine (Major Plasma Metabolite) maoa->carboxy_pq conjugates Glucuronide Conjugates hydroxy_pq->conjugates carboxy_pq->conjugates

Metabolic pathways of primaquine.

References

8-Amino-6-methoxyquinoline vs. Primaquine: A Comparative Analysis of Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of 8-aminoquinolines reveals the critical role of the side chain in conferring potent antimalarial properties, transforming the largely inactive 8-Amino-6-methoxyquinoline core into the clinically vital drug, primaquine.

This guide provides a comparative study of the antimalarial activity of the core chemical scaffold, this compound, and its renowned derivative, primaquine. While both share a common structural foundation, their efficacy against Plasmodium parasites, the causative agents of malaria, differs dramatically. This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes available experimental data to elucidate the profound impact of chemical modification on biological function.

Executive Summary of Comparative Antimalarial Activity

Primaquine, an 8-aminoquinoline derivative, is a cornerstone in the treatment of malaria, particularly for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.[1] It is also used to block the transmission of P. falciparum.[1] In contrast, the parent compound, this compound, which forms the structural backbone of primaquine, exhibits negligible to modest antimalarial activity. This stark difference is almost entirely attributed to the diaminoalkane side chain attached to the 8-amino group in primaquine.

Structure-activity relationship (SAR) studies have consistently demonstrated that the 8-aminoquinoline nucleus itself is not sufficient for significant antimalarial action.[2][3] The nature of the side chain is a critical determinant of the compound's potency and pharmacokinetic properties.

Data Presentation: In Vitro and In Vivo Activity

Quantitative data directly comparing the antimalarial activity of this compound and primaquine is limited, primarily because the former is often considered a precursor or an inactive baseline in drug development studies. However, available data for primaquine and related analogs underscore the importance of the side chain.

CompoundTarget SpeciesAssay TypeIC50 (50% Inhibitory Concentration)In Vivo Efficacy (Rodent Models)Reference
Primaquine P. falciparum (asexual blood stages)In Vitro>1000 nMModest activity[2]
P. falciparum (gametocytes)In Vitro18.9 µM (for stage IV gametocytes)Potent gametocytocidal activity
P. vivax / P. ovale (liver stages)In Vivo (Humanized mouse models)N/A (Efficacy measured by prevention of relapse)High efficacy against hypnozoites[1]
This compound P. falciparumIn VitroGenerally considered to have low to no significant activityNo significant in vivo data available[2][3]

Note: The primary value of primaquine lies in its activity against liver and sexual stages of the parasite, which are not always reflected in standard in vitro assays targeting asexual blood stages.

Mechanism of Action: The Role of Metabolism and Oxidative Stress

The this compound core is a necessary scaffold for this process, with the 6-methoxy group being particularly important for enhancing activity.[2] However, without the side chain, the parent molecule is not efficiently metabolized to produce the necessary cytotoxic ROS.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimalarial activity of compounds like 8-aminoquinolines.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive or Dd2 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Assay Procedure:

    • Synchronized ring-stage parasites are plated in 96-well microtiter plates at a 1% parasitemia and 2% hematocrit.

    • The test compounds (primaquine and this compound) are serially diluted and added to the wells. A known antimalarial drug (e.g., chloroquine) is used as a positive control, and wells with only culture medium serve as a negative control.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This dye intercalates with parasitic DNA.

    • The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo 4-Day Suppressive Test (Peter's Test) in a Rodent Model

This standard test evaluates the efficacy of a compound in suppressing an early-stage Plasmodium infection in mice.

  • Animal Model: Swiss albino mice are typically used.

  • Parasite: A rodent malaria parasite, such as Plasmodium berghei, is used for infection.

  • Procedure:

    • Mice are inoculated intraperitoneally with parasitized red blood cells.

    • Two to four hours after infection, the mice are randomly divided into groups and treated orally with the test compounds, a vehicle control, or a standard antimalarial drug like chloroquine.

    • Treatment is administered once daily for four consecutive days.

    • On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa stain, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The dose that suppresses parasitemia by 50% (ED50) can also be determined.

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Synchronized P. falciparum Culture (Ring Stage) a1 Plate Parasites in 96-well Plate p1->a1 p2 Serial Dilution of Test Compounds a2 Add Diluted Compounds to Wells p2->a2 a1->a2 a3 Incubate for 72 hours (37°C, low O2) a2->a3 r1 Add SYBR Green I Lysis Buffer a3->r1 r2 Measure Fluorescence r1->r2 r3 Calculate IC50 Values r2->r3

Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.

Proposed Mechanism of Action for Primaquine

G cluster_host Host Liver Cell cluster_parasite Malaria Parasite Primaquine Primaquine (Prodrug) CYP2D6 CYP2D6 Enzymes Primaquine->CYP2D6 Metabolism Metabolites Redox-Active Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling CYP2D6->Metabolites Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative Damage Death Parasite Death Mitochondria->Death

Caption: Primaquine's metabolic activation and proposed mechanism of action.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 8-Amino-6-methoxyquinoline is a critical step in the synthesis of pharmaceuticals. This compound serves as a vital building block in the development of various therapeutic agents, including antimalarial and anticancer drugs.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the purity analysis of this compound. The comparison is supported by detailed experimental protocols and performance data to assist in selecting the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for the purity analysis of moderately polar and non-polar compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC Method

A standard RP-HPLC method provides reliable separation of the main compound from potential impurities that may arise during synthesis.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm[4]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting the stock solution.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the diluent to achieve a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic process to achieve optimal separation and quantification.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Define_ATP Define Analytical Target Profile (ATP) Select_Method Select HPLC Mode (e.g., RP-HPLC) Define_ATP->Select_Method Screen_Columns Screen Columns & Mobile Phases Select_Method->Screen_Columns Optimize_Params Optimize Gradient, Flow Rate, Temp. Screen_Columns->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios, such as for more volatile impurities or for orthogonal verification of results.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point, GC analysis is feasible, often requiring derivatization to improve volatility and peak shape.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

  • Derivatization (Optional but Recommended):

    • React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to silylate the amine group, increasing volatility.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 min at 280 °C.

    • Injector Temperature: 270 °C.[5]

    • Detector Temperature (FID): 300 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • If derivatizing, add the derivatization agent and heat as required to complete the reaction.

    • Inject 1 µL of the final solution.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly advantageous for charged molecules and offers very high efficiency and low sample/reagent consumption.[6]

  • Instrumentation: A standard CE system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 µm ID, effective length 50 cm.

    • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5. The acidic pH ensures the amine group is protonated, making the analyte suitable for CZE.

    • Applied Voltage: 25 kV.[7]

    • Temperature: 25 °C.[7]

    • Detection: UV at 225 nm.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible low-ionic-strength solution to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

Performance Comparison

The choice of analytical method depends on various factors, including the nature of the impurities, required sensitivity, available instrumentation, and the specific goals of the analysis.

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]Differential migration of charged species in an electric field.[6]
Typical Analytes Non-volatile or thermally labile compounds. Wide range of polarities.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[5]Charged species (ions), polar and non-polar molecules (using MEKC).[6]
Resolution HighVery HighExtremely High
Analysis Time 15 - 40 minutes10 - 30 minutes[5]5 - 20 minutes[9]
Solvent Consumption HighLowVery Low[6]
Sensitivity (LOD) ng to pg rangepg to fg range (especially with MS)pg to ng range
Precision (%RSD) < 1.0%< 2.0%< 3.0%[9]
Robustness HighModerate (column degradation can be an issue with amines)Moderate (capillary surface can be sensitive to matrix)

Method Selection Guide

The decision to use HPLC, GC, or CE for purity analysis should be based on a logical assessment of the analytical requirements.

Method_Selection start Purity Analysis of This compound volatility Are key impurities volatile? start->volatility thermal_stability Is the analyte thermally stable? start->thermal_stability analyte_charge Is the analyte charged? start->analyte_charge hplc HPLC volatility->hplc No gc GC volatility->gc Yes thermal_stability->hplc No thermal_stability->gc Yes analyte_charge->hplc Neutral or Charged ce CE analyte_charge->ce Yes

Caption: Logical guide for selecting an analytical method.

Conclusion

For routine quality control and purity determination of this compound, RP-HPLC stands out as the most robust, versatile, and well-established technique. It provides excellent resolution for a wide range of potential impurities with high precision and reliability.

Gas Chromatography serves as a valuable alternative, particularly for identifying volatile or semi-volatile process-related impurities that may not be well-retained in RP-HPLC. Its high sensitivity, especially when coupled with a mass spectrometer, is a significant advantage.

Capillary Electrophoresis offers a powerful orthogonal technique with exceptionally high separation efficiency and minimal solvent consumption. It is an excellent choice for charged impurities and for cross-validating results obtained from HPLC, ensuring a comprehensive purity profile.

By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of this compound, ultimately contributing to the successful development of safe and effective pharmaceuticals.

References

Quantitative Analysis of 8-Amino-6-methoxyquinoline in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-based compounds, accurate in-process control is critical for ensuring reaction efficiency, product quality, and process safety. This guide provides a comparative overview of analytical techniques for the quantitative determination of 8-Amino-6-methoxyquinoline, a key intermediate in the synthesis of various pharmaceuticals, within reaction mixtures. This document outlines the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics and detailed experimental protocols to facilitate method selection and implementation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for monitoring the concentration of this compound in a reaction mixture is contingent on several factors, including the required sensitivity, selectivity, speed, and the complexity of the reaction matrix. The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and its close structural analog, primaquine. This data provides a baseline for what can be expected from each technique.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterTypical Performance for 8-Aminoquinoline DerivativesSource
Linearity Range10 - 30 µg/mL[1]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)1.0 ng/mL[3]
Limit of Quantification (LOQ)3.5 ng/mL[3]
Accuracy (% Recovery)98.11 - 99.83%[2]
Precision (% RSD)< 2.1%[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance for 8-Aminoquinoline DerivativesSource
Linearity Range16.7 - 4300 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Sub-microgram levels[5]
Limit of Quantification (LOQ)16.7 ng/mL[4]
Accuracy (% Recovery)92.7 - 104%[4]
Precision (% CV)3.7 - 5.7%[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance for 8-Aminoquinoline DerivativesSource
Linearity Range1 - 500 ng/mL[6]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)Not explicitly stated, but high sensitivity is a key feature.
Limit of Quantification (LOQ)1 ng/mL[6]
Accuracy (% Recovery)90.1 - 112.9%[6]
Precision (% RSD)< 10.7%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of 8-aminoquinoline derivatives. These should be adapted and validated for the specific reaction matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is suitable for routine monitoring of reaction progress where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Carefully withdraw a small, representative sample from the reaction mixture.

    • Quench the reaction immediately, if necessary, by diluting the sample in a suitable solvent (e.g., mobile phase) to stop the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.

    • Perform further dilutions with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, methanol, 1 M perchloric acid, and water (e.g., 33:6:1:87 v/v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: 254 nm.[1]

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration in the reaction sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high selectivity and is suitable for identifying and quantifying this compound, especially if volatile byproducts are also of interest. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation:

    • Extract the this compound from the reaction mixture using a suitable organic solvent after adjusting the pH of the aqueous phase.

    • Concentrate the organic extract under a stream of nitrogen.

    • (Optional but recommended) Derivatize the analyte to improve its chromatographic properties. For aminoquinolines, silylation is a common approach.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, start at a lower temperature and ramp up to a final temperature.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5]

  • Quantification: An internal standard is often used to improve the accuracy and precision of quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing trace amounts of this compound or for complex reaction mixtures with many interfering components.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • Sample preparation is similar to that for HPLC-UV, involving quenching, dilution, and filtration.

    • Protein precipitation with a solvent like acetonitrile can be employed if the reaction is conducted in a biological matrix.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 or other suitable reverse-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for aminoquinolines.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Quantification: Similar to GC-MS, an internal standard (preferably an isotopically labeled version of the analyte) is used. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Mandatory Visualization

Quantitative_Analysis_Workflow cluster_sampling Sampling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sampling Reaction Sampling Quenching Reaction Quenching Sampling->Quenching Immediate Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration Chromatography Chromatographic Separation (HPLC/GC) Filtration->Chromatography Detection Detection (UV/MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Quantitative Result Quantification->Report

Caption: General workflow for the quantitative analysis of a reaction mixture.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC High-Performance Liquid Chromatography - UV HPLC_Pros Pros: - Robust and reliable - Widely available - Cost-effective HPLC->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity - Potential for interference HPLC->HPLC_Cons GCMS Gas Chromatography - Mass Spectrometry GCMS_Pros Pros: - High selectivity - Good for volatile compounds - Structural information GCMS->GCMS_Pros GCMS_Cons Cons: - Requires volatile analytes (derivatization often needed) - Not suitable for thermally labile compounds GCMS->GCMS_Cons LCMSMS Liquid Chromatography - Tandem Mass Spectrometry LCMSMS_Pros Pros: - Highest sensitivity and selectivity - Suitable for complex matrices - Applicable to a wide range of compounds LCMSMS->LCMSMS_Pros LCMSMS_Cons Cons: - Higher cost and complexity - Potential for matrix effects LCMSMS->LCMSMS_Cons Analyte This compound in Reaction Mixture Analyte->HPLC Analyte->GCMS Analyte->LCMSMS

Caption: Comparison of analytical techniques for this compound.

References

A Spectroscopic Comparison: 8-Amino-6-methoxyquinoline and its Nitro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the key antimalarial pharmacophore, 8-Amino-6-methoxyquinoline, and its synthetic precursor, 8-Nitro-6-methoxyquinoline. The transformation from an electron-withdrawing nitro group to an electron-donating amino group significantly influences the electronic and structural characteristics of the quinoline system. Understanding these differences through spectroscopic analysis is crucial for chemical synthesis, quality control, and further drug development. This document summarizes key spectroscopic data, outlines experimental protocols, and provides visual workflows to support research and development in this area.

Chemical Transformation

The synthesis of this compound typically involves the reduction of the nitro group in 8-Nitro-6-methoxyquinoline. This transformation is a critical step in the production of various derivatives with therapeutic potential.

8-Nitro-6-methoxyquinoline 8-Nitro-6-methoxyquinoline This compound This compound 8-Nitro-6-methoxyquinoline->this compound Reduction (e.g., SnCl2, H2/Pd-C)

Figure 1: Synthesis of this compound from its nitro precursor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 8-Nitro-6-methoxyquinoline, highlighting the impact of the 8-position substituent on their spectral properties.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conversion of the nitro group to an amino group is expected to cause a significant shift in the absorption maxima (λmax) due to the change in electronic properties. While specific λmax values were not available in the reviewed literature, a general trend of a bathochromic (red) shift is anticipated upon introduction of the electron-donating amino group.

Spectroscopic Parameter8-Nitro-6-methoxyquinolineThis compound
λmax (nm) Data not available in searched literatureData not available in searched literature
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most significant differences in the IR spectra of these two compounds are the presence of N-O stretching bands for the nitro group and N-H stretching bands for the amino group.

Functional Group8-Nitro-6-methoxyquinoline (cm⁻¹)This compound (cm⁻¹)
N-O Stretch (asymmetric) ~1530-
N-O Stretch (symmetric) ~1350-
N-H Stretch -~3400-3200 (two bands for primary amine)
C-N Stretch ~850~1340-1250
Ar-O-C Stretch (methoxy) ~1250~1250
Aromatic C=C Stretch ~1600-1450~1600-1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms. The change from a nitro to an amino group causes significant upfield shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons in close proximity to the C8 position, due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.

¹H NMR Chemical Shifts (δ, ppm)

Proton8-Nitro-6-methoxyquinoline (in DMSO-d₆)This compound (in CDCl₃)
H-2 8.87 (dd)8.60 (dd)
H-3 7.71 (dd)7.32 (dd)
H-4 8.43 (dd)7.96 (dd)
H-5 7.67 (d)6.48 (d)
H-7 8.03 (d)6.58 (d)
-OCH₃ 3.98 (s)3.88 (s)
-NH₂ -5.01 (br s)

¹³C NMR Chemical Shifts (δ, ppm)

Carbon8-Nitro-6-methoxyquinoline (in DMSO-d₆)This compound (in CDCl₃)
C-2 149.5145.4
C-3 122.5122.2
C-4 134.0135.5
C-4a 130.0130.4
C-5 108.095.0
C-6 158.0159.4
C-7 120.0102.2
C-8 140.0145.2
C-8a 145.0145.2
-OCH₃ 56.555.8
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

Spectroscopic Parameter8-Nitro-6-methoxyquinolineThis compound
Molecular Formula C₁₀H₈N₂O₃C₁₀H₁₀N₂O
Molecular Weight 204.18 g/mol 174.20 g/mol
Exact Mass [M]⁺ 204.0535174.0793

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound and its nitro precursor.

Synthesis of this compound

Reduction of 8-Nitro-6-methoxyquinoline:

  • Dissolve 8-Nitro-6-methoxyquinoline in a suitable solvent, such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

  • If using SnCl₂, heat the reaction mixture under reflux for a specified time. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized compounds.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve in appropriate solvent Dissolve in appropriate solvent UV-Vis UV-Vis Dissolve in appropriate solvent->UV-Vis Quartz cuvette IR IR Dissolve in appropriate solvent->IR Salt plates (neat) or KBr pellet NMR NMR Dissolve in appropriate solvent->NMR Deuterated solvent MS MS Dissolve in appropriate solvent->MS Volatile solvent Determine λmax Determine λmax UV-Vis->Determine λmax Identify functional groups Identify functional groups IR->Identify functional groups Elucidate structure Elucidate structure NMR->Elucidate structure Confirm molecular weight Confirm molecular weight MS->Confirm molecular weight

Figure 2: General workflow for spectroscopic analysis.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify characteristic absorption bands corresponding to the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Determine the molecular weight from the molecular ion peak.

A Comparative Guide to the Biological Activity of 8-Amino-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-amino-6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of established antimalarial drugs and serving as a versatile template for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, with a focus on their antimalarial, antitumor, and neuroprotective potential. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decision-making in drug discovery and development.

Antimalarial Activity

This compound derivatives have long been a cornerstone in the fight against malaria. The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of a series of these compounds against the chloroquine-sensitive NF54 strain of Plasmodium falciparum and L-6 rat skeletal myoblast cells, respectively.

Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives against P. falciparum (NF54 strain) [1]

Compound IDLinker between Quinoline and TetrazoleSide ChainPfNF54 IC₅₀ (µM)
7 (Methylamino)ethylEthyl15.98
8 (Methylamino)ethylPhenyl7.05
9 (Methylamino)ethyl4-Fluorophenyl5.34
10 (Methylamino)ethyl4-Chlorophenyl5.86
11 (Methylamino)ethyl4-Bromophenyl2.92
12 (Methylamino)ethyl2-(Trifluoromethyl)phenyl2.51
13 MethylEthyl23.60
14 MethylPhenyl5.12
15 Methyl4-Fluorophenyl2.68
16 Methyl4-Chlorophenyl0.743
17 Methyl4-Bromophenyl0.464
18 Methyl4-Iodophenyl0.531
19 Methyl4-Methylphenyl1.04
20 Methyl4-Isopropylphenyl2.00
21 Methyl1-Naphthyl1.26
22 MethylHeptyl0.324
Chloroquine --0.009

Table 2: Cytotoxicity of this compound Derivatives against L-6 Cells [1]

Compound IDL-6 Cells IC₅₀ (µM)Selectivity Index (SI)
15 124.046.27
16 54.7373.66
17 63.6137.07
18 86.8163.47
19 >250>240.38
20 119.459.7
21 248.5197.22
22 102.9317.59
Podophyllotoxin 0.006-
Experimental Protocol: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is maintained in a continuous culture of human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The cultures are incubated at 37°C in an atmosphere of 3% O₂, 4% CO₂, and 93% N₂.

  • Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL and then serially diluted with culture medium.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.25% and a hematocrit of 1.25% are aliquoted into 96-well microtiter plates. The diluted compounds are added to the wells.

  • Radiolabeling: After 48 hours of incubation, 0.5 µCi of [³H]-hypoxanthine is added to each well.

  • Harvesting and Measurement: The plates are incubated for another 24 hours. The cells are then harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated from the sigmoidal dose-response curves using a four-parameter logistic model.

Antiplasmodial Activity Assay Workflow A 1. Prepare P. falciparum Culture (NF54 strain, human erythrocytes) C 3. Add Compounds to Parasite Culture in 96-well plates A->C B 2. Serially Dilute This compound Derivatives B->C D 4. Incubate for 48 hours C->D E 5. Add [3H]-Hypoxanthine D->E F 6. Incubate for 24 hours E->F G 7. Harvest and Measure Radioactivity F->G H 8. Calculate IC50 Values G->H

In Vitro Antiplasmodial Assay Workflow

Antitumor Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents. The cytotoxic effects of various 8-hydroxyquinoline derivatives, structurally related to the this compound scaffold, have been evaluated against a panel of human cancer cell lines.

Table 3: Comparative Cytotoxicity (IC₅₀, µM) of 8-Hydroxyquinoline Derivatives against Human Cancer Cell Lines

CompoundRaji (Burkitt's lymphoma)[2]
8-Hydroxy-5-nitroquinoline (NQ) 0.438
5,7-Dichloro-8-hydroxyquinoline (CCQ) 1.1
8-Hydroxyquinoline (8HQ) 2.5
Clioquinol 3.2
5-Amino-8-hydroxyquinoline (A8HQ) 3.5
5,7-Diiodo-8-hydroxyquinoline (IIQ) 6.0
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Quinoline Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Workflow for In Vitro Cytotoxicity Testing
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some quinoline-based compounds have been shown to inhibit this pathway, leading to a reduction in tumor cell viability.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation promotes Quinoline This compound Derivative Quinoline->PI3K inhibits

Generalized PI3K/Akt/mTOR Signaling Pathway

Neuroprotective Activity

Emerging research indicates that 8-aminoquinoline derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Studies on 8-aminoquinoline-based metal complexes have demonstrated their ability to protect neuronal cells from oxidative stress.

Table 4: Neuroprotective Effects of 8-Aminoquinoline-Uracil Copper Complexes against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells [3]

CompoundConcentration (µM)Cell Viability (%)
Control -100
H₂O₂ (150 µM) -50.2 ± 2.5
8AQ-Cu-5Iu 0.168.4 ± 3.1
185.7 ± 4.2
8AQ-Cu-5Nu 0.172.1 ± 3.6
190.3 ± 4.5
Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from an oxidative insult.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Neurotoxicity is induced by adding a stressor, such as hydrogen peroxide (H₂O₂), to the cell culture medium.

  • Incubation: The cells are incubated with the stressor for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT assay.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the cells treated with the stressor alone. The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve.

Neuroprotection Assay Workflow A 1. Culture SH-SY5Y Cells in 96-well plates B 2. Pre-treat with This compound Derivatives A->B C 3. Induce Oxidative Stress (e.g., with H2O2) B->C D 4. Incubate for 24 hours C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Calculate Percent Neuroprotection E->F

In Vitro Neuroprotection Assay Workflow
Signaling Pathway: SIRT1/3-FOXO3a Modulation

The SIRT1/3-FOXO3a signaling pathway plays a critical role in cellular stress resistance and longevity. Activation of this pathway can protect neurons from oxidative damage. Certain 8-aminoquinoline-based metal complexes have been shown to upregulate key components of this pathway.[3][4]

SIRT1_FOXO3a_Pathway OxidativeStress Oxidative Stress (e.g., H2O2) SIRT1 SIRT1 OxidativeStress->SIRT1 downregulates SIRT3 SIRT3 OxidativeStress->SIRT3 downregulates FOXO3a FOXO3a SIRT1->FOXO3a deacetylates & activates SIRT3->FOXO3a deacetylates & activates AntioxidantGenes Antioxidant Gene Expression (e.g., SOD2, Catalase) FOXO3a->AntioxidantGenes promotes CellSurvival Neuronal Cell Survival AntioxidantGenes->CellSurvival leads to QuinolineComplex 8-Aminoquinoline-based Metal Complex QuinolineComplex->SIRT1 upregulates QuinolineComplex->SIRT3 upregulates

Neuroprotective SIRT1/3-FOXO3a Signaling Pathway

This guide provides a snapshot of the diverse biological activities of this compound derivatives. The presented data and protocols offer a foundation for further research and development of this promising class of compounds for various therapeutic applications.

References

In Vitro Efficacy of 8-Amino-6-methoxyquinoline Compounds Against Plasmodium falciparum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various 8-Amino-6-methoxyquinoline compounds against Plasmodium falciparum, the deadliest species of malaria parasite. The data presented herein is compiled from recent studies and is intended to aid researchers in the evaluation and development of novel antimalarial agents.

Performance Comparison of this compound Derivatives

The antiplasmodial activity of this compound compounds has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of these compounds, providing a basis for comparative efficacy.

Antiplasmodial Activity Against P. falciparum

A series of this compound-tetrazole hybrids demonstrated a range of in vitro activities against the chloroquine-sensitive NF54 strain of P. falciparum. The potency of these compounds was significantly influenced by the nature of the linker and the side chains attached to the core structure.

CompoundLinker TypeSide ChainIC50 (µM) vs. P. falciparum NF54[1][2]
7 (Methylamino)ethylEthyl15.98
8 (Methylamino)ethylPhenyl7.05
13 MethylEthyl23.60
14 MethylPhenyl5.12
15 Methyl4-Fluorophenyl2.68
16 Methyl4-Chlorophenyl0.464
17 Methyl4-Bromophenyl0.743
18 Methyl4-Iodophenyl0.531
19 Methyl4-Isopropylphenyl1.04
20 Methyl4-Methylphenyl2.00
21 Methyl1-Naphthyl1.26
22 MethylHeptyl0.324
Chloroquine --0.009

Further studies on other 8-aminoquinoline analogs have revealed potent activity against a panel of P. falciparum clones, including those with resistance to chloroquine.

CompoundAverage IC50 (nM) vs. P. falciparum clones (D6, W2, TM91C235)[3]
WR 249420 50-100
WR 251855 50-100
WR 266848 50-100
WR 268499 50-100
WR 268658 50-100
WR 242511 50-100
Primaquine >1000
Chloroquine <50 (in sensitive strains)
Cytotoxicity Profile

The in vitro cytotoxicity of the this compound-tetrazole hybrids was assessed against the L-6 cell line (rat skeletal myoblasts). A favorable selectivity index (SI), the ratio of cytotoxic to antiplasmodial activity, is a critical parameter in drug development.

CompoundIC50 (µM) vs. L-6 cells[1][2]Selectivity Index (SI = IC50 L-6 / IC50 P. falciparum NF54)
15 124.046.27
16 248.5535.56
17 137.9185.59
18 102.6193.22
19 54.7352.63
20 119.459.7
21 173.4137.62
22 103.1318.21
Podophyllotoxin 0.008-

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture : Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Drug Preparation : Test compounds are serially diluted in DMSO and further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup : In a 96-well microtiter plate, parasite cultures (at approximately 1% parasitemia and 2% hematocrit) are incubated with the test compounds for 72 hours.

  • Lysis and Staining : After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for at least one hour.

  • Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis : The IC50 values are calculated from the dose-response curves by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture : Mammalian cell lines (e.g., L-6, HeLa, HepG2) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved in the in vitro evaluation and the proposed mechanism of action of this compound compounds, the following diagrams are provided.

experimental_workflow cluster_antimalarial Antimalarial Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p_culture P. falciparum Culture drug_prep_a Compound Dilution p_culture->drug_prep_a incubation_a 72h Incubation drug_prep_a->incubation_a lysis_stain Lysis & SYBR Green I Staining incubation_a->lysis_stain fluorescence Fluorescence Reading lysis_stain->fluorescence ic50_calc_a IC50 Calculation fluorescence->ic50_calc_a selectivity Selectivity Index (SI) Calculation ic50_calc_a->selectivity cell_culture Mammalian Cell Culture drug_prep_c Compound Dilution cell_culture->drug_prep_c incubation_c 48h Incubation drug_prep_c->incubation_c mtt_assay MTT Addition & Incubation incubation_c->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Absorbance Reading solubilization->absorbance cc50_calc CC50 Calculation absorbance->cc50_calc cc50_calc->selectivity

Caption: Experimental workflow for in vitro testing of this compound compounds.

mechanism_of_action cluster_host Host Cell (Hepatocyte/Erythrocyte) cluster_parasite Plasmodium falciparum compound This compound metabolism Metabolic Activation (e.g., CYP450) compound->metabolism metabolites Reactive Metabolites metabolism->metabolites ros Reactive Oxygen Species (ROS) Generation metabolites->ros inhibition Inhibition metabolites->inhibition oxidative_stress Oxidative Stress ros->oxidative_stress parasite_death Parasite Death oxidative_stress->parasite_death hemozoin Heme Detoxification (Hemozoin Formation) hemozoin->parasite_death Heme toxicity inhibition->hemozoin

Caption: Proposed mechanism of action for this compound compounds against P. falciparum.

References

A Comparative Guide to Cytotoxicity Assays for 8-Amino-6-methoxyquinoline-Based Potential Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in the 8-amino-6-methoxyquinoline scaffold. As potential drug candidates emerge from this class, rigorous evaluation of their cytotoxic effects is paramount. This guide provides a comparative overview of common cytotoxicity assays, presenting experimental data for this compound derivatives alongside established anticancer drugs. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers in designing and interpreting their own studies.

Comparative Cytotoxicity Data

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency. The following tables summarize the available in vitro cytotoxicity data for various this compound derivatives against different cell lines, with comparisons to standard chemotherapeutic agents where available.

Compound/DrugCell LineCell TypeIC50 (µM)Comparator(s)
8-AQ glycoconjugate 17 HCT 116Colon Carcinoma116.4 ± 5.9Doxorubicin, Cisplatin
8-AQ glycoconjugate 17 MCF-7Breast Adenocarcinoma78.1 ± 9.3Doxorubicin, Cisplatin
8-Hydroxyquinoline HCT 116Colon Carcinoma9.33 ± 0.22Doxorubicin
Doxorubicin HCT 116Colon Carcinoma5.6 ± 0.18-Aminoquinoline derivatives
Cisplatin Various-Varies8-Aminoquinoline derivatives

Table 1: Comparative IC50 Values of an 8-Aminoquinoline Glycoconjugate and Standard Anticancer Drugs. [1]

CompoundLinkerSide ChainL-6 Cells IC50 (µM)
7 (methylamino)ethylEthyl15.98
8 (methylamino)ethylPhenyl7.05
9 (methylamino)ethyl4-Fluorophenyl5.34
10 (methylamino)ethyl4-Chlorophenyl6.23
11 (methylamino)ethyl4-Bromophenyl2.92
12 (methylamino)ethyl2-(Trifluoromethyl)phenyl2.51
15 Methyl4-Bromophenyl119.4
16 Methyl2-(Trifluoromethyl)phenyl54.73
17 Methyl1-Naphthyl248.5
18 Methyl2-Naphthyl137.6
19 Methyl9-Anthracenyl318.3
20 Methyl4-tert-Butylphenyl124.0
21 Methyl1-Naphthyl>100
22 Methyl2-Naphthyl>100

Table 2: Cytotoxicity of this compound-Tetrazole Hybrids against Rat Skeletal Myoblasts (L-6 cells). [2][3] Note: L-6 cells are not a cancer cell line but are often used to assess general cytotoxicity.

Key Cytotoxicity Assays: A Comparative Overview

Several in vitro assays are routinely employed to assess the cytotoxic effects of potential drug candidates. The choice of assay depends on the specific research question, with each method offering distinct insights into the mechanism of cell death.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.Well-established, cost-effective, high-throughput.Indirect measure of cell viability, can be affected by metabolic changes unrelated to cytotoxicity.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.Direct measure of membrane integrity, non-radioactive.LDH in serum can interfere, may not detect early apoptotic events.
Annexin V/PI Assay Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.Provides detailed information on the mode of cell death.Requires a flow cytometer, more complex protocol.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are adaptable for various cancer cell lines and specific this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final solvent concentration should be kept low (e.g., <0.5% DMSO) to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of the this compound derivative as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[5]

Signaling Pathways in Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are often mediated through the modulation of key intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While the precise mechanisms for this compound-based drugs are still under investigation, studies on related quinoline compounds point towards the involvement of the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[6][7][8][9][10] In many cancers, this pathway is hyperactivated, promoting tumor progression. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.

PI3K_AKT_mTOR_Pathway Drug This compound Derivative PI3K PI3K Drug->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a potential this compound derivative.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Dysregulation of the MAPK pathway is a common feature of many cancers. Certain quinoline compounds have been found to induce apoptosis through the activation of specific MAPK pathway components.

MAPK_Pathway Drug This compound Derivative MAPK_Cascade MAPK Cascade (e.g., JNK, p38) Drug->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Promotes

Caption: Activation of the MAPK signaling pathway leading to apoptosis by a potential this compound derivative.

Experimental Workflow

A typical workflow for assessing the cytotoxicity of a novel this compound-based compound is outlined below. This systematic approach allows for a comprehensive evaluation of the compound's potency and mechanism of action.

Experimental_Workflow A 1. Compound Synthesis & Characterization B 2. Cell Line Selection & Culture A->B C 3. Preliminary Cytotoxicity Screening (e.g., MTT Assay) B->C D 4. IC50 Determination C->D E 5. Mechanism of Action Studies (e.g., Annexin V/PI, Western Blot) D->E F 6. Data Analysis & Interpretation E->F

Caption: A generalized experimental workflow for the cytotoxic evaluation of this compound-based compounds.

References

Navigating the Therapeutic Potential of 8-Amino-6-Methoxyquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 8-amino-6-methoxyquinoline derivatives, a class of compounds that has shown significant promise in various therapeutic areas, most notably as antimalarial agents. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms and workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing the efficacy of these molecules.

The 8-aminoquinoline scaffold is a well-established pharmacophore, with primaquine being a notable example used in the treatment of malaria.[1] The core structure, characterized by a quinoline ring system with an amino group at the 8th position and a methoxy group at the 6th position, has been the subject of extensive medicinal chemistry efforts to enhance its therapeutic index and broaden its activity spectrum. These efforts have explored modifications at various positions of the quinoline nucleus and the amino side chain, leading to a diverse library of derivatives with varying biological profiles.[2][3] This guide will delve into the SAR of these derivatives against malaria parasites, cancer cell lines, and pathogenic bacteria, providing a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has predominantly focused on their antiplasmodial activity. However, emerging research has highlighted their potential as anticancer and antibacterial agents. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the activity of different derivatives.

Antimalarial Activity

The antimalarial efficacy of this compound derivatives is typically assessed against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

Compound/DerivativeModificationTarget StrainIC50 (µM)Cytotoxicity (IC50 in L6 cells, µM)Selectivity Index (SI)Reference
Primaquine Reference DrugP. falciparum NF54---[3]
Derivative 11 8-amino side chain modified with a 4-bromophenyl-containing linkerP. falciparum NF542.9254.73 - 248.5137.6 - 318.3[3]
Derivative 12 8-amino side chain modified with a 2-(trifluoromethyl)phenyl-containing linkerP. falciparum NF542.5154.73 - 248.5137.6 - 318.3[3]
Derivative 13 8-amino side chain modified with an ethyl-containing linkerP. falciparum NF5423.60--[3]
Derivatives 8-10 8-amino side chain modified with phenyl, fluorophenyl, or chlorophenyl-containing linkersP. falciparum NF545.34 - 7.05--[3]
Derivatives 16-19, 21-22 8-amino side chain modified with various substituted phenyl and naphthyl-containing linkersP. falciparum NF540.324 - 1.2654.73 - 248.5137.6 - 318.3[3]

Key SAR Insights for Antimalarial Activity:

  • Side Chain at Position 8: The nature of the substituent on the 8-amino side chain significantly influences antiplasmodial activity. More lipophilic and voluminous side chains, such as those containing substituted phenyl rings, generally lead to increased potency.[3] For instance, derivatives with 4-bromophenyl and 2-(trifluoromethyl)phenyl groups (11 and 12) were found to be highly active.[3] In contrast, a simple ethyl side chain (13) resulted in a dramatic loss of activity.[3]

  • Linker Length and Composition: The linker connecting the quinoline core to other moieties, such as a tetrazole ring, also plays a crucial role. Shorter linkers, like a methyl group, have been associated with higher activity compared to longer ones.[3]

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored against various human cancer cell lines. The IC50 values in the following table demonstrate the cytotoxic effects of these compounds.

Compound/DerivativeModificationCell LineIC50 (µM)Reference
Compound 11e 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-oneCOLO 205 (Colon Cancer)< 1[4]
Compounds 7e, 8e, 9b, 9c, 9e, 10c, 10e, 11c 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-oneHL-60, Hep3B, H460, COLO 205< 1[4]
Quinoline-Chalcone Hybrid 63 Hybrid of quinoline and chalconeRAW cell lines5.0[5]
Quinoline-Chalcone Hybrid 64 Hybrid of quinoline and chalconeRAW cell lines2.5[5]

Key SAR Insights for Anticancer Activity:

  • Substitution Pattern: Modifications on the quinoline ring, such as at positions 6, 7, and 8, can lead to potent anticancer agents.[4]

  • Hybrid Molecules: Hybrid compounds that combine the quinoline scaffold with other pharmacophores, like chalcones, have shown significant cytotoxic activity.[5]

Antibacterial Activity

The antibacterial efficacy of this compound derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

Compound/DerivativeModificationBacterial StrainMIC (µg/mL)Reference
Compound 2 Quinoline derivative with a trifluoromethyl groupMRSA, MRSE, VRE3.0[6]
Compound 6 Quinoline derivative with a p-isopropyl phenyl ringMRSA1.5[6]
Compound 5d Quinolone-coupled hybridGram-positive and Gram-negative strains0.125 - 8[7]
Compounds 10, 11, 16 8-methoxy-4-methyl-quinoline derivativesVarious bacterial strainsPotent activity[8]

Key SAR Insights for Antibacterial Activity:

  • Substituents on the Quinoline Ring: The introduction of specific groups, such as a trifluoromethyl group or a p-isopropyl phenyl ring, can enhance antibacterial activity against multidrug-resistant Gram-positive bacteria.[6]

  • Hybridization: Creating hybrid molecules by linking the quinoline core with other antibacterial agents, like quinolones, can result in broad-spectrum antibacterial activity.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the IC50 values of compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with Albumax, L-glutamine, and hypoxanthine

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I dye

  • Tris buffer

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: Add 100 µL of the parasite culture (2% hematocrit and 1% parasitemia) to the wells of a 96-well plate containing 100 µL of the diluted compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on mammalian cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., L6 rat skeletal myoblasts)

  • Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.[10]

Materials:

  • Bacterial strains (e.g., MRSA, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for the antimalarial activity of 8-aminoquinolines and a general workflow for in vitro bioactivity screening.

Antimalarial_Mechanism cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8-AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6) Reactive_Metabolites Reactive Metabolites (e.g., Quinone-imine) CYP_Enzymes->Reactive_Metabolites Redox_Cycling Redox Cycling Reactive_Metabolites->Redox_Cycling Enters Parasite ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates Parasite_Death Parasite Death ROS->Parasite_Death Induces

Caption: Proposed mechanism of antimalarial action of 8-aminoquinolines.

Experimental_Workflow start Start: Compound Library prep Compound Preparation (Stock Solutions & Serial Dilutions) start->prep assay In Vitro Assay (e.g., Antiplasmodial, Cytotoxicity, Antibacterial) prep->assay incubation Incubation assay->incubation data_acq Data Acquisition (e.g., Fluorescence, Absorbance, Visual Inspection) incubation->data_acq analysis Data Analysis (IC50 / MIC Determination) data_acq->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar end End: Lead Identification sar->end

Caption: General workflow for in vitro bioactivity screening.

By consolidating and comparing the structure-activity relationship data of this compound derivatives, this guide serves as a valuable resource for the rational design of more effective and safer therapeutic agents. The detailed experimental protocols and visual workflows further aim to ensure consistency and comparability across future research endeavors in this promising field of medicinal chemistry.

References

A Head-to-Head Comparison of Quinolone Synthesis: The Skraup Reaction vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. For researchers and professionals in drug development, selecting the optimal synthetic route is critical for efficiency, yield, and scalability. This guide provides an objective, data-driven comparison of the classical Skraup synthesis against prominent alternatives: the Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions.

At a Glance: Key Differences in Quinoline Synthesis Methods

The choice of a quinoline synthesis method is fundamentally dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the tolerance for specific reaction conditions. The Skraup and Doebner-von Miller reactions are workhorses for producing simpler, often alkyl-substituted quinolines, though they are infamous for their harsh and often hazardous conditions.[1] In contrast, the Friedländer and Combes syntheses provide milder pathways to more complex, polysubstituted quinolines, with their primary limitation being the accessibility of the required starting materials.[1]

Quantitative Comparison of Performance

To facilitate a direct comparison, the following tables summarize representative experimental data for each method, highlighting differences in substrates, reaction conditions, and yields.

Table 1: Skraup Synthesis Representative Yields

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5- & 7-Methylquinoline60-65 (mixture)
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75

Table 2: Doebner-von Miller Synthesis Representative Yields

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystProductYield (%)
AnilineCrotonaldehydeHCl2-Methylquinoline70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂4-Methylquinoline60-65
p-ToluidineCrotonaldehydeHCl2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinH₂SO₄7-Nitroquinoline~50

Table 3: Friedländer Synthesis Representative Yields

2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsProductYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH2-Methylquinoline70
2-AminobenzaldehydeAcetaldehydeaq. NaOHQuinoline~60
2-AminoacetophenoneEthyl AcetoacetatePiperidine, 150°C2-Methyl-3-carbethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux2-Phenyl-6-chloroquinoline85-90

Table 4: Combes Synthesis Representative Yields

Aniline Derivativeβ-DiketoneAcid CatalystProductYield (%)
AnilineAcetylacetoneH₂SO₄2,4-DimethylquinolineHigh
m-ChloroanilineAcetylacetoneH₂SO₄2,4-Dimethyl-7-chloroquinolineGood
p-AnisidineCyclohexanone-2-aldehydeH₂SO₄3,4-Cyclohexano-6-methoxyquinolineGood

Table 5: Gould-Jacobs Reaction Representative Yields (Microwave-Assisted)

Aniline DerivativeMalonate DerivativeTemperature (°C)Time (min)ProductYield (%)
AnilineDiethyl ethoxymethylenemalonate3005Ethyl 4-hydroxyquinoline-3-carboxylate47
AnilineDiethyl ethoxymethylenemalonate30010Ethyl 4-hydroxyquinoline-3-carboxylate28
AnilineDiethyl ethoxymethylenemalonate25010Ethyl 4-hydroxyquinoline-3-carboxylate1

Experimental Workflows and Signaling Pathways

The logical flow and key stages of each synthetic method can be visualized to better understand their procedural differences.

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process Aniline Aniline Mix Mix Reactants Aniline->Mix Glycerol Glycerol Glycerol->Mix OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->Mix SulfuricAcid Conc. H₂SO₄ SulfuricAcid->Mix Heat Gentle Heating (Exothermic Reaction) Mix->Heat Reflux Reflux Heat->Reflux Workup Workup (Alkalinization, Steam Distillation) Reflux->Workup Purification Purification Workup->Purification Product Quinoline Purification->Product

Skraup Synthesis Workflow

Doebner_von_Miller_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process Aniline Aniline Mix Mix Reactants Aniline->Mix UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Mix AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->Mix Heat Heating/Reflux Mix->Heat Workup Workup (Neutralization, Extraction) Heat->Workup Purification Purification Workup->Purification Product Substituted Quinoline Purification->Product

Doebner-von Miller Synthesis Workflow

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process AminoarylCarbonyl 2-Aminoaryl Aldehyde or Ketone Mix Mix Reactants AminoarylCarbonyl->Mix MethyleneCompound Compound with α-Methylene Group MethyleneCompound->Mix Catalyst Acid or Base Catalyst Catalyst->Mix Heat Heating/Reflux Mix->Heat Workup Workup (Filtration/Extraction) Heat->Workup Purification Purification Workup->Purification Product Polysubstituted Quinoline Purification->Product

Friedländer Synthesis Workflow

Combes_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process Aniline Aniline Condensation Condensation Aniline->Condensation Diketone β-Diketone Diketone->Condensation AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Cyclization Acid-Catalyzed Cyclization AcidCatalyst->Cyclization Condensation->Cyclization Workup Workup (Neutralization, Extraction) Cyclization->Workup Purification Purification Workup->Purification Product 2,4-Disubstituted Quinoline Purification->Product

Combes Synthesis Workflow

Gould_Jacobs_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation MalonateEster Alkoxymethylenemalonate Ester MalonateEster->Condensation Cyclization Thermal Cyclization (>250°C) Condensation->Cyclization Saponification Saponification Cyclization->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Workup Workup & Purification Decarboxylation->Workup Product 4-Hydroxyquinoline Workup->Product

Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocols

Reproducibility is key in chemical synthesis. The following are detailed, exemplary protocols for each of the discussed quinoline synthesis methods.

Skraup Synthesis of Quinoline

Reference: Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).[1]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask fitted with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • With cooling, slowly add the concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[1] If the reaction becomes too vigorous, cool the flask with a water bath.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.[1]

  • Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude quinoline. Unreacted aniline and nitrobenzene will also co-distill.[1]

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove residual aniline.

  • Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline.

  • Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent (e.g., toluene).

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Friedländer Synthesis of 2-Methylquinoline

Reference: Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 28, p.11 (1948).[1]

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture.

  • Allow the mixture to stand at room temperature for 12 hours. A crystalline product will separate during this time.[1]

  • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.[1]

  • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Combes Synthesis of 2,4-Dimethylquinoline

Procedure:

  • A mixture of aniline (1.0 eq) and acetylacetone (1.1 eq) is heated, often in the presence of a dehydrating agent or under conditions to remove water, to form the enamine intermediate.

  • The crude enamine is then added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto ice.

  • The acidic solution is neutralized with a base (e.g., ammonium hydroxide) until the product precipitates.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Procedure: This synthesis is a multi-step process.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The formation of the anilidomethylenemalonate intermediate can be monitored by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.

Conclusion

The Skraup synthesis, while historically significant, is often challenged by its harsh reaction conditions and safety concerns. For the synthesis of simple quinolines, the Doebner-von Miller reaction offers a more versatile alternative. However, for the preparation of highly functionalized and complex quinoline derivatives, the Friedländer and Combes syntheses are generally more strategic choices due to their milder conditions and broader substrate scope.[1] The Gould-Jacobs reaction provides a reliable route to valuable 4-hydroxyquinoline derivatives. The advent of modern techniques, such as microwave-assisted synthesis, has also been shown to improve the efficiency of these classical reactions, offering shorter reaction times and improved yields.[2] The ultimate choice of method will depend on the specific target molecule, available resources, and desired scale of the synthesis.

References

Validation of a Synthetic Route for GMP Production of 8-Amino-6-methoxyquinoline API: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the Good Manufacturing Practice (GMP) production of the Active Pharmaceutical Ingredient (API) 8-Amino-6-methoxyquinoline. The primary focus is on the well-established Skraup synthesis, with a discussion of alternative methods to provide a comprehensive overview for process validation and development.

Executive Summary

The synthesis of this compound is a critical process for the production of several pharmaceutical agents. The traditional and most documented method is a two-step approach commencing with the Skraup synthesis to form the quinoline core, followed by the reduction of a nitro intermediate. While effective, this route presents challenges in terms of reagent toxicity and purification. This guide explores the details of the Skraup synthesis and introduces catalytic transfer hydrogenation as a greener and potentially more efficient alternative for the reduction step. A thorough comparison of these methodologies is essential for developing a robust and compliant GMP production process.

Route 1: The Skraup Synthesis and Reduction

The most prevalent synthetic pathway to this compound involves two key transformations:

  • Skraup Synthesis of 6-Methoxy-8-nitroquinoline: This reaction constructs the quinoline ring system from 4-methoxy-2-nitroaniline and glycerol.

  • Reduction of 6-Methoxy-8-nitroquinoline: The nitro group of the intermediate is then reduced to an amine to yield the final API.

This synthetic approach is outlined in the workflow below:

cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Reduction 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Skraup_Reaction Skraup Reaction 4-methoxy-2-nitroaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction 6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline Skraup_Reaction->6-methoxy-8-nitroquinoline Yield: 65-76% Reduction Reduction 6-methoxy-8-nitroquinoline->Reduction 8-Amino-6-methoxyquinoline_API This compound (API) Reduction->8-Amino-6-methoxyquinoline_API

Caption: Two-step synthesis of this compound via the Skraup reaction and subsequent reduction.

Experimental Protocols

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a well-established procedure.

  • Materials: 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Procedure: A mixture of 4-methoxy-2-nitroaniline and glycerol is heated in the presence of concentrated sulfuric acid and an oxidizing agent. The reaction is typically exothermic and requires careful temperature control.

  • Work-up: The reaction mixture is cooled, diluted with water, and neutralized with a base to precipitate the crude product.

  • Purification: The crude 6-methoxy-8-nitroquinoline is purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline

Two primary methods for the reduction of the nitro intermediate are compared below.

Method A: Tin(II) Chloride Reduction

  • Materials: 6-methoxy-8-nitroquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O), and a suitable solvent (e.g., ethanol).[1][2]

  • Procedure: The 6-methoxy-8-nitroquinoline is dissolved in the solvent and treated with an excess of tin(II) chloride. The reaction is typically carried out at room temperature or with gentle heating.[2]

  • Work-up: The reaction mixture is made alkaline to precipitate the tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by distillation under reduced pressure or by recrystallization from a suitable solvent like methanol.[3]

Method B: Catalytic Transfer Hydrogenation

This method offers a greener alternative to the use of stoichiometric metal reagents.

  • Materials: 6-methoxy-8-nitroquinoline, a hydrogen donor (e.g., ammonium formate), and a catalyst (e.g., 10% Palladium on carbon).[4]

  • Procedure: The 6-methoxy-8-nitroquinoline is dissolved in a suitable solvent (e.g., methanol or ethanol) and the catalyst is added. The hydrogen donor is then added portion-wise or in a single portion, and the reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reduction Methods
ParameterMethod A: Tin(II) ChlorideMethod B: Catalytic Transfer Hydrogenation
Reducing Agent Tin(II) Chloride (SnCl₂)Ammonium Formate / Pd/C
Stoichiometry StoichiometricCatalytic
Byproducts Tin salts (toxic)Nitrogen, Carbon Dioxide, Water
Work-up Complexity More complex (filtration of fine solids)Simpler (filtration of catalyst)
Environmental Impact High (heavy metal waste)Low ("Green" chemistry)
Safety Considerations Toxicity of tin compoundsFlammability of catalyst and hydrogen source
Reported Yield Not explicitly stated for this specific reaction in the literature reviewed.Not explicitly stated for this specific reaction in the literature reviewed.
Purity of Final API Not explicitly stated in the literature reviewed.Not explicitly stated in the literature reviewed.

Alternative Synthetic Routes

While the Skraup synthesis is the most commonly cited route, other methods for quinoline synthesis exist, such as the Doebner-von Miller, Friedländer, and Combes syntheses.[5] However, their application to the specific synthesis of this compound is not well-documented with sufficient experimental data to allow for a direct comparison in the context of GMP production.

The logical flow for considering alternative routes is as follows:

Target_API This compound API Skraup_Route Skraup Synthesis Route Target_API->Skraup_Route Alternative_Routes Alternative Synthetic Routes Target_API->Alternative_Routes Feasibility_Analysis Feasibility Analysis Skraup_Route->Feasibility_Analysis Alternative_Routes->Feasibility_Analysis GMP_Validation GMP Validation Feasibility_Analysis->GMP_Validation Yield, Purity, Scalability, Cost

Caption: Decision-making workflow for selecting a synthetic route for GMP production.

Discussion and Recommendations for GMP Validation

For the GMP production of this compound, the two-step Skraup synthesis followed by reduction is the most established route. However, for process validation, several aspects require careful consideration:

  • Impurity Profiling: A thorough analysis of potential impurities arising from starting materials, intermediates, and by-products is crucial.[6][7] This includes residual starting materials, over-reacted products, and any impurities from the reagents used. High-Performance Liquid Chromatography (HPLC) is the method of choice for such analysis.

  • Process Optimization and Scalability: The exothermic nature of the Skraup reaction requires robust temperature control, especially during scale-up.[8] The efficiency of the reduction step, including catalyst loading and reaction time, should be optimized to maximize yield and purity.

  • Choice of Reducing Agent: While tin(II) chloride is effective, the generation of toxic metal waste is a significant drawback in a GMP setting. Catalytic transfer hydrogenation presents a more environmentally friendly and potentially cleaner alternative, which can simplify purification and reduce waste disposal costs. Further investigation and validation of this method for this specific transformation are highly recommended.

  • Purification of the Final API: The purification of the final this compound is critical to meet the stringent purity requirements for an API.[3] Validated analytical methods must be in place to ensure the removal of all process-related impurities to acceptable levels.

References

Selectivity Profile of 8-Amino-6-methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of a series of 8-Amino-6-methoxyquinoline derivatives. The primary focus of this document is to compare the antiplasmodial activity of these compounds against Plasmodium falciparum with their cytotoxic effects on a mammalian cell line. Due to the limited availability of public data on broad cross-reactivity screening for this specific class of compounds, this guide will focus on the available selectivity data.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

The following table summarizes the in vitro activity of a series of this compound-tetrazole hybrids against the chloroquine-sensitive NF54 strain of P. falciparum and their cytotoxicity against L-6 rat skeletal myoblasts. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (IC50) in L-6 cells to the 50% inhibitory concentration (IC50) against P. falciparum. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Compound IDLinker/Side Chain VariationP. falciparum NF54 IC50 (µM)[1][2]L-6 Cells IC50 (µM)[1][2]Selectivity Index (SI)
8 Ethyl linker, Phenyl side chain7.05>250>35.5
9 Ethyl linker, 4-Fluorophenyl side chain5.34>250>46.8
10 Ethyl linker, 4-Chlorophenyl side chain6.25>250>40.0
11 Ethyl linker, 4-Bromophenyl side chain2.92>250>85.6
12 Ethyl linker, 2-(Trifluoromethyl)phenyl side chain2.51185.774.0
13 Methyl linker, Ethyl side chain23.60>250>10.6
14 Methyl linker, Isopropyl side chain4.34>250>57.6
15 Methyl linker, Cyclohexyl side chain2.68124.046.3
16 Methyl linker, Phenyl side chain0.449248.5553.4
17 Methyl linker, 4-Fluorophenyl side chain0.32454.73168.9
18 Methyl linker, 4-Chlorophenyl side chain0.428136.2318.2
19 Methyl linker, 4-Bromophenyl side chain0.35493.42263.9
20 Methyl linker, 2-(Trifluoromethyl)phenyl side chain2.00119.459.7
21 Methyl linker, 1-Naphthyl side chain1.26175.6139.4
22 Methyl linker, 2-Naphthyl side chain0.39587.23220.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in the field of antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay (P. falciparum NF54)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by measuring parasite proliferation.

Materials:

  • P. falciparum NF54 culture

  • Human O+ red blood cells

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microplates

  • SYBR Green I dye

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete parasite medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete parasite medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence with a plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (L-6 Cells)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line using a resazurin-based method.

Materials:

  • L-6 cell line (rat skeletal myoblasts)

  • Complete cell culture medium (e.g., DMEM, 10% FBS, penicillin-streptomycin)

  • Test compounds and control drugs (e.g., podophyllotoxin)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed L-6 cells into a 96-well plate at a density of approximately 2,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the drug dilutions to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence with a plate reader (excitation: 530 nm, emission: 590 nm).

  • Data Analysis: Calculate the CC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Proposed Bioactivation Pathway of 8-Aminoquinolines

Bioactivation_Pathway cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Parasite 8-AQ_Derivative 8-Aminoquinoline Derivative Metabolites Hydroxylated Metabolites 8-AQ_Derivative->Metabolites CYP450 (e.g., CYP2D6) Quinoneimines Quinoneimine Intermediates Metabolites->Quinoneimines Spontaneous Oxidation ROS Reactive Oxygen Species (ROS) Quinoneimines->ROS Redox Cycling (e.g., with CPR) Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage

Caption: Proposed bioactivation of 8-aminoquinolines leading to parasite death.

Experimental Workflow for Selectivity Profiling

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis Antiplasmodial_Assay Antiplasmodial Assay (P. falciparum) IC50 Calculate IC50 Antiplasmodial_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay (L-6 Cells) CC50 Calculate CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI Compound_Stock Test Compound Stock (in DMSO) Serial_Dilution Prepare Serial Dilutions Compound_Stock->Serial_Dilution Serial_Dilution->Antiplasmodial_Assay Serial_Dilution->Cytotoxicity_Assay

Caption: Workflow for determining the selectivity index of test compounds.

References

Safety Operating Guide

Proper Disposal of 8-Amino-6-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Amino-6-methoxyquinoline is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, this chemical cannot be discarded as regular waste or poured down the drain.[1][2] Adherence to the following procedures is essential to ensure regulatory compliance and the safety of all personnel.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with several key risks. According to safety data sheets, it is toxic if swallowed, can cause an allergic skin reaction, leads to serious eye damage, and is suspected of damaging fertility or the unborn child.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, handling and disposal require stringent safety measures.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure risk during the handling and disposal of this compound waste.[2]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[2]To prevent skin contact and potential sensitization.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[2][3]To protect eyes from splashes or dust, preventing serious eye damage.[2][3]
Skin and Body Protection Full-length laboratory coat.[2]To protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH/MSHA approved respirator if dust is generated or if working outside a fume hood.[2]To prevent inhalation of harmful dust particles.[3]

Detailed Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program.[1][4]

Experimental Protocol: this compound Waste Disposal
  • Risk Assessment: Before beginning any disposal activities, conduct a thorough risk assessment. Evaluate the quantity of waste, the potential for exposure, and any other chemicals present in the waste mixture.[2]

  • Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions.[5]

    • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect unused solutions and solvent rinsates in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2] This substance should not enter drains.[2][3]

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container.[2][6]

  • Container Labeling: All waste containers must be clearly labeled using your institution's hazardous waste tag.[1][4] The label must include:

    • The words "Hazardous Waste".[1][7]

    • The full chemical name: "this compound". Abbreviations are not permitted.[1]

    • The quantity or concentration of the waste.[1]

    • Appropriate hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).[1][6]

    • The date of waste generation and the location of origin (e.g., lab number).[1]

  • Storage: Store waste containers in a designated satellite accumulation area. Containers must be kept tightly closed except when adding waste.[2][7] Ensure the storage area is cool, dry, well-ventilated, and provides secondary containment to catch any potential leaks.[4][5]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4][5]

    • A recommended disposal method for related compounds is to offer surplus and non-recyclable solutions to a licensed disposal company, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Decontamination: After handling waste, decontaminate the work area with an appropriate solvent, followed by a cleaning solution.[2] Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.[2]

Protocol for Empty Container Disposal

An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.[4][7]

  • Triple-rinse the container with a solvent capable of removing the chemical residue (e.g., methanol, dichloromethane).[4][7]

  • Collect all rinsate and manage it as liquid hazardous waste.[4][7]

  • After triple-rinsing, deface or remove the original label.[4]

  • The clean, air-dried container may then be disposed of in the regular trash or recycled, according to institutional policy.[4][7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G Workflow for the Proper Disposal of this compound Waste start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Gloves, Weigh Paper, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glassware) identify_waste->sharps_waste Sharps collect_solid 3a. Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Sealed, Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps 3c. Place in Designated Sharps Container sharps_waste->collect_sharps storage 4. Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs 5. Arrange Pickup by EHS or Licensed Contractor storage->contact_ehs decontaminate 6. Decontaminate Work Area & Remove PPE contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

References

Personal protective equipment for handling 8-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Amino-6-methoxyquinoline

This guide provides critical safety, logistical, and operational information for the handling and disposal of this compound (CAS No. 90-52-8). The following procedures are based on established best practices for managing hazardous chemical substances in a laboratory setting and are intended to ensure a safe environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. Key hazards identified from safety data sheets include acute oral toxicity, serious eye damage, skin irritation or sensitization, and potential reproductive toxicity.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize risk.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or chemical splash goggles.[1][3] A face shield is recommended when there is a risk of splashing.[4][5]To protect eyes from splashes, dust, or direct contact that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3] Double-gloving is advisable.[5]To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Skin and Body Protection A flame-retardant lab coat is required to protect skin and personal clothing from contamination.[3][4] For larger quantities, consider full-body protection such as coveralls.[4]To prevent accidental skin exposure.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][6] If working outside a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]To prevent respiratory tract irritation and potential systemic toxicity from inhalation.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental integrity when working with this compound.

1. Pre-Handling Preparation:

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer's SDS for this compound.[4]

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.

  • Prepare Engineering Controls: Ensure a certified chemical fume hood is functioning correctly. The work surface should be clean, and all necessary equipment and reagents should be prepared and placed within the hood.[4][6]

  • Don PPE: Put on all required PPE as detailed in Table 1.

2. Handling the Compound:

  • Weighing: Always weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.[4]

  • Preparing Solutions: Prepare all solutions within the fume hood. To avoid splashing, add the solvent to the solid compound slowly.[6]

  • General Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling, even if gloves were worn.[1][7]

3. Post-Handling and Cleanup:

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent followed by a cleaning solution.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible hazardous waste container.Includes contaminated gloves, weighing paper, pipette tips, and any unreacted compound. Keep the container closed when not in use.[3][4]
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container for organic or aqueous waste.Collect unused solutions and solvent rinses. Do not mix incompatible waste streams. Do not dispose of down the drain.[1][3]
Sharps Waste Puncture-proof sharps container.Includes any contaminated needles, syringes, or broken glass.[8]

General Disposal Protocol:

  • Segregation: Collect different waste streams separately.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., Toxic, Environmental Hazard).[3][4]

  • Storage: Store waste containers in a designated, well-ventilated, cool, and dry satellite accumulation area, away from incompatible materials.[3][4]

  • Final Disposal: A recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep1 Consult SDS prep2 Don Required PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Waste (Solid, Liquid, Sharps) clean3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EH&S Pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Amino-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.